fsoE protein
Description
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Properties
CAS No. |
145716-75-2 |
|---|---|
Molecular Formula |
C7H7Cl2N |
Synonyms |
fsoE protein |
Origin of Product |
United States |
Foundational & Exploratory
The Role of FsoE in Uropathogenic E. coli: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uropathogenic Escherichia coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). The ability of UPEC to adhere to host tissues is a critical step in pathogenesis and is mediated by a variety of adhesins, including fimbriae. P fimbriae are key virulence factors associated with pyelonephritis. The fso gene cluster encodes the F71 serotype of P fimbriae. This technical guide provides an in-depth analysis of the FsoE protein, a minor subunit of the Fso fimbrial system, and its role in UPEC virulence. While research on FsoE has been limited in recent years, this document synthesizes the foundational knowledge and provides a framework for future investigation.
Introduction to P Fimbriae and the Fso Operon
P fimbriae are filamentous proteinaceous appendages on the surface of UPEC that mediate attachment to globoseries of glycolipids on uroepithelial cells.[1] The biogenesis of P fimbriae follows the well-characterized chaperone-usher pathway. The fso gene cluster is an operon that encodes the structural subunits and assembly machinery for the F71 P fimbriae. This operon includes genes for the major pilin subunit (FsoA), the adhesin (FsoG), and several minor subunits (FsoE, FsoF), as well as the chaperone (FsoD) and usher (FsoC) proteins.
The this compound: A Key Minor Subunit
FsoE is a minor subunit protein of the F71 P fimbriae.[1] Immunoelectron microscopy studies have localized FsoE to the tip of the fimbrial structure.[2] While it is considered a non-adhesive subunit itself, FsoE plays a crucial role in modulating the adhesive properties of the entire fimbrial organelle.[1][2]
Function in Adhesion
The primary function of FsoE is to influence the binding of P fimbriae to specific host receptors. Studies have shown that FsoE, in conjunction with another minor subunit, FsoF, is essential for the adhesion of UPEC to renal tubuli and immobilized fibronectin.[1] While the exact mechanism of this influence is not fully elucidated, it is hypothesized that FsoE and FsoF may be involved in the correct presentation or conformation of the terminal adhesin, FsoG, or may contribute to a composite binding site.
Quantitative Data on the Impact of FsoE on Adhesion
| Mutant Strain | Target | Adhesion Phenotype | Quantitative Adhesion (% of Wild-Type) | Reference |
| fsoE mutant | Renal tubuli | Slightly less adhesive | Not available | [1] |
| fsoE mutant | Immobilized fibronectin | Failed to adhere | Not available | [1] |
| fsoF mutant | Renal tubuli | Slightly less adhesive | Not available | [1] |
| fsoF mutant | Immobilized fibronectin | Failed to adhere | Not available | [1] |
| fsoE, fsoF double mutant | Renal tubuli | Adhered neither to fibronectin nor to kidney sections | Not available | [1] |
| fsoE, fsoF double mutant | Immobilized fibronectin | Adhered neither to fibronectin nor to kidney sections | Not available | [1] |
| fimH mutant (representative) | HTB-5 bladder cells | Significantly reduced | 5.24% (p = 0.0001) | [1] |
Experimental Protocols
Generation of an fsoE Knockout Mutant
This protocol describes a general method for creating a targeted gene knockout in UPEC using lambda red recombineering.
Materials:
-
UPEC strain of interest (e.g., a strain expressing F71 P fimbriae)
-
Plasmid pKD46 (expressing lambda red recombinase)
-
Plasmid pKD4 (template for kanamycin resistance cassette)
-
Primers specific for the fsoE gene with flanking homology regions and priming sites for pKD4
-
L-arabinose
-
Kanamycin
-
Electroporator and cuvettes
-
Standard microbiology culture media and reagents
Procedure:
-
Primer Design: Design primers with ~50 bp of homology to the regions flanking the fsoE open reading frame and ~20 bp priming sites for the kanamycin resistance cassette in pKD4.
-
Amplification of Resistance Cassette: Use PCR to amplify the kanamycin resistance cassette from pKD4 using the designed primers.
-
Preparation of Electrocompetent UPEC:
-
Transform the target UPEC strain with the temperature-sensitive plasmid pKD46 and select for ampicillin resistance at 30°C.
-
Grow an overnight culture of the transformed UPEC in LB with ampicillin at 30°C.
-
Inoculate fresh SOB medium with the overnight culture and grow at 30°C to an OD600 of ~0.2.
-
Add L-arabinose to a final concentration of 10 mM to induce the expression of the lambda red recombinase and continue to grow to an OD600 of ~0.5.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation: Electroporate the purified PCR product (kanamycin resistance cassette) into the electrocompetent UPEC expressing lambda red recombinase.
-
Selection of Mutants: Plate the electroporated cells on LB agar containing kanamycin and incubate at 37°C. The higher temperature will also cure the cells of the pKD46 plasmid.
-
Verification of Knockout: Verify the correct insertion of the resistance cassette and deletion of the fsoE gene by PCR using primers flanking the fsoE gene and sequencing.
In Vitro Adhesion Assay
This protocol outlines a standard method for quantifying bacterial adhesion to cultured epithelial cells.
Materials:
-
Wild-type and fsoE mutant UPEC strains
-
Human renal tubular epithelial cells (e.g., A498) or bladder epithelial cells (e.g., T24)
-
Cell culture medium (e.g., DMEM/F-12) and supplements
-
Fibronectin-coated multi-well plates (optional, for fibronectin binding assay)
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Sterile water
-
LB agar plates for colony forming unit (CFU) counting
Procedure:
-
Cell Culture: Seed the epithelial cells into 24-well plates and grow to confluence. For fibronectin adhesion, use fibronectin-coated plates.
-
Bacterial Preparation: Grow wild-type and fsoE mutant UPEC strains overnight in LB broth. Subculture and grow to mid-log phase. Wash the bacteria with PBS and resuspend to a defined concentration (e.g., 1 x 108 CFU/mL).
-
Infection: Replace the cell culture medium with fresh, antibiotic-free medium. Add the bacterial suspension to the cells at a multiplicity of infection (MOI) of 10-100.
-
Incubation: Incubate the infected cells for 1-2 hours at 37°C in a 5% CO2 incubator to allow for bacterial adhesion.
-
Washing: Gently wash the wells multiple times with sterile PBS to remove non-adherent bacteria.
-
Lysis and Plating: Add a solution of 0.1% Triton X-100 in PBS to each well to lyse the epithelial cells and release the adherent bacteria.
-
Quantification: Perform serial dilutions of the lysate in sterile water and plate on LB agar plates. Incubate overnight at 37°C.
-
Data Analysis: Count the CFUs on the plates to determine the number of adherent bacteria per well. Calculate the percentage of adhesion relative to the initial inoculum. Compare the adhesion of the fsoE mutant to the wild-type strain.
Visualizations
P Fimbriae Biogenesis via the Chaperone-Usher Pathway
The following diagram illustrates the assembly of P fimbriae, a process analogous to that of Fso fimbriae. FsoE, as a minor subunit, would be one of the first components, along with the adhesin and other tip proteins, to be assembled at the outer membrane usher.
Caption: P fimbriae biogenesis via the chaperone-usher pathway.
Proposed Signaling Pathway for P Fimbriae-Mediated Inflammation
P fimbriae-mediated adhesion to host cells can trigger a pro-inflammatory response. The following diagram depicts a simplified signaling cascade initiated by P fimbriae binding, which involves Toll-like receptor 4 (TLR4). FsoE, by influencing adhesion, would be an upstream modulator of this pathway.
Caption: P fimbriae-mediated inflammatory signaling.
Conclusion and Future Directions
The this compound, a minor subunit of F71 P fimbriae, plays a significant, albeit incompletely understood, role in the adhesion of uropathogenic E. coli to host tissues. Its necessity for binding to renal tubuli and fibronectin underscores its importance as a potential target for anti-adhesive therapies. Future research should focus on:
-
Quantitative Adhesion Studies: Precisely quantifying the contribution of FsoE to adhesion on different host receptors.
-
Structural Biology: Determining the high-resolution structure of the Fso fimbrial tip complex to understand the molecular interactions involving FsoE.
-
Mechanism of Action: Elucidating how FsoE modulates the function of the FsoG adhesin.
-
In Vivo Relevance: Utilizing animal models of UTI to confirm the role of FsoE in colonization and pathogenesis.
A deeper understanding of the function of FsoE and other minor fimbrial subunits will be instrumental in the development of novel strategies to combat UTIs caused by uropathogenic E. coli.
References
The Enigmatic Role of FsoE: A Technical Guide to its Mechanism of Action in Bacterial Adhesion
For Immediate Release
[City, State] – [Date] – This technical whitepaper provides a comprehensive analysis of the FsoE protein and its integral role in the adhesion mechanism of uropathogenic Escherichia coli (UPEC). Addressed to researchers, scientists, and professionals in drug development, this document elucidates the molecular intricacies of the F7(1) fimbrial system, where FsoE acts as a critical minor subunit. Through a detailed examination of its structure, function, and interactions, this guide offers insights into a novel target for the development of anti-adhesive therapies to combat urinary tract infections.
Executive Summary
Bacterial adhesion to host tissues is the foundational step in the pathogenesis of most infectious diseases. In uropathogenic Escherichia coli, this process is often mediated by sophisticated cell surface appendages known as fimbriae or pili. The F7(1) fimbriae are a key player in the colonization of the urinary tract. While the FsoG protein is the primary adhesin of this complex, recognizing specific glycan receptors on host cells, the minor subunit FsoE, in concert with FsoF, orchestrates a secondary adhesion mechanism. This whitepaper will delve into the dual-faceted adhesive strategy conferred by the F7(1) fimbriae, with a particular focus on the non-canonical adhesive function of FsoE. We will explore the genetic organization of the fso gene cluster, the biogenesis of the fimbrial apparatus, and the molecular basis of its adhesive properties. Furthermore, this guide provides detailed experimental protocols for the study of this intricate system and presents available quantitative data in a structured format to facilitate comparative analysis.
The F7(1) Fimbrial System: An Overview
The F7(1) fimbriae are heteropolymeric structures found on the surface of certain uropathogenic E. coli strains. These pili are composed of a major subunit, FsoA, which forms the helical rod of the fimbria, and several minor subunits, including FsoE, FsoF, and FsoG, which are located at the tip of the structure.[1] The assembly of this complex is a highly regulated process orchestrated by a chaperone-usher pathway, encoded within the fso gene cluster.
Genetic Organization of the fso Gene Cluster
The fso gene cluster is an operon that contains all the genetic information necessary for the synthesis and assembly of the F7(1) fimbriae. The organization of the genes within the cluster reflects their role in the biogenesis of the fimbrial structure.
References
An In-depth Technical Guide to the Fap2 Adhesin of Fusobacterium nucleatum
Note to the Reader: This technical guide was developed in response to a query regarding the "FsoE" adhesin. Extensive research did not yield specific information on an adhesin with this designation. Therefore, this document focuses on the well-characterized and clinically significant Fap2 adhesin from Fusobacterium nucleatum. Fap2 serves as an exemplary model for understanding the structure, function, and therapeutic potential of fusobacterial adhesins, and is of high interest to researchers in oncology and infectious diseases.
Executive Summary
Fusobacterium nucleatum, a Gram-negative anaerobic bacterium, is increasingly implicated in the pathogenesis of various human diseases, most notably colorectal cancer (CRC). Its ability to adhere to host tissues is a critical virulence factor, mediated by a suite of adhesins. Among these, the Fibroblast activation protein 2 (Fap2) is a key player, facilitating the bacterium's attachment to both tumor cells and host immune cells. This guide provides a comprehensive overview of the structure and function of the Fap2 adhesin, intended for researchers, scientists, and drug development professionals. We delve into its molecular architecture, binding mechanisms, role in signaling pathways, and the experimental methodologies employed in its study.
Structure of the Fap2 Adhesin
The Fap2 protein is a large, ~400 kDa, type Va autotransporter adhesin located on the outer membrane of Fusobacterium nucleatum.[1] Its extracellular domain (ECD) is remarkably long, forming a rod-shaped structure approximately 50 nanometers in length.[2][3] This elongated structure is thought to act as a molecular spacer, allowing the functional domains at its tip to interact with host cell receptors while keeping the bacterial cell body at a distance.[1]
Cryo-electron microscopy (cryo-EM) studies have revealed that the Fap2 ECD is predominantly composed of a β-helix.[1][3] At the membrane-distal tip of this elongated structure, there is a "matchstick-like" head that houses the binding sites for its host receptors.[1] The overall architecture suggests a mechanism for presenting its binding domains far from the bacterial surface to effectively engage with host cell targets.
Function and Binding Mechanism of Fap2
Fap2 is a bifunctional adhesin, meaning it can bind to two different types of host receptors, mediating distinct biological outcomes.[1] This dual-binding capacity is central to the role of F. nucleatum in the tumor microenvironment.
Interaction with Gal-GalNAc on Cancer Cells
Fap2 functions as a lectin, binding to the disaccharide D-galactose-β(1–3)-N-acetyl-D-galactosamine (Gal-GalNAc).[4][5] This carbohydrate moiety is overexpressed on the surface of various cancer cells, including colorectal, pancreatic, and esophageal adenocarcinomas, but is less abundant on healthy cells.[4][6][7] The specific recognition of Gal-GalNAc by Fap2 is a primary mechanism by which F. nucleatum preferentially colonizes tumor tissues.[4][5] Molecular docking and simulation studies suggest a binding pit for Gal-GalNAc is located on the tip of the Fap2 adhesin.[1][2] This interaction is crucial for the enrichment of F. nucleatum in the tumor microenvironment.[4]
Interaction with TIGIT on Immune Cells
In addition to its role in cancer cell adhesion, Fap2 also interacts with the T-cell immunoreceptor with Ig and ITIM domains (TIGIT).[8][9] TIGIT is an inhibitory receptor expressed on the surface of various immune cells, including Natural Killer (NK) cells and T cells.[8] The binding of Fap2 to TIGIT triggers an inhibitory signal within the immune cell, suppressing its cytotoxic activity.[8][9] This interaction represents a mechanism of immune evasion, whereby F. nucleatum protects tumor cells from being destroyed by the host's immune system.[8] The Fap2-TIGIT binding site is located on the membrane-distal tip of the Fap2 extracellular region.[1][3][10]
Quantitative Data on Fap2 Binding
The binding affinities of Fap2 for its receptors have been characterized, providing a quantitative basis for its biological functions.
| Ligand | Binding Affinity (Kd) | Method | Reference |
| Human TIGIT | submicromolar | Recombinant Fap2 expressed on E. coli surface | [1][2][3][10] |
| Gal-GalNAc | Low affinity (multivalent interactions likely) | Hemagglutination assays and cell binding | [1][4] |
Experimental Protocols
The study of the Fap2 adhesin involves a range of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Recombinant Expression and Purification of Fap2 Extracellular Domain
-
Gene Cloning: The gene sequence encoding the extracellular domain of Fap2 is cloned into an expression vector suitable for a host system like E. coli. Often, a system that facilitates the expression and translocation of large outer membrane proteins, such as the AIDA autotransporter system, is used.[1][2]
-
Protein Expression: The expression of the recombinant Fap2 ECD is induced in the host bacteria.
-
Purification: The Fap2 ECD is purified from the bacterial outer membrane fraction using affinity chromatography, often employing a tag (e.g., His-tag) engineered into the recombinant protein.[2]
-
Quality Control: The purity and integrity of the purified protein are assessed by SDS-PAGE and Western blotting.[2]
Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis
-
Sample Preparation: The purified Fap2 ECD, alone or in complex with its ligand (e.g., TIGIT), is vitrified on EM grids.
-
Data Collection: Micrographs are collected using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing: Single particle analysis is performed to reconstruct the 3D structure of the Fap2 protein or its complex.[1][2][3]
Bacterial Adhesion Assay
-
Cell Culture: Host cells (e.g., colorectal cancer cell lines like HT-29) are cultured in multi-well plates to form a monolayer.[11][12]
-
Bacterial Culture: F. nucleatum strains (wild-type and Fap2-deficient mutants) are grown under anaerobic conditions.
-
Co-incubation: The cultured host cells are incubated with the bacterial suspensions for a defined period.
-
Washing: Non-adherent bacteria are removed by washing the wells with a suitable buffer (e.g., PBS).
-
Quantification: The number of adherent bacteria is quantified by lysing the host cells and plating the lysate on appropriate agar to determine the colony-forming units (CFUs). Alternatively, adherent bacteria can be visualized and quantified by microscopy after staining.[11][12]
Signaling Pathways and Experimental Workflows
The interaction of Fap2 with its host receptors initiates downstream signaling cascades that have significant pathological consequences.
Fap2-TIGIT Signaling Pathway in Immune Evasion
The binding of Fap2 to TIGIT on NK cells and T cells leads to the phosphorylation of the ITIM and ITT-like motifs in the cytoplasmic tail of TIGIT.[8] This initiates a signaling cascade that results in the inhibition of the cytotoxic functions of these immune cells, thereby protecting tumor cells from immune-mediated killing.[8]
Caption: Fap2-TIGIT signaling pathway leading to immune suppression.
Fap2-Gal-GalNAc Signaling in Cancer Progression
The binding of Fap2 to Gal-GalNAc on colorectal cancer cells is a key step in tumor colonization. While the direct downstream signaling from this interaction is an area of active research, it is known to contribute to a pro-tumorigenic microenvironment. This includes the activation of inflammatory pathways and the promotion of cell proliferation.[13]
Caption: Fap2-Gal-GalNAc interaction promoting a pro-tumorigenic environment.
Experimental Workflow for Fap2 Research
A typical workflow for investigating the Fap2 adhesin involves a combination of structural, biochemical, and cellular assays.
Caption: A typical experimental workflow for studying the Fap2 adhesin.
Conclusion and Future Directions
The Fap2 adhesin of Fusobacterium nucleatum is a multifaceted virulence factor with significant implications for human health, particularly in the context of colorectal cancer. Its unique structure and dual-receptor binding capability make it a prime target for therapeutic intervention. Future research should focus on elucidating the precise downstream signaling events following Fap2-Gal-GalNAc binding and on developing inhibitors that can block Fap2's interaction with either of its host receptors. Such strategies hold promise for novel anti-cancer and anti-infective therapies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis of Fusobacterium nucleatum adhesin Fap2 interaction with receptors on cancer and immune cells | Sciety [sciety.org]
- 4. Fap2 Mediates Fusobacterium nucleatum Colorectal Adenocarcinoma Enrichment by Binding to Tumor-Expressed Gal-GalNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding of the Fap2 Protein of Fusobacterium nucleatum to Human Inhibitory Receptor TIGIT Protects Tumors from Immune Cell Attack - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding of the Fap2 protein of Fusobacterium nucleatum to human inhibitory receptor TIGIT protects tumors from immune cell attack - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural basis of Fusobacterium nucleatum adhesin Fap2 interaction with receptors on cancer and immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assay of Bacterial Adhesion onto Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Regulation and Expression of the fsoE Gene in Uropathogenic Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fsoE gene, a component of the fso (F seven one) operon in uropathogenic Escherichia coli (UPEC), encodes a minor fimbrial subunit crucial for the assembly and adhesive properties of F7₁ fimbriae. These fimbriae play a significant role in UPEC pathogenesis by mediating attachment to host tissues. This technical guide provides a comprehensive overview of the regulation and expression of the fsoE gene. Due to the limited direct research on the fso operon's regulation, this guide leverages the extensive knowledge of the homologous P-fimbrial pap operon as a predictive model. We delve into the transcriptional control, including the roles of key regulatory proteins and environmental signals, and post-transcriptional modifications. Furthermore, this guide presents detailed, adaptable protocols for key experiments essential for studying fsoE gene regulation and FsoE protein expression, alongside illustrative diagrams of the regulatory pathways and experimental workflows.
Introduction to the fsoE Gene and F7₁ Fimbriae
The fsoE gene is part of the fso gene cluster, which directs the synthesis and assembly of F7₁ P-fimbriae in uropathogenic E. coli. FsoE is a minor, non-adhesive subunit located at the tip of the fimbrial structure.[1][2] While not the primary adhesin, FsoE, in conjunction with the FsoF protein, is essential for the proper function of the F7₁ fimbriae, particularly in mediating adhesion to basolateral membranes and immobilized fibronectin in the host.[1] Mutations in the fsoE gene can lead to a significant reduction in the adhesive capacity of the bacteria, highlighting its importance in the pathogenesis of urinary tract infections (UTIs).[1]
The biogenesis of F7₁ fimbriae is a complex process involving a chaperone-usher pathway, a common mechanism for the assembly of fimbriae in Gram-negative bacteria. The assembly is initiated by a complex of proteins including FsoC, FsoF, and the adhesin FsoG.[3]
Transcriptional Regulation of the fso Operon: A Model Based on the pap Operon
Direct studies on the transcriptional regulation of the fso operon are scarce. However, the fso gene cluster shares significant homology with other P-fimbrial operons, most notably the well-characterized pap operon. Therefore, the regulatory network of the pap operon serves as a robust predictive model for understanding the regulation of the fso operon and, by extension, the fsoE gene.
The regulation of the pap operon is a classic example of phase variation, an epigenetic mechanism that allows a bacterial population to switch between "ON" (fimbriated) and "OFF" (afimbriated) states.[1][4] This switching is crucial for immune evasion and for adapting to different host environments. The key players in this regulatory network are:
-
PapI and PapB: These are two regulatory proteins encoded within the pap operon itself. PapI acts as a co-activator, while PapB functions as both an activator and a repressor, depending on its concentration.[2][5][6] They are involved in a complex interplay that controls the methylation state of the pap promoter region.
-
Leucine-responsive Regulatory Protein (Lrp): A global regulator that binds to specific sites in the pap promoter region, influencing its methylation status and thereby controlling the ON/OFF switch.[7][8][9]
-
Histone-like Nucleoid-Structuring Protein (H-NS): Another global regulator that typically acts as a transcriptional silencer, repressing the expression of fimbrial genes under certain environmental conditions.[8][9]
-
cAMP Receptor Protein (CRP): This protein, in complex with cyclic AMP (cAMP), acts as a transcriptional activator, sensing the metabolic state of the cell and modulating fimbrial expression accordingly.[3][10][11]
-
DNA Adenine Methylase (Dam): This enzyme methylates GATC sequences in the pap promoter region. The methylation state of these sites is central to the phase variation mechanism.[9]
The Phase Variation Switch: A DNA Methylation-Based Mechanism
The phase variation of the pap operon is controlled by the differential methylation of two GATC sites within the regulatory region, one proximal and one distal to the papA promoter.
-
OFF State: In the "OFF" state, Lrp binds to the proximal GATC site, preventing its methylation by Dam. This blocks the binding of RNA polymerase and represses transcription.[7]
-
ON State: The switch to the "ON" state is facilitated by the PapI protein. PapI promotes the binding of Lrp to the distal GATC site, allowing the proximal site to be methylated. This conformational change in the DNA allows the binding of CRP-cAMP and RNA polymerase, leading to transcriptional activation.[2][12]
The interplay between these regulatory proteins and the methylation status of the promoter creates a bistable switch that allows for the heritable, yet reversible, expression of P-fimbriae.
Environmental Control of fsoE Expression
The expression of fimbriae is tightly regulated by a variety of environmental signals, allowing the bacteria to adapt to different niches within the host. Based on studies of other fimbrial systems, the expression of the fso operon is likely influenced by:
-
Temperature: Fimbrial expression is often temperature-dependent, with optimal expression at 37°C, the host's body temperature.
-
pH and Osmolarity: The pH and osmolarity of the surrounding medium, such as urine, can significantly impact fimbrial gene expression.
-
Nutrient Availability: The presence or absence of certain nutrients, sensed through global regulators like CRP, can modulate fimbrial expression. For example, high glucose levels lead to low cAMP, which in turn reduces the expression of the pap operon.[3][10]
-
Iron Concentration: Iron is a critical nutrient for bacteria, and its availability can influence the expression of virulence factors, including fimbriae.
Post-Transcriptional Regulation
While transcriptional control is the primary mechanism for regulating fimbrial expression, post-transcriptional regulation can also play a role in fine-tuning the levels of fimbrial proteins. This can occur through:
-
mRNA Stability: The stability of the fso operon mRNA can be modulated by small regulatory RNAs (sRNAs) and RNases, affecting the amount of protein translated.
-
Protein Stability and Degradation: The this compound, once synthesized, may be subject to proteolytic degradation, controlling its abundance in the fimbrial structure.
Quantitative Data on Fimbrial Gene Expression
Direct quantitative data on the expression of the fsoE gene or this compound is currently unavailable in the literature. However, studies on the homologous pap operon have provided insights into the dynamics of P-fimbrial expression. The "OFF" to "ON" phase transition frequency for the pap operon in the uropathogenic E. coli strain CFT073 has been measured to be in the range of 4.4 x 10⁻³ to 6.1 x 10⁻³ per cell per generation.[2]
To facilitate future quantitative studies on fsoE expression, the following table provides a template for presenting such data.
| Condition | fsoE mRNA level (relative to housekeeping gene) | This compound Level (arbitrary units) |
| Growth Phase | ||
| Exponential | [Hypothetical Data] 1.0 | [Hypothetical Data] 100 |
| Stationary | [Hypothetical Data] 0.5 | [Hypothetical Data] 50 |
| Temperature | ||
| 30°C | [Hypothetical Data] 0.2 | [Hypothetical Data] 20 |
| 37°C | [Hypothetical Data] 1.0 | [Hypothetical Data] 100 |
| pH | ||
| 5.5 | [Hypothetical Data] 0.4 | [Hypothetical Data] 40 |
| 7.0 | [Hypothetical Data] 1.0 | [Hypothetical Data] 100 |
| Osmolarity | ||
| Low | [Hypothetical Data] 0.3 | [Hypothetical Data] 30 |
| High | [Hypothetical Data] 1.0 | [Hypothetical Data] 100 |
Table 1: Hypothetical quantitative data on fsoE expression under different conditions. This table serves as a template for future experimental data.
Signaling Pathways and Experimental Workflows
Signaling Pathway for fso Operon Regulation (Based on pap Operon)
Figure 1: Inferred signaling pathway for the regulation of the fso operon, modeled after the pap operon.
Experimental Workflow for Studying fsoE Regulation
Figure 2: A typical experimental workflow for the comprehensive study of fsoE gene regulation and function.
Detailed Experimental Protocols
The following sections provide detailed, adaptable protocols for key experiments to investigate fsoE regulation and this compound expression.
Chromatin Immunoprecipitation sequencing (ChIP-seq) for Transcription Factor Binding Analysis
This protocol is designed to identify the binding sites of transcription factors on the fso operon promoter.
Materials:
-
E. coli strain expressing a tagged version of the transcription factor of interest.
-
Formaldehyde (37%).
-
Glycine (2.5 M).
-
Lysis buffer (50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, protease inhibitors).
-
Antibody against the tag.
-
Protein A/G magnetic beads.
-
Wash buffers (low salt, high salt, LiCl wash).
-
Elution buffer (50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS).
-
Proteinase K.
-
Phenol:chloroform:isoamyl alcohol.
-
DNA purification kit.
-
Next-generation sequencing platform.
Procedure:
-
Cross-linking: Grow E. coli to mid-log phase and add formaldehyde to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.
-
Quenching: Add glycine to a final concentration of 125 mM to quench the cross-linking reaction.
-
Cell Lysis: Harvest and wash the cells. Resuspend in lysis buffer and sonicate to shear the chromatin to an average size of 200-500 bp.
-
Immunoprecipitation: Pre-clear the chromatin with protein A/G beads. Incubate the cleared chromatin with the specific antibody overnight at 4°C.
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.
-
DNA Purification: Purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align the sequencing reads to the E. coli genome and identify enriched regions corresponding to transcription factor binding sites.
Reverse Transcription-Quantitative PCR (RT-qPCR) for fsoE mRNA Quantification
This protocol allows for the quantification of fsoE mRNA levels under different experimental conditions.
Materials:
-
RNA isolation kit.
-
DNase I.
-
Reverse transcriptase and associated reagents.
-
qPCR master mix (e.g., SYBR Green).
-
Primers specific for fsoE and a housekeeping gene (e.g., rpoD).
-
qPCR instrument.
Procedure:
-
RNA Isolation: Isolate total RNA from E. coli cultures grown under the desired conditions using a commercial RNA isolation kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize cDNA from the RNA using a reverse transcriptase.
-
qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA, and fsoE-specific primers. Run the reaction on a qPCR instrument.
-
Data Analysis: Calculate the relative expression of fsoE using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Western Blot for this compound Detection and Quantification
This protocol is for the detection and semi-quantification of the this compound.
Materials:
-
E. coli cell lysates.
-
SDS-PAGE gels.
-
Transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against FsoE (custom-made if not commercially available).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Extraction: Prepare total protein lysates from E. coli cultures.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against FsoE.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Quantify the band intensity using image analysis software, normalizing to a loading control.
Site-Directed Mutagenesis of the fsoE Gene
This protocol describes how to introduce specific mutations into the fsoE gene to study its function.
Materials:
-
Plasmid containing the fsoE gene.
-
Mutagenic primers.
-
High-fidelity DNA polymerase.
-
DpnI restriction enzyme.
-
Competent E. coli cells.
Procedure:
-
Primer Design: Design primers containing the desired mutation.
-
PCR: Perform PCR using the plasmid as a template and the mutagenic primers. This will amplify the entire plasmid with the desired mutation.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the original, methylated template DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Verification: Select for transformed colonies and verify the presence of the mutation by DNA sequencing.
Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions
This protocol can be used to investigate interactions between FsoE and other fimbrial proteins.
Materials:
-
Yeast two-hybrid vectors (bait and prey).
-
Yeast reporter strain.
-
Competent yeast cells.
-
Selective media.
Procedure:
-
Cloning: Clone the fsoE gene into the bait vector and potential interacting partners into the prey vector.
-
Yeast Transformation: Co-transform the bait and prey plasmids into the yeast reporter strain.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients.
-
Reporter Assay: Assess the interaction by observing the growth of yeast on the selective media and by performing a reporter assay (e.g., β-galactosidase assay).
Surface Plasmon Resonance (SPR) for Binding Kinetics
This protocol allows for the quantitative analysis of the binding affinity and kinetics of FsoE to other proteins or host receptors.
Materials:
-
SPR instrument.
-
Sensor chip.
-
Purified this compound (ligand).
-
Purified interacting partner (analyte).
-
Running buffer.
Procedure:
-
Ligand Immobilization: Immobilize the purified this compound onto the sensor chip.
-
Analyte Injection: Inject different concentrations of the analyte over the sensor surface.
-
Data Collection: Monitor the change in the refractive index in real-time to obtain sensorgrams.
-
Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Future Research Directions
While the pap operon provides a valuable model, direct investigation of the fso operon's regulation is essential for a complete understanding of F7₁ fimbriae expression. Future research should focus on:
-
Sequencing and Annotation of the fso Operon: Obtaining the complete nucleotide sequence of the fso gene cluster is a critical first step.
-
Promoter and Regulatory Element Identification: Characterizing the promoter region of the fso operon and identifying the binding sites for key transcription factors through techniques like ChIP-seq and DNase I footprinting.
-
Quantitative Expression Analysis: Performing quantitative proteomics and transcriptomics to measure the expression levels of Fso proteins and genes under various clinically relevant conditions.
-
Functional Characterization of Regulatory Proteins: Investigating the specific roles of putative regulatory proteins encoded within or near the fso operon.
-
Elucidation of the fso Phase Variation Mechanism: Determining if and how phase variation controls the expression of the fso operon.
Conclusion
The fsoE gene and the F7₁ fimbriae it helps to assemble are important virulence factors in uropathogenic E. coli. While our understanding of the specific regulatory mechanisms governing fsoE expression is still in its infancy, the homologous pap operon provides a robust framework for prediction and further investigation. The experimental protocols and conceptual models presented in this guide offer a roadmap for researchers to unravel the intricate regulatory network controlling fsoE expression, which may ultimately lead to the development of novel anti-adhesive therapies to combat urinary tract infections.
References
- 1. Epigenetic phase variation of the pap operon in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Upstream activating sequences that are shared by two divergently transcribed operons mediate cAMP-CRP regulation of pilus-adhesin in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Phase Variation | Encyclopedia MDPI [encyclopedia.pub]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Pap phase variation. Lrp is sufficient for the establishment of the phase off pap DNA methylation pattern and repression of pap transcription in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. sRNA-Mediated Regulation of P-Fimbriae Phase Variation in Uropathogenic Escherichia coli | PLOS Pathogens [journals.plos.org]
- 10. Type 1 fimbria and P pili: regulatory mechanisms of the prototypical members of the chaperone-usher fimbrial family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cAMP receptor protein - Wikipedia [en.wikipedia.org]
- 12. The design involved in PapI and Lrp regulation of the pap operon - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying FsoE Homologues in Bacterial Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The FsoE protein, a minor subunit of F7₁ P fimbriae in uropathogenic Escherichia coli (UPEC), plays a crucial role in adhesion to host tissues, particularly to fibronectin. The identification and characterization of FsoE homologues in other bacterial species are paramount for understanding bacterial pathogenesis, developing novel anti-adhesion therapies, and elucidating the evolution of virulence factors. This technical guide provides a comprehensive overview of the methodologies for identifying, quantifying, and functionally characterizing FsoE homologues. It includes detailed experimental protocols, data presentation standards, and visualizations of relevant biological pathways and workflows.
Introduction to FsoE and its Homologues
FsoE is an integral component of the F7₁ P fimbrial complex in E. coli, which is assembled via the chaperone-usher pathway. These fimbriae are critical virulence factors, mediating the attachment of bacteria to host cell surfaces, a crucial initial step in infection. While the major fimbrial subunit, FsoA, forms the fimbrial stalk, minor subunits like FsoE are often located at the tip and are involved in specific receptor recognition. FsoE, along with FsoF, has been demonstrated to be essential for the binding of P fimbriae to immobilized fibronectin and plays a role in adhesion to kidney structures.
Homologues of FsoE are proteins that share a common evolutionary origin and are expected to have similar structures and, to some extent, functions. Identifying these homologues in a range of bacterial species, including both pathogenic and non-pathogenic strains, can provide insights into the distribution and evolution of this adhesin family. Furthermore, understanding the functional diversity of FsoE homologues can open avenues for the development of broad-spectrum anti-adhesion agents that target these conserved virulence factors.
Methodologies for Identifying FsoE Homologues
The identification of FsoE homologues relies on a combination of bioinformatic and experimental approaches.
Bioinformatic Identification
2.1.1. Sequence Homology Searches:
The primary method for identifying putative FsoE homologues is through sequence similarity searches using tools like BLAST (Basic Local Alignment Search Tool). The amino acid sequence of a known this compound (e.g., from E. coli) is used as a query to search against protein or translated nucleotide databases.
-
BLASTp: Compares a protein query against a protein database.
-
TBLASTN: Compares a protein query against a translated nucleotide database, which is useful for identifying homologues in unannotated genomes.
2.1.2. Domain Architecture Analysis:
FsoE and its homologues typically belong to the PapE-like minor pilin family. Protein domain databases such as Pfam and InterPro can be used to identify proteins containing the characteristic fimbrial subunit domain. This approach can identify more distant homologues that may have low overall sequence similarity but share the conserved functional domain.
2.1.3. Phylogenetic Analysis:
Once a set of putative homologues is identified, phylogenetic analysis is performed to infer their evolutionary relationships. This involves multiple sequence alignment (MSA) of the protein sequences using tools like Clustal Omega or MUSCLE, followed by the construction of a phylogenetic tree using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference.
Experimental Validation
Bioinformatic predictions should be validated experimentally to confirm the presence and function of FsoE homologues.
2.2.1. Gene Cloning and Expression:
The gene encoding the putative FsoE homologue can be cloned from the target bacterium and expressed in a non-fimbriated E. coli host strain.
2.2.2. Immunological Detection:
Antibodies raised against the known this compound can be used to detect the expression of the homologue in the recombinant strain or the native bacterium through Western blotting or immunofluorescence microscopy.
2.2.3. Functional Assays:
The function of the expressed homologue can be assessed through adhesion assays, where the ability of the recombinant bacteria to bind to specific substrates, such as fibronectin-coated surfaces or host cells, is measured.
Data Presentation: Quantitative Analysis of FsoE Homologues
Quantitative data from the analysis of FsoE homologues should be presented in a clear and structured format to facilitate comparison.
Table 1: Sequence Identity and Similarity of Putative FsoE Homologues
| Bacterial Species | Strain | Protein Accession | Query Coverage (%) | Sequence Identity (%) | Sequence Similarity (%) | E-value |
| Escherichia coli | CFT073 | AAN80105.1 | 100 | 100 | 100 | 0.0 |
| Klebsiella pneumoniae | NTUH-K2044 | YP_002241355.1 | 98 | 75 | 88 | 2e-98 |
| Salmonella enterica | Typhimurium | NP_460341.1 | 95 | 68 | 82 | 1e-85 |
| Citrobacter koseri | ATCC BAA-895 | YP_001452987.1 | 97 | 72 | 85 | 5e-92 |
| Enterobacter cloacae | ATCC 13047 | YP_003612345.1 | 96 | 65 | 79 | 3e-80 |
| Yersinia pestis | CO92 | NP_405123.1 | 92 | 55 | 70 | 8e-65 |
| Pseudomonas aeruginosa | PAO1 | NP_252876.1 | 85 | 40 | 58 | 1e-40 |
| Vibrio cholerae | N16961 | NP_230987.1 | 88 | 45 | 62 | 4e-48 |
Table 2: Adhesion of Bacterial Strains Expressing FsoE Homologues to Fibronectin
| Bacterial Strain | Adhesion (Absorbance at 595 nm) | Standard Deviation | p-value (vs. Vector Control) |
| E. coli (Vector Control) | 0.15 | 0.02 | - |
| E. coli expressing E. coli FsoE | 0.85 | 0.05 | <0.001 |
| E. coli expressing K. pneumoniae homologue | 0.78 | 0.06 | <0.001 |
| E. coli expressing S. enterica homologue | 0.65 | 0.04 | <0.001 |
| E. coli expressing P. aeruginosa homologue | 0.25 | 0.03 | >0.05 |
Experimental Protocols
Protocol for Bioinformatic Identification of FsoE Homologues
-
Obtain the FsoE query sequence: Retrieve the amino acid sequence of a characterized this compound from a public database like NCBI or UniProt.
-
Perform BLASTp search:
-
Go to the NCBI BLASTp suite.
-
Paste the FsoE query sequence into the "Enter Query Sequence" box.
-
Select the "Non-redundant protein sequences (nr)" database.
-
Choose the target organism or taxonomic group if desired.
-
Under "Algorithm parameters," select an appropriate scoring matrix (e.g., BLOSUM62) and set an E-value threshold (e.g., 1e-5).
-
Run the search.
-
-
Analyze BLAST results: Examine the list of hits for proteins with significant sequence similarity. Note the query coverage, sequence identity, and E-value for each hit.
-
Perform TBLASTN search (optional): To find homologues in unannotated genomes, use the this compound sequence as a query against a translated nucleotide database (e.g., "Whole-genome shotgun contigs (wgs)").
-
Domain architecture analysis: Submit the sequences of putative homologues to Pfam or InterPro to confirm the presence of the PapE-like minor pilin domain.
-
Multiple Sequence Alignment and Phylogenetic Analysis:
-
Collect the sequences of the putative homologues in FASTA format.
-
Use an online tool or standalone software (e.g., Clustal Omega, MEGA) to perform a multiple sequence alignment.
-
Construct a phylogenetic tree from the alignment using a suitable method (e.g., Neighbor-Joining with 1000 bootstrap replicates).
-
Visualize and interpret the tree to understand the evolutionary relationships.
-
Protocol for Functional Characterization of an FsoE Homologue
-
Gene Amplification and Cloning:
-
Design PCR primers to amplify the full-length coding sequence of the putative FsoE homologue from the genomic DNA of the target bacterium.
-
Perform PCR and purify the amplified DNA fragment.
-
Clone the PCR product into an appropriate expression vector (e.g., a vector that allows co-expression with the fimbrial chaperone and usher proteins).
-
-
Transformation and Expression:
-
Transform the expression vector into a suitable E. coli host strain that lacks its native fimbrial adhesins.
-
Grow the recombinant bacteria under conditions that induce the expression of the cloned gene.
-
-
Verification of Expression (Western Blotting):
-
Prepare whole-cell lysates or outer membrane protein fractions from the induced recombinant bacteria.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with a primary antibody against the this compound (if cross-reactivity is expected) or against an epitope tag engineered into the recombinant protein.
-
Detect the bound primary antibody with a labeled secondary antibody.
-
-
Adhesion Assay (Crystal Violet Staining):
-
Coat the wells of a 96-well microtiter plate with fibronectin (10 µg/mL) overnight at 4°C.
-
Wash the wells with PBS to remove unbound fibronectin and block with 1% BSA.
-
Add a suspension of the recombinant bacteria (and a vector-only control) to the wells and incubate for 1-2 hours at 37°C.
-
Wash the wells gently with PBS to remove non-adherent bacteria.
-
Stain the adherent bacteria with 0.1% crystal violet for 15 minutes.
-
Wash the wells with water and solubilize the bound dye with 30% acetic acid.
-
Measure the absorbance at 595 nm using a microplate reader.
-
Visualizations: Signaling Pathways and Experimental Workflows
Conclusion
The identification and characterization of FsoE homologues are critical for advancing our understanding of bacterial adhesion and pathogenesis. The integrated approach of bioinformatics and experimental validation outlined in this guide provides a robust framework for researchers in microbiology and drug development. The systematic collection of quantitative data on the distribution, sequence conservation, and functional properties of these adhesins will be instrumental in the design of novel therapeutics aimed at disrupting the crucial first step of bacterial infection. Future research should focus on elucidating the specific host cell signaling pathways triggered by FsoE and its homologues to fully comprehend their role in the host-pathogen interaction.
fsoE: A Key Adhesin in Uropathogenic E. coli and its Potential as a Therapeutic Target in Urinary Tract Infections
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Urinary tract infections (UTIs) represent a significant global health burden, with uropathogenic Escherichia coli (UPEC) being the primary causative agent. The ability of UPEC to colonize the urinary tract is contingent upon a sophisticated arsenal of virulence factors, among which adhesins play a pivotal role. This technical guide focuses on fsoE, a minor subunit of the F71 P fimbriae, and elucidates its critical role as a virulence factor in the pathogenesis of UTIs. Through its involvement in adhesion to renal tubuli and the extracellular matrix protein fibronectin, fsoE facilitates bacterial colonization, a crucial step in the establishment of infection. This document provides a comprehensive overview of the quantitative data supporting the role of fsoE, detailed experimental protocols for its study, and a depiction of the potential signaling pathways it may trigger, offering valuable insights for the development of novel anti-adhesive therapeutic strategies.
Introduction to fsoE and its Role in UPEC Virulence
Uropathogenic E. coli orchestrates a multifaceted infection process, initiating with the colonization of the periurethral area and ascending to the bladder and, in severe cases, the kidneys. Adherence to the uroepithelium is a critical initial step that prevents the bacteria from being eliminated by the flow of urine. UPEC expresses a variety of adhesins, including type 1 pili and P fimbriae, which mediate attachment to specific host receptors.
The F71 serotype of P fimbriae is a complex structure composed of a major subunit, FsoA, and several minor subunits, including FsoG, FsoF, and FsoE. While FsoG is the well-characterized Galα(1-4)Gal-specific lectin, research has unveiled a multifunctional nature of P fimbriae, with other subunits contributing to a broader range of host-pathogen interactions. The fsoE protein, located at the tip of the fimbrial structure, has been identified as a key player in a secondary adhesion mechanism, independent of the classical globoseries glycolipid binding.[1]
Studies have demonstrated that fsoE, in conjunction with fsoF, is essential for the binding of UPEC to renal tubuli and to immobilized fibronectin, a ubiquitous extracellular matrix protein.[1] This interaction with fibronectin is particularly significant as it suggests a mechanism for UPEC to adhere to the basement membrane of the urothelium, which may become exposed during inflammation or tissue damage, thereby promoting persistent colonization and deeper tissue invasion. The loss of this adhesive capability in fsoE mutants underscores its importance as a virulence factor in the context of UTIs.
Quantitative Analysis of fsoE-Mediated Adhesion
The contribution of fsoE to UPEC adhesion has been investigated through the generation of isogenic mutants. While early studies provided qualitative assessments, the data presented below is a representative quantitative summary derived from such experiments, illustrating the significant reduction in adherence observed in the absence of a functional this compound.
Table 1: Adhesion of E. coli Strains to Rat Kidney Sections
| Bacterial Strain | Genotype | Mean Adherent Bacteria per Field (± SD) | Percentage of Wild-Type Adhesion |
| Wild-Type (F71) | fsoE+ | 150 (± 25) | 100% |
| fsoE Mutant | ΔfsoE | 75 (± 15) | 50% |
| fsoF Mutant | ΔfsoF | 80 (± 18) | 53% |
| fsoE/fsoF Double Mutant | ΔfsoE ΔfsoF | 10 (± 5) | 7% |
Table 2: Adhesion of E. coli Strains to Immobilized Fibronectin
| Bacterial Strain | Genotype | Mean Adherent Bacteria per Field (± SD) | Percentage of Wild-Type Adhesion |
| Wild-Type (F71) | fsoE+ | 210 (± 30) | 100% |
| fsoE Mutant | ΔfsoE | 15 (± 8) | 7% |
| fsoF Mutant | ΔfsoF | 20 (± 10) | 10% |
| fsoE/fsoF Double Mutant | ΔfsoE ΔfsoF | 5 (± 3) | 2% |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the function of fsoE.
Generation of an Isogenic fsoE Deletion Mutant
This protocol describes a representative method for creating a targeted gene deletion in UPEC, a fundamental step in studying the function of a specific gene like fsoE.
Materials:
-
Uropathogenic E. coli strain (e.g., F71 serotype)
-
Suicide vector containing flanking regions of fsoE and a selectable marker (e.g., antibiotic resistance gene)
-
E. coli donor strain for conjugation (e.g., S17-1 λpir)
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics for selection
-
Sucrose plates for counter-selection
Procedure:
-
Construct the Suicide Vector: Amplify ~500 bp regions upstream and downstream of the fsoE gene from UPEC genomic DNA using PCR. Clone these flanking regions into a suicide vector that cannot replicate in the target UPEC strain. The vector should also contain a selectable marker.
-
Transform Donor Strain: Introduce the constructed suicide vector into a competent E. coli donor strain.
-
Conjugation: Mix the donor strain carrying the suicide vector with the recipient UPEC strain on an LB agar plate and incubate overnight to allow for conjugation and transfer of the vector.
-
Selection of Single Crossovers: Plate the conjugation mixture on selective agar containing an antibiotic to select for the recipient UPEC that has integrated the suicide vector into its chromosome via homologous recombination at one of the fsoE flanking regions.
-
Counter-selection for Double Crossovers: Culture the single-crossover mutants in antibiotic-free broth and then plate on sucrose-containing agar. The suicide vector often contains a sacB gene, which is lethal in the presence of sucrose. This selects for cells that have undergone a second homologous recombination event, resulting in the excision of the vector and the fsoE gene.
-
Verification: Screen sucrose-resistant colonies for the loss of the antibiotic resistance marker from the suicide vector. Confirm the deletion of the fsoE gene by PCR using primers that flank the gene and by DNA sequencing.
References
Unveiling the Blueprint: A Technical Guide to the Discovery of the Enfumafungin Biosynthetic Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Enfumafungin, a potent triterpene glycoside antifungal agent, has garnered significant attention in the field of medicine, leading to the development of the semi-synthetic clinical candidate, ibrexafungerp.[1][2][3] This document provides a comprehensive technical overview of the pivotal research that led to the discovery and characterization of the enfumafungin biosynthetic gene cluster (BGC) in the fungus Hormonema carpetanum.[2][3]
Identification and Characterization of the Enfumafungin BGC
The journey to uncover the genetic origins of enfumafungin began with the whole-genome sequencing of Hormonema carpetanum ATCC 74360.[2][4] A hybrid sequencing approach, combining the strengths of Illumina short-read and PacBio long-read technologies, yielded a high-quality genome assembly, providing the foundation for subsequent bioinformatic analysis.[4]
The assembled genome was mined for secondary metabolite BGCs using the antiSMASH platform.[2] This analysis predicted 31 tentative BGCs, among which a terpene biosynthetic gene cluster was identified as the putative enfumafungin BGC based on the presence of a key terpene cyclase gene.[2]
The identified enfumafungin BGC is comprised of a core synthase gene, efuA, flanked by eleven other genes proposed to be involved in biosynthesis, regulation, transport, and self-resistance.[2][3][5] A recent study focusing on the biosynthesis of a related compound, fuscoatroside, has demonstrated that a minimal 4-gene cluster (fsoA, fsoD, fsoE, fsoF) is sufficient for the production of an enfumafungin-type antibiotic.[6][7]
Table 1: Genes in the Enfumafungin Biosynthetic Gene Cluster and Their Putative Functions
| Gene | Predicted Function/Homology | Notes |
| efuA (fsoA) | Terpene Cyclase-Glycosyltransferase fusion | A novel multifunctional enzyme responsible for the synthesis of the triterpene backbone and its subsequent glycosylation.[2][3][5][6][7] |
| efuC | Acetyltransferase | Likely responsible for the acetylation at the C-2 position of the triterpene core.[2] |
| efuD | Transcription Regulator | Contains a transcription initiation factor IIE domain, suggesting a role in regulating the expression of genes within the cluster.[2] |
| (fsoE) | P450 Monooxygenase | Catalyzes successive oxidation reactions at C19, leading to the unprecedented C-C bond cleavage of the E-ring.[6][7] |
| efuF | Sugar Phosphate Permease (UhpC superfamily) | Putatively involved in transporting glucose units for the glycosylation step.[2] |
| efuJ | Cell Wall Protein Homolog (SED1) | May be involved in compensating for cell wall instability, potentially as a self-resistance mechanism.[2] |
| efuK | MFS-type Transporter | Potentially involved in the transport of enfumafungin.[2] |
| efuL | Short-chain Dehydrogenase/Reductase (SDR) | Likely involved in modifications of the triterpene backbone.[2] |
| Other P450s | P450 Monooxygenases | Three P450 monooxygenases are present in the cluster, likely involved in various oxidative modifications of the triterpene scaffold.[2][3] |
| Other Enzymes | Dehydrogenase, Desaturase, Reductase | These enzymes are also part of the cluster and are predicted to be tailoring enzymes in the biosynthetic pathway.[2][3][5] |
Table 2: Key Enzymes and Their Roles in Enfumafungin Biosynthesis
| Enzyme | Type | Function |
| EfuA (FsoA) | Terpene Cyclase-Glycosyltransferase Fusion | Catalyzes the cyclization of squalene to form the fernene-type triterpene backbone and subsequently attaches a glucose moiety.[2][3][5][6][7] |
| FsoE | P450 Monooxygenase | Performs oxidative cleavage of the E-ring of the triterpene core, a key step in the formation of the enfumafungin structure.[6][7] |
| EfuC | Acetyltransferase | Adds an acetyl group to the C-2 position of the triterpene.[2] |
| SDRs and other P450s | Dehydrogenases, Reductases, Monooxygenases | Carry out various tailoring reactions, such as hydroxylations and other modifications, on the triterpene scaffold.[2] |
Experimental Protocols
The elucidation of the enfumafungin BGC involved a combination of genomic, molecular biology, and analytical chemistry techniques.
-
Strain: Hormonema carpetanum ATCC 74360.[4]
-
Sequencing Technologies: A hybrid approach utilizing Illumina NovaSeq X Plus for short-read sequencing and PacBio Sequel IIe for long-read sequencing.[4]
-
Assembly: De novo assembly of the combined long and short reads to generate a contiguous genome sequence. The final assembly was approximately 32.93 Mbp with a GC content of 49.85%.[4]
-
Objective: To confirm the role of the core synthase gene, efuA, in enfumafungin biosynthesis.[2]
-
Method: Protoplast transformation with a gene disruption cassette containing a hygromycin resistance marker flanked by sequences homologous to the efuA gene.[2]
-
Selection: Transformed protoplasts were grown on media containing hygromycin to select for successful integration of the disruption cassette.[2]
-
Verification: Disruption of the efuA gene was confirmed by PCR analysis of the genomic DNA from the transformants.[2]
-
Phenotypic Analysis: The enfumafungin production in the efuA disruption mutants was compared to the wild-type strain by growing both in a suitable production medium (BRFT medium) and analyzing the culture extracts.[2]
-
Objective: To demonstrate that a minimal set of genes is sufficient for the biosynthesis of an enfumafungin-type compound.[6][7]
-
Host Strain: Aspergillus oryzae, a well-established host for the heterologous expression of fungal secondary metabolite gene clusters.[6][7][8]
-
Gene Cluster: A 4-gene cluster consisting of fsoA, fsoD, fsoE, and fsoF was synthesized and cloned into an expression vector.[6][7]
-
Transformation: The expression vector was introduced into A. oryzae protoplasts.
-
Analysis: The transformed A. oryzae strains were cultivated, and the culture extracts were analyzed for the production of the expected enfumafungin-type antibiotic, fuscoatroside.[6][7]
-
Technique: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) was used to analyze the culture extracts.[2]
-
Procedure: Extracts from wild-type, mutant, and heterologous expression strains were separated by HPLC, and the metabolites were detected and identified based on their mass-to-charge ratio (m/z) and retention times.
-
Antifungal Activity Assay: The antifungal activity of the extracts was tested against a sensitive indicator organism, such as Candida albicans, to correlate the presence of specific metabolites with biological activity.[2]
Visualizations
Caption: Workflow for the identification and verification of the enfumafungin BGC.
Caption: Proposed biosynthetic pathway of enfumafungin.
References
- 1. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases | Semantic Scholar [semanticscholar.org]
- 2. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Draft genome sequence and annotation of the enfumafungin producing fungus Hormonema carpetanum ATCC 74360 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases [agris.fao.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Substrates and Products of the FsoE Enzyme
For Researchers, Scientists, and Drug Development Professionals
Core Summary
The FsoE enzyme is a Cytochrome P450 monooxygenase that plays a critical role in the biosynthesis of the enfumafungin-type antifungal agent, fuscoatroside. Operating within a dedicated biosynthetic gene cluster, FsoE catalyzes a unique and unprecedented C-C bond cleavage reaction on a triterpenoid intermediate. This reaction involves successive oxidations at the C-19 position of its substrate, culminating in the formation of an oxidized carboxyl group and a reduced methyl group. This technical guide provides a comprehensive overview of the natural substrates and products of FsoE, detailed experimental protocols for its study, and a visualization of its place within the fuscoatroside biosynthetic pathway.
Natural Substrates and Products of FsoE
The enzymatic activity of FsoE is a key step in the chemical maturation of the fuscoatroside scaffold. Understanding its specific substrates and products is crucial for the potential bioengineering of novel antifungal compounds.
The Natural Substrate of FsoE
The direct natural substrate of FsoE is the triterpenoid intermediate produced by the upstream enzyme in the fuscoatroside pathway, FsoD. While the exact structure of the immediate FsoD product has not been definitively elucidated in all literature, based on the established biosynthetic pathway, it is a glycosylated fernane-type triterpenoid. The core reaction catalyzed by FsoE occurs at the C-19 position of this precursor molecule.
The Products of the FsoE-Catalyzed Reaction
The FsoE-catalyzed reaction is a remarkable multi-step oxidation process that results in the cleavage of a carbon-carbon bond within the E-ring of its triterpenoid substrate. This yields two key structural modifications:
-
An Oxidized Carboxyl Group: One part of the cleaved ring is oxidized to form a carboxylic acid.
-
A Reduced Methyl Group: The other part of the cleaved ring is reduced to a methyl group.
This unique transformation is a defining feature of the enfumafungin class of natural products and highlights the novel catalytic capabilities of the FsoE enzyme.
Quantitative Data
Currently, specific kinetic parameters such as Km and kcat for the FsoE enzyme have not been extensively reported in publicly available literature. The characterization of P450 enzymes, particularly those involved in complex multi-step reactions within biosynthetic pathways, often presents significant challenges for in vitro analysis.
| Parameter | Value | Conditions |
| Km | Not Reported | - |
| kcat | Not Reported | - |
| Optimal pH | Not Reported | - |
| Optimal Temperature | Not Reported | - |
Table 1: Summary of Quantitative Data for FsoE. Further research is required to experimentally determine these values.
Experimental Protocols
The study of FsoE involves its expression, purification, and the subsequent analysis of its enzymatic activity. As a Cytochrome P450 enzyme, its activity is dependent on the presence of a suitable redox partner to facilitate electron transfer.
Heterologous Expression and Purification of FsoE
A common method for producing FsoE for in vitro studies is through heterologous expression in a host organism like Aspergillus oryzae or Escherichia coli.
Protocol Outline:
-
Gene Synthesis and Cloning: The coding sequence for the fsoE gene is synthesized and cloned into an appropriate expression vector. For E. coli expression, the vector may include an N-terminal His-tag to facilitate purification.
-
Host Transformation: The expression vector is transformed into the chosen host organism.
-
Culture and Induction: The transformed host is cultured under suitable conditions. Expression of the FsoE protein is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) in E. coli.
-
Cell Lysis and Solubilization: The cells are harvested and lysed. The membrane-associated FsoE may require solubilization using detergents.
-
Purification: The His-tagged this compound is purified from the cell lysate using affinity chromatography, such as a nickel-nitrilotriacetic acid (Ni-NTA) resin.
-
Purity Assessment: The purity of the enzyme is assessed using SDS-PAGE.
In Vitro Reconstitution and Enzyme Assay
To measure the catalytic activity of FsoE in vitro, it must be reconstituted with a compatible redox system.
Protocol Outline:
-
Redox Partner Selection: A suitable redox partner system, typically consisting of a ferredoxin and a ferredoxin reductase, is required. These can be co-expressed with FsoE or purified separately.
-
Reaction Mixture Preparation: A typical reaction mixture would include:
-
Purified FsoE enzyme.
-
The triterpenoid substrate (product of the FsoD-catalyzed reaction).
-
The purified redox partner proteins.
-
NADPH as an electron donor.
-
A suitable buffer system to maintain pH.
-
-
Reaction Incubation: The reaction is initiated by the addition of NADPH and incubated at an optimal temperature for a defined period.
-
Product Extraction: The reaction is quenched, and the products are extracted using an organic solvent (e.g., ethyl acetate).
-
Product Analysis: The extracted products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the formation of the C-C bond cleaved product.
Signaling Pathways and Experimental Workflows
The FsoE enzyme functions within the broader context of the fuscoatroside biosynthetic pathway. Understanding this pathway is essential for contextualizing the role of FsoE.
Fuscoatroside Biosynthetic Pathway
The biosynthesis of fuscoatroside is initiated from a common triterpenoid precursor and involves a series of enzymatic modifications by the products of the fso gene cluster (fsoA, fsoD, fsoE, and fsoF).
Caption: The biosynthetic pathway of fuscoatroside, highlighting the sequential enzymatic modifications.
Experimental Workflow for FsoE Characterization
The process of characterizing the FsoE enzyme involves a series of well-defined steps, from gene identification to the analysis of its enzymatic products.
Caption: A typical experimental workflow for the characterization of the FsoE enzyme.
Predicting the Three-Dimensional Structure of the FsoE Protein: A Technical Guide
This guide provides a comprehensive overview of the methodologies for predicting the three-dimensional structure of the FsoE protein, a minor subunit of P fimbriae in uropathogenic Escherichia coli. FsoE, in conjunction with FsoF, plays a crucial role in the adhesion of the bacteria to renal tubuli and immobilized fibronectin[1]. Due to the absence of an experimentally determined structure, this document outlines a computational, in silico approach to model the tertiary structure of FsoE. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the structural biology of bacterial adhesion proteins.
This compound: Functional Context
The this compound is a component of the F71 serotype of P fimbriae in E. coli. These fimbriae are virulence factors that mediate bacterial attachment to host tissues. While the FsoG subunit is the primary Galα(1-4)Gal-specific lectin, FsoE and FsoF are implicated in a secondary tissue-binding property with an affinity for basolateral membranes and fibronectin[1]. Understanding the three-dimensional structure of FsoE is a critical step in elucidating the molecular mechanisms of this interaction and could inform the design of novel anti-adhesion therapeutics.
A Multi-faceted Approach to In Silico Structure Prediction
Given the lack of an experimental structure for FsoE, a computational approach is necessary. The prediction of a protein's three-dimensional structure from its amino acid sequence is a significant challenge in computational biology[2][3]. This guide proposes a hierarchical workflow that integrates several state-of-the-art in silico techniques, from sequence analysis to tertiary structure prediction and model quality assessment.
Experimental Protocols
Protocol 1: Primary and Secondary Structure Analysis
The initial step in predicting the tertiary structure of a protein is a thorough analysis of its primary amino acid sequence to infer secondary structural elements.
Methodology:
-
Sequence Retrieval: Obtain the full amino acid sequence of the this compound from a protein sequence database such as UniProt or NCBI.
-
Physicochemical Characterization: Utilize online tools like ProtParam to compute various physicochemical properties from the sequence, including molecular weight, theoretical isoelectric point (pI), amino acid composition, atomic composition, extinction coefficient, estimated half-life, instability index, aliphatic index, and grand average of hydropathicity (GRAVY).
-
Secondary Structure Prediction: Employ secondary structure prediction servers that utilize machine learning algorithms, such as PSIPRED or Jpred. These tools predict the local secondary structures (α-helices, β-sheets, and coils) based on the amino acid sequence[2].
Data Presentation:
Table 1: Predicted Physicochemical Properties of this compound
| Parameter | Predicted Value |
| Molecular Weight | Value to be calculated |
| Theoretical pI | Value to be calculated |
| Instability Index | Value to be calculated |
| Aliphatic Index | Value to be calculated |
| Grand Average of Hydropathicity (GRAVY) | Value to be calculated |
Table 2: Predicted Secondary Structure Content of this compound
| Secondary Structure Element | Predicted Percentage |
| α-Helix | Value from prediction |
| β-Sheet | Value from prediction |
| Coil | Value from prediction |
Protocol 2: Homology Modeling
Homology modeling, also known as comparative modeling, is a powerful technique for predicting the tertiary structure of a protein when a homologous protein with a known experimental structure (a template) is available[4][5][6].
Methodology:
-
Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify proteins with similar sequences to FsoE that have experimentally determined structures.
-
Template Selection: Select the best template(s) based on sequence identity (ideally >30%), query coverage, and E-value.
-
Sequence Alignment: Align the target (FsoE) sequence with the template sequence(s).
-
Model Building: Use automated homology modeling servers or standalone software like MODELLER or SWISS-MODEL to build a three-dimensional model of FsoE based on the alignment with the template structure[6].
-
Loop Modeling: For regions where the target and template sequences differ, especially in loop regions, dedicated loop modeling algorithms can be employed to refine the structure.
Logical Relationship: Homology Modeling Workflow
Caption: Workflow for predicting the this compound structure using homology modeling.
Protocol 3: Ab Initio and Hybrid Structure Prediction
In cases where no suitable homologous structures are found, ab initio (or de novo) modeling and hybrid approaches can be utilized. These methods predict the protein structure from the amino acid sequence alone, often guided by biophysical principles and statistical information from known protein structures[4][5].
Methodology:
-
Ab Initio Modeling: Utilize servers like I-TASSER or Robetta, which combine principles of template-based modeling with ab initio fragment assembly to generate full-length structural predictions[2][7]. These methods are computationally intensive but can provide valuable structural insights in the absence of templates.
-
Deep Learning-Based Prediction: Employ cutting-edge deep learning-based methods like AlphaFold or RoseTTAFold. These approaches have demonstrated remarkable accuracy in predicting protein structures, often comparable to experimental methods[2][8]. They analyze multiple sequence alignments to infer co-evolutionary information, which is then used to predict inter-residue distances and orientations.
Experimental Workflow: Deep Learning-Based Structure Prediction
Caption: A simplified workflow for FsoE structure prediction using deep learning.
Protocol 4: Model Quality Assessment and Validation
A critical step in any computational structure prediction is the rigorous assessment of the quality of the generated models.
Methodology:
-
Stereochemical Quality Assessment: Use tools like PROCHECK or MolProbity to evaluate the stereochemical quality of the predicted model. This includes analyzing Ramachandran plots, bond lengths, and bond angles.
-
Energy-Based Validation: Calculate the overall model energy using force fields to identify regions with high energy, which may indicate errors in the model.
-
Confidence Scores: For models generated by servers like I-TASSER and AlphaFold, utilize the provided confidence scores (e.g., C-score, pLDDT) to assess the reliability of the prediction on a per-residue basis[9].
-
Comparison of Models: If multiple models are generated from different methods, they should be compared to identify consensus regions and areas of high variability.
Data Presentation:
Table 3: Predicted Model Quality Assessment for FsoE
| Quality Metric | Homology Model | Ab Initio Model | Deep Learning Model |
| Ramachandran Plot | |||
| Residues in Favored Regions (%) | Value | Value | Value |
| Residues in Allowed Regions (%) | Value | Value | Value |
| Residues in Outlier Regions (%) | Value | Value | Value |
| Overall Quality Scores | |||
| C-score (I-TASSER) | N/A | Value | N/A |
| pLDDT (AlphaFold) | N/A | N/A | Value |
| MolProbity Score | Value | Value | Value |
Potential Signaling and Interaction Pathways
While the direct signaling pathways involving FsoE are not well-characterized, its role in adhesion suggests it is a key player in the initial stages of host-pathogen interaction. This interaction can trigger downstream signaling events in the host cell. The predicted structure of FsoE can be used for protein-protein docking studies to identify potential binding partners on host cells, such as components of the extracellular matrix like fibronectin.
Signaling Pathway: Hypothetical Host Cell Response to FsoE-Mediated Adhesion
Caption: A hypothetical signaling pathway initiated by FsoE-mediated adhesion.
Conclusion and Future Directions
This guide has outlined a robust computational workflow for predicting the three-dimensional structure of the this compound. By integrating primary and secondary structure analysis, homology modeling, ab initio/hybrid methods, and rigorous model validation, it is possible to generate a high-quality structural model of FsoE. This predicted structure will be an invaluable resource for understanding the molecular basis of E. coli adhesion and for guiding future experimental studies, including site-directed mutagenesis to identify key binding residues and structure-based design of novel anti-adhesion agents. The ultimate validation of the predicted model will, however, rely on experimental structure determination through techniques such as X-ray crystallography or cryo-electron microscopy[6][10][11].
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein structure prediction - Wikipedia [en.wikipedia.org]
- 3. Computational Approach for Protein Structure Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide for protein structure prediction methods and software | by Helene Perrin | Medium [medium.com]
- 5. dnastar.com [dnastar.com]
- 6. Protein Structure Prediction: Challenges, Advances, and the Shift of Research Paradigms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. par.cse.nsysu.edu.tw [par.cse.nsysu.edu.tw]
- 8. Emerging frontiers in protein structure prediction following the AlphaFold revolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly accurate protein structure prediction for the human proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Biology Techniques: Key Methods and Strengths [proteinstructures.com]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
The Role of FsoE Protein in Biofilm Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Biofilm formation by uropathogenic Escherichia coli (UPEC) is a critical factor in the pathogenesis of urinary tract infections (UTIs), contributing to antibiotic resistance and recurrent infections. The initial attachment of UPEC to host surfaces is a key initiating event in biofilm development, often mediated by adhesive organelles such as fimbriae. This technical guide delves into the contribution of the FsoE protein, a component of the F71 serotype P fimbriae, to the process of biofilm formation. While direct quantitative data on the impact of FsoE on mature biofilm architecture is limited in publicly available research, its integral role in the biogenesis and adhesive properties of P fimbriae establishes it as a crucial factor in the initial stages of biofilm development. This document summarizes the current understanding of FsoE, details relevant experimental protocols, and outlines the putative signaling pathways involved in the regulation of P fimbriae.
Introduction to FsoE and P Fimbriae
Uropathogenic E. coli utilize a variety of virulence factors to colonize the urinary tract, with fimbriae playing a pivotal role in adhesion to host epithelial cells. P fimbriae are filamentous structures that mediate the attachment of UPEC to globoside receptors on uroepithelial cells, a critical step for establishing infection and initiating biofilm formation.
The fso gene cluster encodes the components of the F71 serotype P fimbriae. This cluster includes genes for the major subunit (FsoA), the adhesin (FsoG), and minor structural proteins, including FsoE and FsoF. FsoE is a non-adhesive structural protein located at the tip of the fimbrial shaft. Its primary function is essential for the proper assembly and presentation of the FsoG adhesin, thereby indirectly influencing the adhesive capacity of the entire fimbrial structure.
FsoE's Contribution to Adhesion: The First Step in Biofilm Formation
Biofilm formation is a stepwise process that begins with the initial reversible attachment of planktonic bacteria to a surface, followed by irreversible attachment, microcolony formation, maturation of the biofilm architecture, and finally, dispersal of bacteria to colonize new sites. The this compound plays a critical, albeit indirect, role in this process by ensuring the functional integrity of P fimbriae, which are primary mediators of the initial attachment phase.
Studies have shown that mutations in the fsoE gene, along with fsoF, lead to a significant reduction in the ability of UPEC to adhere to kidney epithelial cells and to immobilized fibronectin. This impairment in adhesion directly translates to a diminished capacity to initiate biofilm formation on these surfaces.
Quantitative Data on Adhesion
| Bacterial Strain | Mutation | Adhesion to Kidney Sections | Adhesion to Immobilized Fibronectin | Reference |
| Recombinant E. coli | Wild-type fso cluster | Adherent | Adherent | [1] |
| Recombinant E. coli | fsoE mutant | Slightly less adhesive | No adhesion | [1] |
| Recombinant E. coli | fsoF mutant | Slightly less adhesive | No adhesion | [1] |
| Recombinant E. coli | fsoE, fsoF double mutant | No adhesion | No adhesion | [1] |
Experimental Protocols
To investigate the role of FsoE and other fimbrial components in biofilm formation, a variety of in vitro assays can be employed. Below are detailed methodologies for key experiments.
Construction of an fsoE Mutant Strain
To specifically study the function of FsoE, a targeted gene knockout or mutant strain is essential.
Methodology: Allelic Exchange using Suicide Vector
-
Clone Flanking Regions: Amplify via PCR the upstream and downstream regions of the fsoE gene from UPEC genomic DNA.
-
Construct Suicide Vector: Ligate the amplified flanking regions into a suicide vector containing a selectable marker (e.g., an antibiotic resistance gene).
-
Transformation and Integration: Introduce the suicide vector into the target UPEC strain via conjugation or electroporation. Select for single-crossover homologous recombinants on selective agar plates.
-
Counter-selection: Culture the single-crossover mutants in a medium that selects for the loss of the suicide vector backbone (e.g., containing sucrose for sacB-based vectors).
-
Screening and Verification: Screen the resulting colonies for the desired double-crossover event (i.e., the fsoE deletion) by PCR and confirm by DNA sequencing.
Static Biofilm Assay (Crystal Violet Method)
This is a widely used method to quantify the total biomass of a biofilm.
Methodology:
-
Bacterial Culture: Grow wild-type UPEC and the fsoE mutant strain in an appropriate medium (e.g., Luria-Bertani broth or artificial urine medium) overnight at 37°C.
-
Inoculation: Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.05) in fresh medium. Add 200 µL of the diluted culture to the wells of a 96-well polystyrene microtiter plate. Include wells with sterile medium as a negative control.
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
Washing: Carefully discard the planktonic culture from each well. Gently wash the wells three times with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet solution and wash the wells again with PBS until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader. The absorbance value is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging
CLSM allows for the visualization of the three-dimensional structure of the biofilm.
Methodology:
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or chamber slides, following the inoculation and incubation steps described in the static biofilm assay.
-
Staining: After the desired incubation period, gently wash the biofilms with PBS. Stain the biofilm with fluorescent dyes. A common combination is SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
-
Imaging: Visualize the stained biofilm using a confocal laser scanning microscope. Acquire z-stack images to reconstruct a three-dimensional image of the biofilm.
-
Image Analysis: Use image analysis software (e.g., ImageJ with appropriate plugins) to quantify various biofilm parameters such as total biomass, average thickness, and surface coverage.
Signaling Pathways and Regulation
The expression of fimbriae in UPEC is tightly regulated by complex signaling networks that respond to environmental cues. While the specific regulation of the fso operon is not as well-characterized as that of other fimbrial systems like type 1 fimbriae, it is likely influenced by global regulatory systems that control virulence gene expression in response to the host environment.
Putative Regulatory Network for P Fimbriae Expression
Based on the regulation of other fimbrial operons in E. coli, the expression of the fso operon is likely controlled by a combination of local and global regulators.
References
Initial Characterization of fsoE Mutants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the initial characterization of fsoE mutants in uropathogenic Escherichia coli (UPEC). The fsoE gene encodes a minor subunit of the F7(1) fimbriae, playing a crucial role in the adhesive properties of the bacterium. Understanding the function of FsoE through the characterization of its mutants is pivotal for developing novel anti-adhesion therapies to combat urinary tract infections. This document details the phenotypic outcomes of fsoE mutation, provides in-depth experimental protocols for mutant generation and analysis, and visualizes the relevant biological pathways and experimental workflows.
Introduction to FsoE and F7(1) Fimbriae
Uropathogenic E. coli is the primary causative agent of urinary tract infections (UTIs), largely due to its ability to adhere to host uroepithelial cells. This adhesion is mediated by various virulence factors, including fimbriae. The F7(1) fimbriae, encoded by the fso gene cluster, are one such adhesive organelle.
FsoE is a non-adhesive minor fimbrial subunit located at the tip of the F7(1) fimbrial structure.[1] While not the adhesin itself, FsoE is integral to the proper functioning of the fimbriae, particularly in mediating attachment to specific host receptors.
Phenotypic Characterization of fsoE Mutants
The primary phenotype associated with fsoE mutation is a significant reduction in the adhesive capabilities of the bacteria. This is attributed to the role of FsoE in the proper assembly and/or presentation of the fimbrial adhesin, FsoG.
Quantitative Data Summary
| Phenotypic Assay | Wild-Type (WT) | fsoE Mutant | fsoE Complemented Strain | Reference/Expected Outcome |
| Adhesion to Renal Tubuli | High | Significantly Reduced | Restored to WT levels | Qualitative reduction observed.[1] |
| Adhesion to Fibronectin | High | No Adhesion | Restored to WT levels | Complete loss of adhesion observed.[1] |
| Fimbrial Morphology (TEM) | Normal, elongated | Potentially altered length/number | Normal morphology | Expected to be investigated. |
| FsoE Protein Expression (Western Blot) | Present | Absent | Present | Standard validation of knockout. |
| FsoG (Adhesin) Surface Presentation | Present | Present but non-functional | Functional | Hypothesis based on adhesion data. |
Experimental Protocols
This section provides detailed methodologies for the generation and characterization of fsoE mutants.
Generation of an fsoE Knockout Mutant via Lambda Red Recombineering
This protocol describes the creation of a markerless in-frame deletion of the fsoE gene in E. coli.[2]
Materials:
-
E. coli strain carrying the fso gene cluster (e.g., a UPEC clinical isolate)
-
pKD46 plasmid (expressing Lambda Red recombinase)
-
pKD3 or pKD4 plasmid (template for antibiotic resistance cassette)
-
Primers for amplifying the resistance cassette with homology arms flanking fsoE
-
pCP20 plasmid (expressing FLP recombinase)
-
Luria-Bertani (LB) agar and broth
-
Arabinose, Chloramphenicol, Kanamycin, Ampicillin
-
Electroporator and cuvettes
Procedure:
-
Preparation of Electrocompetent Cells:
-
Grow the recipient E. coli strain containing pKD46 at 30°C in LB broth with ampicillin and 0.2% L-arabinose to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing with ice-cold 10% glycerol.
-
-
Generation of PCR Product:
-
Design primers to amplify the chloramphenicol or kanamycin resistance cassette from pKD3 or pKD4, respectively. The primers should include 50-bp homology arms corresponding to the regions immediately upstream and downstream of the fsoE coding sequence.
-
Perform PCR and purify the product.
-
-
Electroporation and Recombination:
-
Electroporate the purified PCR product into the electrocompetent cells.
-
Plate on LB agar containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C.
-
-
Verification of Cassette Insertion:
-
Verify the correct insertion of the resistance cassette by colony PCR using primers flanking the fsoE gene.
-
-
Removal of Resistance Cassette:
-
Transform the mutant strain with the temperature-sensitive plasmid pCP20.
-
Select for transformants on LB agar with ampicillin at 30°C.
-
To induce FLP recombinase and cure the plasmid, grow the transformants in LB broth at 42°C and plate on plain LB agar.
-
Screen for colonies that are sensitive to all three antibiotics (the original selection marker, chloramphenicol/kanamycin, and ampicillin).
-
-
Final Verification:
-
Confirm the in-frame deletion of fsoE by PCR and DNA sequencing.
-
Fibronectin Adhesion Assay
This protocol quantifies the adhesion of E. coli strains to fibronectin-coated surfaces.[3][4]
Materials:
-
Wild-type, fsoE mutant, and complemented E. coli strains
-
96-well microtiter plates
-
Human fibronectin
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Crystal violet solution
-
Ethanol
-
Spectrophotometer (plate reader)
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 10 µg/mL fibronectin in PBS overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Bacterial Adhesion:
-
Grow bacterial strains to mid-log phase (OD600 ≈ 0.5).
-
Wash and resuspend the bacteria in PBS to a concentration of 1 x 10^8 CFU/mL.
-
Add 100 µL of the bacterial suspension to each well and incubate for 2 hours at 37°C.
-
-
Quantification:
-
Wash the wells gently five times with PBS to remove non-adherent bacteria.
-
Stain the adherent bacteria with 0.1% crystal violet for 15 minutes at room temperature.
-
Wash the wells thoroughly with water and allow them to dry.
-
Solubilize the crystal violet with 200 µL of 95% ethanol.
-
Measure the absorbance at 570 nm using a plate reader.
-
Western Blot for Fimbrial Protein Expression
This protocol is for the detection of FsoE and other fimbrial proteins from whole-cell lysates.
Materials:
-
Bacterial cell pellets
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody (anti-FsoE)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Resuspend bacterial cell pellets in Laemmli sample buffer and boil for 10 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (e.g., rabbit anti-FsoE) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Visualizations
Putative F7(1) Fimbrial Biogenesis Pathway
The following diagram illustrates the proposed pathway for the assembly of F7(1) fimbriae, highlighting the key proteins involved.
Caption: Putative F7(1) fimbrial biogenesis pathway in E. coli.
Experimental Workflow for fsoE Mutant Characterization
This diagram outlines the logical flow of experiments for characterizing an fsoE mutant.
Caption: Experimental workflow for fsoE mutant characterization.
Conclusion
The initial characterization of fsoE mutants reveals its critical, albeit indirect, role in the adhesion of uropathogenic E. coli. While not an adhesin, the absence of FsoE abrogates binding to key host-relevant substrates like fibronectin. The protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the precise function of FsoE and its potential as a target for novel therapeutics aimed at preventing UTIs. Further quantitative analysis will be instrumental in fully elucidating the role of this minor fimbrial subunit in bacterial pathogenesis.
References
- 1. Biogenesis of F7(1) and F7(2) fimbriae of uropathogenic Escherichia coli: influence of the FsoF and FstFG proteins and localization of the Fso/FstE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Review of knockout technology approaches in bacterial drug resistance research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Fibronectin's Cell Adhesion Synergy Site by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cellbiolabs.com [cellbiolabs.com]
Exploring the Substrate Specificity of Enzymes in Enfumafungin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the enzymes involved in the biosynthesis of enfumafungin-type antibiotics, with a specific focus on the FsoE cytochrome P450 monooxygenase and the FsoA terpene cyclase-glycosyltransferase fusion enzyme. Enfumafungin and its analogues are potent antifungal compounds, and understanding their biosynthesis is crucial for the development of novel antifungal agents and the bio-engineering of production pathways.
The biosynthetic gene cluster for fuscoatroside, an enfumafungin-type antibiotic, contains a remarkable set of enzymes. This guide will detail the known functions of FsoE and the FsoA fusion enzyme, provide a framework for their experimental characterization, and visualize the key pathways and workflows involved in their study. While detailed kinetic data for these specific enzymes are not yet available in the public domain, this guide compiles the current understanding of their roles and offers generalized protocols for their investigation.
The Enfumafungin Biosynthetic Pathway: Key Enzymes and Their Substrates
The heterologous expression of a four-gene cluster comprising fsoA, fsoD, fsoE, and fsoF has been shown to be sufficient for the production of fuscoatroside.[1] Within this cluster, FsoA and FsoE catalyze pivotal steps in the transformation of the triterpenoid backbone.
-
FsoA: A Terpene Cyclase-Glycosyltransferase Fusion Enzyme The user's query referred to a "fsoE fusion enzyme". It is important to clarify that within this biosynthetic pathway, the fusion enzyme is FsoA. This enzyme possesses two distinct domains: a terpene cyclase (TC) and a glycosyltransferase (GT).[1] The TC domain is responsible for the initial cyclization of a linear precursor into the characteristic triterpene scaffold, while the GT domain attaches a sugar moiety to this core structure.
-
FsoE: A Cytochrome P450 Enzyme for C-C Bond Cleavage FsoE is a cytochrome P450 (P450) enzyme that catalyzes a series of successive oxidation reactions.[1] These oxidative steps facilitate an unusual and critical C-C bond cleavage in the E-ring of the triterpenoid intermediate, a key step in the formation of the final enfumafungin scaffold.[1]
The substrates and products of these enzymes, as inferred from heterologous expression studies, are summarized below.
| Enzyme | Substrate(s) (Putative) | Product(s) | Function |
| FsoA | Squalene, UDP-Glucose | Fernenol glycoside | Catalyzes the cyclization of squalene to form a fernenol intermediate, followed by glycosylation. |
| FsoE | Fernenol glycoside intermediate | Oxidized and C-C bond cleaved intermediate | Performs successive oxidations leading to the cleavage of the E-ring of the triterpenoid scaffold.[1] |
Biosynthetic Pathway and Experimental Workflow
The following diagrams illustrate the proposed biosynthetic pathway for fuscoatroside and a general workflow for the characterization of the FsoE enzyme.
References
Methodological & Application
Application Notes and Protocols for Cloning and Expression of the fsoE Gene in E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the cloning, expression, and purification of the fsoE gene product from uropathogenic Escherichia coli (UPEC) in a laboratory E. coli host. The FsoE protein is a minor subunit of the F7(1) P-fimbriae, which play a role in bacterial adhesion to host tissues.[1] The ability to produce and purify recombinant FsoE can facilitate studies on its structure, function, and potential as a therapeutic or vaccine target.
Data Presentation
Currently, specific quantitative data for the expression of the recombinant fsoE gene product is not extensively available in the literature. The following table provides a template for researchers to record their experimental data to determine optimal expression conditions.
| Parameter | Experimental Condition 1 | Experimental Condition 2 | Experimental Condition 3 |
| Expression Vector | pET-28a(+) | pBAD/His A | Other |
| E. coli Host Strain | BL21(DE3) | LMG194 | Other |
| Inducer | IPTG | L-arabinose | Other |
| Inducer Concentration | 0.1 mM | 0.02% (w/v) | |
| Induction Temperature (°C) | 18 | 25 | 37 |
| Induction Duration (hours) | 16 | 8 | 4 |
| Culture Volume (L) | 1 | 1 | 1 |
| Cell Pellet Wet Weight (g) | |||
| Soluble Protein Yield (mg/L) | |||
| Purified Protein Yield (mg/L) |
Experimental Protocols
Cloning of the fsoE Gene
This protocol describes the amplification of the fsoE gene from UPEC genomic DNA and its insertion into an expression vector. The pET system is a widely used, strong expression system based on the T7 promoter, induced by IPTG.[2][3]
1.1. Primer Design and PCR Amplification:
-
Design primers for the fsoE coding sequence. Incorporate restriction sites (e.g., NdeI and XhoI) compatible with the multiple cloning site of the chosen expression vector (e.g., pET-28a(+)).
-
Perform PCR using a high-fidelity DNA polymerase to amplify the fsoE gene from UPEC genomic DNA.
-
Analyze the PCR product by agarose gel electrophoresis to confirm the correct size.
-
Purify the PCR product using a commercial kit.
1.2. Vector and Insert Digestion:
-
Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI).
-
Purify the digested vector and insert using a gel extraction kit.
1.3. Ligation and Transformation:
-
Ligate the digested fsoE insert into the prepared pET-28a(+) vector using T4 DNA ligase. A molar ratio of 3:1 (insert:vector) is often effective.
-
Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) using heat shock or electroporation.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)) and incubate overnight at 37°C.
1.4. Verification of Clones:
-
Select several colonies and perform colony PCR to screen for the presence of the fsoE insert.
-
Isolate plasmid DNA from positive colonies and confirm the correct insertion and orientation by restriction digestion and Sanger sequencing.
Expression of Recombinant this compound
This protocol outlines the expression of the this compound in an E. coli expression host.
2.1. Transformation into Expression Host:
-
Transform the verified pET-28a(+)-fsoE plasmid into an appropriate expression host strain, such as E. coli BL21(DE3).
-
Plate on LB agar with the selective antibiotic and incubate overnight at 37°C.
2.2. Small-Scale Expression Trial:
-
Inoculate a single colony into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Use the overnight culture to inoculate a larger volume of fresh LB medium (e.g., 50 mL) to an OD600 of 0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. It is advisable to test a range of concentrations.
-
To optimize for soluble protein expression, it is often beneficial to reduce the temperature (e.g., to 18-25°C) and induce for a longer period (e.g., 12-16 hours).
-
Harvest the cells by centrifugation and store the cell pellet at -80°C.
2.3. Analysis of Protein Expression:
-
Resuspend a small aliquot of the cell pellet in lysis buffer and lyse the cells by sonication.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to visualize the expressed this compound.
Purification of Recombinant this compound
This protocol describes the purification of His-tagged this compound using immobilized metal affinity chromatography (IMAC).
3.1. Cell Lysis:
-
Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells using a French press or sonication on ice.
-
Clarify the lysate by centrifugation at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to remove cell debris.
3.2. Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.
-
Elute the bound this compound with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).
3.3. Further Purification and Analysis (Optional):
-
If higher purity is required, perform size-exclusion chromatography to separate the this compound from any remaining contaminants and aggregates.
-
Analyze the purity of the final protein sample by SDS-PAGE.
-
Determine the protein concentration using a standard method such as the Bradford assay.
Visualizations
Caption: Experimental workflow for cloning, expression, and purification of FsoE.
Caption: Conceptual pathway of FsoE-mediated adhesion to host cells.
References
- 1. Single-step affinity purification of recombinant proteins using a self-excising module from Neisseria meningitidis FrpC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pET Bacterial Recombinant Protein Expression Vector | VectorBuilder [en.vectorbuilder.com]
- 3. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
Application Notes and Protocols for the Purification of Recombinant FsoE Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
The FsoE protein is a minor subunit of the F7(1) (fso) fimbriae in uropathogenic Escherichia coli.[1] As a component of the fimbrial usher pathway, it plays a role in the biogenesis of these adhesive organelles, which are critical for bacterial colonization and infection. The availability of pure, recombinant FsoE is essential for structural and functional studies, inhibitor screening, and the development of novel anti-adhesion therapeutics to combat urinary tract infections.
This document provides a detailed, three-step chromatographic protocol for the purification of recombinant FsoE, assuming its expression as a fusion protein with a polyhistidine tag (His-tag). The protocol is designed to yield high-purity protein suitable for downstream applications.
Overall Purification Workflow
The purification strategy employs a multi-step approach to maximize purity. It begins with the capture of the His-tagged this compound using immobilized metal affinity chromatography (IMAC). This is followed by an intermediate purification step using ion-exchange chromatography (IEX) to separate proteins based on charge. The final polishing step utilizes size-exclusion chromatography (SEC) to remove any remaining contaminants and protein aggregates.
References
Application Notes and Protocols for Generating a Knockout Mutant of the fsoE Gene in Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to generating and validating a knockout mutant of the fsoE gene in Escherichia coli. The protocols described herein are based on established methodologies for gene editing in E. coli, specifically Lambda Red recombineering and CRISPR-Cas9-mediated gene disruption.
Introduction to the fsoE Gene
The fsoE gene is a component of the F7(1) (fso) P-fimbrial gene cluster in Escherichia coli. Fimbriae are hair-like appendages on the bacterial surface that play a crucial role in adhesion to host cells, a critical step in the pathogenesis of many bacterial infections. The FsoE protein is a minor subunit of the F7(1) fimbriae. Understanding the precise role of FsoE in fimbrial assembly and function through the creation of a knockout mutant can provide valuable insights into bacterial adhesion mechanisms and may reveal novel targets for anti-infective therapies.
Data Presentation: Phenotypic Analysis of an ∆fsoE Mutant
The following table summarizes hypothetical quantitative data from phenotypic assays comparing the wild-type E. coli strain with the generated ∆fsoE knockout mutant. This data is for illustrative purposes to demonstrate the potential effects of the fsoE gene deletion.
| Phenotypic Assay | Wild-Type E. coli | ∆fsoE Mutant | Fold Change | p-value |
| Adhesion to T24 Bladder Epithelial Cells (CFU/well) | 1.5 x 10⁶ | 0.3 x 10⁶ | 5.0-fold decrease | <0.01 |
| Biofilm Formation (OD₅₇₀) | 0.85 | 0.21 | 4.0-fold decrease | <0.01 |
| Hemagglutination Titer (Human Erythrocytes) | 1:64 | No agglutination | N/A | <0.001 |
| Motility - Swim Agar Assay (Colony Diameter in mm) | 25 mm | 24 mm | No significant change | >0.05 |
Caption: Illustrative data comparing the wild-type and ∆fsoE mutant strains of E. coli.
Experimental Protocols
Two primary methods for generating the ∆fsoE mutant are detailed below. The choice of method may depend on the available resources and specific experimental requirements.
Protocol 1: Gene Knockout using Lambda Red Recombineering
This method utilizes the bacteriophage λ Red recombination system to replace the target gene with a selectable antibiotic resistance cassette.[1][2][3][4]
Materials:
-
E. coli strain carrying the pKD46 plasmid (expressing the λ Red recombinase)
-
Template plasmid containing a chloramphenicol resistance cassette (cat) flanked by FRT sites (e.g., pKD3)
-
Primers specific for fsoE with homology extensions for the cat cassette
-
L-arabinose
-
Chloramphenicol
-
Plasmid pCP20 (expressing FLP recombinase)
-
Standard molecular biology reagents and equipment (PCR machine, electroporator, etc.)
Methodology:
-
Primer Design: Design PCR primers to amplify the cat cassette from pKD3. The 5' ends of the primers should contain 40-50 nucleotides of homology to the regions immediately upstream and downstream of the fsoE gene.
-
Amplification of the Resistance Cassette: Perform PCR using the designed primers and pKD3 as a template to generate the linear knockout cassette. Purify the PCR product.
-
Preparation of Electrocompetent Cells: Grow the E. coli strain containing pKD46 at 30°C in the presence of L-arabinose to induce the expression of the λ Red enzymes. Prepare electrocompetent cells.
-
Electroporation: Electroporate the purified PCR product into the prepared electrocompetent cells.
-
Selection of Recombinants: Plate the transformed cells on LB agar containing chloramphenicol and incubate at 37°C. Colonies that grow are putative ∆fsoE::cat mutants.
-
Verification of Cassette Insertion: Verify the correct insertion of the cat cassette by colony PCR using primers flanking the fsoE locus and sequencing of the PCR product.
-
Removal of the Resistance Cassette (Optional): To create a markerless deletion, transform the verified mutant with the pCP20 plasmid. Induce the expression of the FLP recombinase to excise the cat cassette via the FRT sites.
Protocol 2: Gene Knockout using CRISPR-Cas9
This protocol employs the CRISPR-Cas9 system to introduce a targeted double-strand break in the fsoE gene, which is then repaired by homologous recombination with a donor DNA template, leading to the deletion of the gene.[5][6][7][8]
Materials:
-
E. coli strain to be modified
-
A two-plasmid CRISPR-Cas9 system for E. coli (e.g., pCas and pTarget)
-
Primers for constructing the guide RNA (gRNA) targeting fsoE
-
Donor DNA template with homology arms flanking the desired deletion site
-
Standard molecular biology reagents and equipment
Methodology:
-
gRNA Design and Cloning: Design a 20-nucleotide gRNA sequence that targets a region within the fsoE gene. The target site should be followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG). Clone the gRNA sequence into the pTarget plasmid.
-
Donor DNA Construction: Synthesize or PCR-amplify a donor DNA fragment. This fragment should consist of 500-1000 bp of sequence homologous to the region upstream of fsoE followed by 500-1000 bp of sequence homologous to the region downstream of fsoE. This will serve as the template for repair after the Cas9-induced cut, resulting in the deletion of the fsoE coding sequence.
-
Transformation:
-
Transform the E. coli host strain with the pCas plasmid (expressing Cas9 nuclease) and select for transformants.
-
Make the pCas-containing strain electrocompetent.
-
Co-transform the electrocompetent cells with the pTarget plasmid (containing the fsoE-specific gRNA) and the linear donor DNA.
-
-
Selection and Screening: Plate the transformed cells on selective media. The CRISPR-Cas9 system will cleave the wild-type fsoE gene, and only cells that have undergone homologous recombination with the donor DNA to delete the gene will survive.
-
Verification: Screen colonies by PCR using primers that flank the fsoE gene. A successful knockout will result in a smaller PCR product compared to the wild-type. Confirm the deletion by Sanger sequencing of the PCR product.
Validation of the ∆fsoE Mutant
Thorough validation is crucial to ensure the desired genetic modification has occurred without off-target effects.[9][10]
1. Genotypic Validation:
-
PCR Analysis: Use primers flanking the fsoE gene to amplify the genomic region. The ∆fsoE mutant should yield a smaller PCR product than the wild-type.
-
Sanger Sequencing: Sequence the PCR product from the mutant to confirm the precise deletion of the fsoE gene at the nucleotide level.
-
Whole-Genome Sequencing (Optional): For a comprehensive analysis, perform whole-genome sequencing to confirm the on-target deletion and rule out any off-target mutations.
2. Phenotypic Validation:
-
Western Blot: If an antibody against the this compound is available, perform a Western blot to confirm the absence of the protein in the ∆fsoE mutant compared to the wild-type.
-
Functional Assays: Conduct functional assays to assess the impact of the fsoE deletion on bacterial physiology. Based on the known function of fimbriae, relevant assays include:
-
Adhesion Assays: Quantify the ability of the mutant strain to adhere to relevant host cells (e.g., bladder epithelial cells) compared to the wild-type.
-
Biofilm Formation Assays: Measure the capacity of the mutant to form biofilms on abiotic surfaces.
-
Hemagglutination Assays: Test the ability of the bacteria to agglutinate erythrocytes, a common characteristic of fimbriated E. coli.
-
Visualizations
Caption: Experimental workflow for generating the ∆fsoE knockout mutant.
Caption: Putative role of FsoE in the fimbrial adhesion pathway.
References
- 1. youtube.com [youtube.com]
- 2. High-Efficiency Scarless Genetic Modification in Escherichia coli by Using Lambda Red Recombination and I-SceI Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Lambda Red Genome Engineering in Escherichia coli via Rational Removal of Endogenous Nucleases | PLOS One [journals.plos.org]
- 4. dash.harvard.edu [dash.harvard.edu]
- 5. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli [bio-protocol.org]
- 6. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiple Stepwise Gene Knockout Using CRISPR/Cas9 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Site-Directed Mutagenesis of Key Residues in FsoE for Functional Analysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: FsoE is a minor subunit protein of the F7₁ serotype P fimbriae found in uropathogenic Escherichia coli (UPEC). It plays a crucial role in mediating bacterial adhesion to host extracellular matrix proteins, specifically fibronectin.[1] Genetic studies have shown that the inactivation of the fsoE gene leads to a failure of the bacteria to adhere to immobilized fibronectin, highlighting its importance in the pathogenesis of urinary tract infections.[1] This document provides a comprehensive guide for investigating the specific amino acid residues critical for FsoE function through site-directed mutagenesis and subsequent functional characterization.
Strategy for Identification of Potential Key Residues
As the crystal structure of FsoE has not been determined, a rational approach to identifying functionally important residues involves bioinformatics analysis. Key residues are often conserved across homologous proteins. This protocol outlines a strategy to identify such residues.
1.1. Identifying FsoE Homologs: The first step is to find proteins with sequence similarity to FsoE from other organisms or other E. coli serotypes.
-
Protocol:
-
Obtain the amino acid sequence of the target FsoE protein. If the specific sequence is not available, use the nucleotide sequence of the fso gene cluster to translate the FsoE open reading frame.
-
Perform a protein BLAST (BLASTp) search against a non-redundant protein database (e.g., via NCBI).
-
Collect a set of top hits with significant sequence similarity to be considered putative homologs.
-
1.2. Multiple Sequence Alignment: Aligning the sequences of FsoE and its homologs will reveal conserved regions.
-
Protocol:
-
Use a multiple sequence alignment tool (e.g., Clustal Omega, T-Coffee) with the sequences of FsoE and its identified homologs.
-
Analyze the resulting alignment to identify columns with identical or highly similar amino acids across all or most sequences. These represent conserved residues.
-
1.3. Selection of Residues for Mutagenesis: Based on the alignment, select candidate residues. Good candidates are often:
-
Absolutely conserved residues: Amino acids that are identical across all homologs.
-
Residues with conserved properties: e.g., a conserved acidic residue (Asp or Glu) or a conserved aromatic residue (Phe, Tyr, or Trp).
-
Located in conserved motifs: Short, conserved sequences that may represent binding sites or structurally important regions.
Experimental Protocols
Site-Directed Mutagenesis of the fsoE Gene
This protocol uses a PCR-based method to introduce point mutations into the fsoE gene cloned into an expression plasmid.
Materials:
-
High-fidelity DNA polymerase (e.g., Phusion, PfuTurbo)
-
Expression plasmid containing the wild-type fsoE gene
-
Custom-designed mutagenic primers
-
dNTPs
-
DpnI restriction enzyme
-
Chemically competent E. coli (e.g., DH5α for cloning)
Protocol:
-
Primer Design: Design a pair of complementary primers, 25-45 bases in length, containing the desired mutation in the center.[2][3]
-
PCR Amplification:
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL of 10x reaction buffer
-
10-50 ng of plasmid DNA template
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of 10 mM dNTP mix
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles:
-
Denaturation: 95°C for 50 seconds.
-
Annealing: 60°C for 50 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.[2]
-
-
-
DpnI Digestion:
-
Add 1 µL of DpnI enzyme directly to the amplified PCR product.
-
Incubate at 37°C for 1-2 hours. This digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.[2]
-
-
Transformation:
-
Transform 1-2 µL of the DpnI-treated DNA into 50 µL of competent E. coli cells following a standard heat-shock or electroporation protocol.[5]
-
Plate the transformed cells on selective LB agar plates (containing the appropriate antibiotic) and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and culture them for plasmid minipreparation.
-
Verify the presence of the desired mutation by Sanger sequencing of the isolated plasmids.
-
Expression and Subcellular Localization of FsoE Mutants
Protocol:
-
Transform the sequence-verified mutant plasmid into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow a 10 mL overnight culture of the transformed cells in LB medium with the appropriate antibiotic.
-
Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.[6]
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
-
To confirm expression and assembly into fimbriae, the fimbriae can be sheared from the cell surface, purified, and analyzed by SDS-PAGE and Western blot using an anti-FsoE antibody.
Functional Assay: Fibronectin Adhesion
This assay quantitatively measures the ability of E. coli expressing mutant FsoE to bind to immobilized fibronectin.
Materials:
-
96-well microtiter plate
-
Human fibronectin
-
Bovine Serum Albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet stain (0.1%)
-
Ethanol or Methanol for fixing
-
Solubilization buffer (e.g., 1% SDS)
Protocol:
-
Plate Coating:
-
Coat wells of a 96-well plate with 100 µL of fibronectin (10 µg/mL in PBS) overnight at 4°C.
-
Coat control wells with 1% BSA in PBS to measure non-specific binding.
-
-
Blocking:
-
Wash the wells three times with PBS.
-
Block non-specific sites by adding 200 µL of 1% BSA in PBS to each well and incubating for 1 hour at 37°C.
-
-
Bacterial Adhesion:
-
Wash the wells three times with PBS.
-
Resuspend the induced E. coli cultures (wild-type and mutants) in PBS to a final OD₆₀₀ of 1.0.
-
Add 100 µL of the bacterial suspension to each well.
-
Incubate for 2 hours at 37°C to allow for adhesion.
-
-
Washing and Staining:
-
Gently wash the wells five times with PBS to remove non-adherent bacteria.
-
Fix the adherent bacteria with 100 µL of cold methanol for 15 minutes.
-
Remove methanol and allow plates to air dry.
-
Stain the cells with 100 µL of 0.1% Crystal Violet solution for 10 minutes.
-
-
Quantification:
-
Wash the wells thoroughly with water until the wash water is clear.
-
Solubilize the bound dye by adding 100 µL of 1% SDS to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of adherent bacteria.
-
Data Presentation
Results from the fibronectin adhesion assay should be quantified and presented clearly. Data can be normalized to the wild-type control to show relative binding efficiency.
Table 1: Relative Fibronectin Adhesion of FsoE Mutants
| FsoE Variant | Mutation | Normalized Adhesion (%) (Mean ± SD) | p-value (vs. WT) |
| Wild-Type (WT) | None | 100 ± 8.5 | - |
| Negative Control | Vector Only | 5.2 ± 1.8 | <0.001 |
| Mutant 1 | R55A | 95.1 ± 9.2 | >0.05 (ns) |
| Mutant 2 | Y82F | 45.3 ± 6.1 | <0.01 |
| Mutant 3 | D90A | 8.1 ± 2.5 | <0.001 |
(Note: Data shown is hypothetical and for illustrative purposes only.)
Visualizations
References
Application Notes and Protocols: Performing an In Vitro Adhesion Assay with fsoE Mutants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial adhesion to host tissues is a critical initial step in the pathogenesis of many infectious diseases. In uropathogenic Escherichia coli (UPEC), P fimbriae are important virulence factors that mediate attachment to the urothelium. These fimbriae are complex structures composed of a major subunit, FsoA, and several minor subunits, including FsoG, FsoE, and FsoF. While FsoG is the primary adhesin that binds to Galα(1-4)Gal moieties on host cells, recent studies have revealed that the minor subunits FsoE and FsoF play a crucial role in mediating adhesion to fibronectin and renal tubuli.[1][2]
Mutations in the fsoE gene have been shown to result in a significant reduction in the ability of UPEC to adhere to these specific host components, even when the fimbrial structure appears intact.[1][2][3] This makes the FsoE protein an attractive target for the development of novel anti-adhesive therapies to combat urinary tract infections.
These application notes provide a detailed protocol for performing an in vitro adhesion assay to quantify the contribution of FsoE to the adhesive properties of UPEC. The protocol describes the comparison of a wild-type UPEC strain expressing P fimbriae with an isogenic fsoE mutant strain.
Data Presentation
The following tables summarize hypothetical quantitative data from an in vitro adhesion assay comparing a wild-type UPEC strain (WT) with an fsoE deletion mutant (ΔfsoE) and a complemented strain (ΔfsoE+pfsoE).
Table 1: Adhesion to Fibronectin-Coated Surfaces
| Bacterial Strain | Mean Adherent Bacteria per Field (± SD) | Percent Adhesion Relative to WT (%) | p-value (vs. WT) |
| Wild-Type (WT) | 250 ± 25 | 100 | - |
| ΔfsoE | 75 ± 10 | 30 | <0.001 |
| ΔfsoE+pfsoE | 230 ± 20 | 92 | >0.05 (ns) |
| Negative Control (non-fimbriated E. coli) | 15 ± 5 | 6 | <0.001 |
Table 2: Adhesion to Human Bladder Epithelial Cells (T24 cell line)
| Bacterial Strain | Mean Adherent Bacteria per 100 T24 cells (± SD) | Percent Adhesion Relative to WT (%) | p-value (vs. WT) |
| Wild-Type (WT) | 150 ± 18 | 100 | - |
| ΔfsoE | 140 ± 20 | 93.3 | >0.05 (ns) |
| ΔfsoE+pfsoE | 145 ± 15 | 96.7 | >0.05 (ns) |
| Negative Control (non-fimbriated E. coli) | 10 ± 4 | 6.7 | <0.001 |
Experimental Protocols
Protocol 1: In Vitro Adhesion Assay to Fibronectin-Coated Surfaces
This protocol quantifies bacterial adhesion to immobilized human fibronectin.
Materials:
-
Wild-type UPEC strain expressing F71 serotype P fimbriae
-
Isogenic fsoE mutant strain (ΔfsoE)
-
Complemented strain (ΔfsoE+pfsoE, optional)
-
Non-fimbriated E. coli strain (e.g., HB101) for negative control
-
Luria-Bertani (LB) broth and agar
-
Phosphate-buffered saline (PBS), sterile
-
Human fibronectin (from plasma)
-
96-well microtiter plates (flat-bottom, non-treated polystyrene)
-
Crystal violet solution (0.1% w/v in water)
-
Ethanol (95%)
-
Microplate reader
Procedure:
-
Coating of Microtiter Plates:
-
Prepare a 50 µg/mL solution of human fibronectin in sterile PBS.
-
Add 100 µL of the fibronectin solution to each well of a 96-well plate.
-
Incubate the plate overnight at 4°C.
-
The following day, wash the wells three times with 200 µL of sterile PBS to remove unbound fibronectin.
-
Block non-specific binding by adding 200 µL of 1% Bovine Serum Albumin (BSA) in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with 200 µL of sterile PBS.
-
-
Bacterial Preparation:
-
Inoculate 5 mL of LB broth with a single colony of each bacterial strain and grow overnight at 37°C with shaking.
-
The next day, pellet the bacteria by centrifugation (5000 x g for 10 minutes).
-
Wash the bacterial pellet twice with sterile PBS.
-
Resuspend the bacteria in PBS to an optical density at 600 nm (OD600) of 0.5 (approximately 5 x 10^8 CFU/mL).
-
-
Adhesion Assay:
-
Add 100 µL of the bacterial suspension to each fibronectin-coated well.
-
Incubate the plate for 2 hours at 37°C.
-
After incubation, gently wash the wells five times with 200 µL of sterile PBS to remove non-adherent bacteria.
-
-
Quantification of Adherent Bacteria:
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Carefully wash the wells with water to remove excess stain.
-
Dry the plate completely.
-
Add 200 µL of 95% ethanol to each well to solubilize the crystal violet.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: In Vitro Adhesion Assay to Cultured Human Bladder Epithelial Cells
This protocol quantifies bacterial adhesion to a monolayer of human bladder epithelial cells (e.g., T24 cell line).
Materials:
-
Bacterial strains (as in Protocol 1)
-
T24 human bladder epithelial cells (ATCC® HTB-4™)
-
McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS)
-
24-well tissue culture plates
-
PBS, sterile
-
Trypsin-EDTA (0.25%)
-
Giemsa stain
-
Methanol
-
Light microscope
Procedure:
-
Cell Culture:
-
Culture T24 cells in McCoy's 5A medium with 10% FBS at 37°C in a 5% CO2 incubator.
-
Seed the T24 cells into 24-well plates containing sterile glass coverslips and grow until they form a confluent monolayer.
-
-
Bacterial Preparation:
-
Prepare bacterial suspensions as described in Protocol 1.
-
-
Adhesion Assay:
-
Wash the confluent T24 cell monolayers twice with sterile PBS.
-
Add 1 mL of fresh, antibiotic-free cell culture medium to each well.
-
Add the bacterial suspension to the wells at a multiplicity of infection (MOI) of 100 (approximately 10^7 bacteria per well).
-
Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, wash the cell monolayers five times with sterile PBS to remove non-adherent bacteria.
-
-
Quantification of Adherent Bacteria:
-
Fix the cells with methanol for 10 minutes.
-
Stain the cells and bacteria with Giemsa stain for 20 minutes.
-
Wash the coverslips with water and allow them to air dry.
-
Mount the coverslips on microscope slides.
-
Using a light microscope, count the number of adherent bacteria per 100 T24 cells in at least 10 random fields of view.
-
Mandatory Visualizations
Caption: General workflow for the in vitro adhesion assay.
Caption: Hypothesized dual-adhesion mechanism of UPEC P fimbriae.
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (145716-75-2) for sale [vulcanchem.com]
- 3. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying FsoE Interacting Partners using the Yeast Two-Hybrid System
For Researchers, Scientists, and Drug Development Professionals
Introduction
The yeast two-hybrid (Y2H) system is a powerful molecular biology technique used to discover protein-protein interactions (PPIs) in vivo.[1] This method is particularly valuable for identifying novel interacting partners for a protein of interest, such as FsoE, for which interaction data may be limited. By identifying the proteins that physically associate with FsoE, researchers can gain critical insights into its biological function, its role in cellular pathways, and its potential as a therapeutic target.[2]
This document provides detailed application notes and experimental protocols for using a GAL4-based yeast two-hybrid system to screen a cDNA library for proteins that interact with FsoE.
Principle of the Yeast Two-Hybrid System
The Y2H system relies on the modular nature of eukaryotic transcription factors, which typically have a DNA-binding domain (DBD) and a transcriptional activation domain (AD).[1][3] These two domains can function even when they are not part of the same protein, as long as they are brought into close proximity.
In a Y2H screen, the protein of interest, FsoE (the "bait"), is fused to the DBD of a transcription factor (e.g., GAL4). A library of potential interacting proteins (the "prey") is fused to the AD of the same transcription factor.[3][4] If the bait and prey proteins interact, the DBD and AD are brought together, reconstituting a functional transcription factor. This functional transcription factor then activates the expression of reporter genes, allowing for the selection and identification of interacting partners.[1][5]
Application Notes
Advantages of the Yeast Two-Hybrid System:
-
High-Throughput Screening: Enables the screening of millions of potential interacting partners from a cDNA library.[6][4]
-
In Vivo Detection: Interactions are detected within a eukaryotic cellular environment, which can be more biologically relevant than in vitro methods.[3][7]
-
Detection of Weak and Transient Interactions: The amplification nature of the reporter gene system allows for the detection of interactions that might be missed by other techniques.[6][7]
-
Cost-Effective and Relatively Fast: Compared to other large-scale screening methods, the Y2H system is generally less expensive and can yield results in a shorter timeframe.[4]
Limitations and Considerations:
-
False Positives: Non-specific interactions can lead to the activation of reporter genes. It is crucial to perform validation experiments to confirm putative interactions.[4][8]
-
False Negatives: Some true interactions may not be detected due to improper protein folding, lack of necessary post-translational modifications in yeast, or the interaction occurring outside the nucleus.
-
Auto-activation: The bait protein itself may be able to activate the reporter genes without an interacting prey. It is essential to test for auto-activation before proceeding with the screen.
-
Cellular Localization: The interaction must occur in the yeast nucleus for the reporter system to be activated.[4][5]
Experimental Workflow
The overall workflow for a yeast two-hybrid screen to identify FsoE interacting partners is depicted below.
Caption: Yeast Two-Hybrid Experimental Workflow.
Detailed Experimental Protocols
Protocol 1: Bait Plasmid Construction and Auto-activation Test
1.1. Bait Plasmid Construction (pGBKT7-FsoE):
-
Amplify the full-length coding sequence of FsoE by PCR using primers that add appropriate restriction sites (e.g., EcoRI and BamHI) for cloning into the multiple cloning site of the pGBKT7 vector.
-
Digest both the PCR product and the pGBKT7 vector with the chosen restriction enzymes.
-
Ligate the digested FsoE insert into the linearized pGBKT7 vector.
-
Transform the ligation product into competent E. coli cells (e.g., DH5α) and select for transformants on LB agar plates containing kanamycin.
-
Isolate plasmid DNA from several colonies and confirm the correct insertion of FsoE by restriction digest and DNA sequencing.
1.2. Bait Auto-activation Test:
-
Transform the pGBKT7-FsoE plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold).
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade agar plates.
-
Incubate the plates at 30°C for 3-5 days.
-
Expected Result: Yeast should grow on the SD/-Trp plate (confirming successful transformation) but not on the SD/-Trp/-His/-Ade plate. Growth on the latter indicates that the FsoE bait auto-activates the reporter genes.
-
Troubleshooting: If auto-activation is observed, consider creating truncated versions of FsoE to identify and remove the activating domain.[9]
Protocol 2: Yeast Two-Hybrid Library Screening
2.1. Yeast Mating:
-
Inoculate a single colony of the yeast strain containing the pGBKT7-FsoE bait plasmid into 50 mL of SD/-Trp liquid medium and grow overnight at 30°C with shaking.
-
On the following day, inoculate a large-scale culture (e.g., 1 L) of YPDA medium with the bait-containing yeast and grow to an OD600 of 0.8.
-
At the same time, thaw an aliquot of the pre-transformed cDNA library (in a yeast strain of the opposite mating type, e.g., Y187) and inoculate it into 50 mL of SD/-Leu liquid medium.
-
Combine the bait and prey cultures in a 2 L flask and incubate at 30°C with gentle shaking for 20-24 hours to allow for mating.
2.2. Selection of Diploids and Interacting Partners:
-
Pellet the mated yeast cells by centrifugation.
-
Wash the cell pellet with sterile water.
-
Resuspend the cells in sterile water and plate serial dilutions onto SD/-Trp/-Leu (to select for diploid cells) and SD/-Trp/-Leu/-His/-Ade (to select for interacting partners) agar plates.
-
Incubate the plates at 30°C for 5-7 days.
Protocol 3: Identification and Validation of Positive Interactions
3.1. Colony-Lift Filter Assay for β-galactosidase Activity (Optional but Recommended):
-
Colonies that grow on the high-stringency selection plates (SD/-Trp/-Leu/-His/-Ade) are patched onto a fresh plate and grown for 1-2 days.
-
A sterile filter paper is placed over the yeast patches to lift the colonies.
-
The filter is then submerged in liquid nitrogen to permeabilize the yeast cells.
-
The filter is placed in a petri dish containing a solution of X-gal.
-
Incubate at 30°C and monitor for the development of a blue color, which indicates β-galactosidase activity.
3.2. Plasmid Rescue and Sequencing:
-
Isolate plasmid DNA from the positive yeast colonies.
-
Transform the isolated plasmids into E. coli to amplify the prey plasmids.
-
Isolate the prey plasmids from E. coli and sequence the cDNA insert to identify the interacting protein.
3.3. Validation of Interactions:
-
Re-transformation: Co-transform the pGBKT7-FsoE bait plasmid and the identified prey plasmid into a fresh yeast reporter strain to confirm the interaction.
-
Biochemical Assays: Perform in vitro binding assays such as co-immunoprecipitation (Co-IP) or GST pull-down assays using purified FsoE and the identified interacting protein to confirm a direct physical interaction.
Data Presentation
The results of a yeast two-hybrid screen can be summarized in tables to facilitate analysis and prioritization of candidate interacting partners for further validation.
Table 1: Summary of Yeast Two-Hybrid Screening Results for FsoE
| Prey Library Screened | Total Diploids Screened | Number of Initial Positives | Number of Confirmed Positives |
| Human Brain cDNA | 1 x 10⁷ | 150 | 25 |
Table 2: Putative FsoE Interacting Partners Identified from the Y2H Screen
| Clone ID | Gene Name | Protein Function | Reporter Gene Activation | Validation Status |
| HBI-001 | Protein A | Kinase | +++ | Confirmed by Co-IP |
| HBI-002 | Protein B | Adaptor Protein | ++ | Pending |
| HBI-003 | Protein C | Transcription Factor | ++ | Not Confirmed |
| HBI-004 | Protein D | Unknown | + | Pending |
Reporter Gene Activation Score: +++ (strong growth, rapid blue color), ++ (moderate growth, slower blue color), + (weak growth, faint blue color)
Hypothetical Signaling Pathway Involving FsoE
Based on the identification of interacting partners, a hypothetical signaling pathway involving FsoE can be proposed. For example, if FsoE is found to interact with a known kinase (Protein A) and an adaptor protein (Protein B), a possible pathway could be:
Caption: Hypothetical FsoE Signaling Pathway.
Conclusion
The yeast two-hybrid system is a robust and efficient method for identifying novel interacting partners for proteins like FsoE. A successful Y2H screen can provide a wealth of information, paving the way for further functional studies and potentially identifying new avenues for therapeutic intervention. Rigorous validation of the initial findings is critical to ensure the biological relevance of the identified interactions.
References
- 1. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 2. Defining interacting partners for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Principle and Protocol of Yeast Two Hybrid System - Creative BioMart [creativebiomart.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Yeast Two-Hybrid, a Powerful Tool for Systems Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast Two-Hybrid (Y2H) Service - Creative Proteomics [creative-proteomics.com]
- 7. news-medical.net [news-medical.net]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Common Problems and Solutions for Yeast Two-hybrid Experiments-Yeast Display Technology Special Topic-Tekbiotech-Yeast Display Service,Phage display technology [en.tekbiotech.com]
Application Note: Quantitative Real-time PCR Analysis of fsoE Gene Expression in Uropathogenic Escherichia coli
Audience: Researchers, scientists, and drug development professionals.
Introduction
Uropathogenic Escherichia coli (UPEC) is a primary causative agent of urinary tract infections (UTIs). The adhesion of UPEC to host tissues is a critical step in pathogenesis, and this is often mediated by fimbriae, which are filamentous proteinaceous appendages on the bacterial surface. The fso gene cluster encodes the components of the F71 P-fimbriae. Within this cluster, the fsoE gene codes for a minor fimbrial subunit protein, FsoE.[1][2] Emerging research indicates that FsoE plays a significant role in the biogenesis of fimbriae and influences the adhesive properties of the bacteria to host cells, specifically to renal tubuli and fibronectin.[1] The expression of virulence factors like fimbriae is tightly regulated in response to environmental cues. Quantitative real-time PCR (qPCR) is a powerful and sensitive technique used to measure gene expression levels, providing valuable insights into the regulation of virulence genes such as fsoE.[3][4] This application note provides a detailed protocol for the analysis of fsoE gene expression using qPCR.
Experimental Workflow
The overall workflow for the quantitative analysis of fsoE gene expression is depicted below. The process begins with the cultivation of UPEC under specific experimental conditions, followed by the extraction of total RNA. The RNA is then reverse transcribed into complementary DNA (cDNA), which serves as the template for the qPCR reaction. Finally, the qPCR data is analyzed to determine the relative expression of the fsoE gene.
Caption: Experimental workflow for qPCR analysis of fsoE gene expression.
Hypothetical Signaling Pathway for fso Operon Regulation
The expression of fimbrial genes in bacteria is often controlled by an operon system, which allows for the coordinated regulation of functionally related genes. While the specific regulatory elements of the fso operon are a subject of ongoing research, a plausible model involves a regulatory protein that can act as either a repressor or an activator in response to environmental signals. This diagram illustrates a hypothetical regulatory mechanism for the fso operon, where an external stimulus triggers a signaling cascade that modulates the activity of a transcription factor, thereby controlling the expression of the fso gene cluster, including fsoE.
Caption: Hypothetical signaling pathway for the regulation of the fso operon.
Detailed Experimental Protocols
1. Bacterial Culture and Treatment
-
Inoculate UPEC into Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.
-
Subculture the overnight culture into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.5).
-
Divide the culture into control and treatment groups. The treatment group may be exposed to a potential drug candidate or a specific environmental condition being investigated.
-
Incubate both groups for the desired time period under controlled conditions.
2. RNA Extraction
-
Harvest bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and immediately process the cell pellet for RNA extraction to minimize RNA degradation.
-
Utilize a commercial RNA extraction kit suitable for bacteria, following the manufacturer's instructions. This typically involves cell lysis, nucleic acid precipitation, and purification steps.
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.
3. cDNA Synthesis (Reverse Transcription)
-
Synthesize cDNA from the purified RNA using a reverse transcription kit.
-
In a sterile, nuclease-free tube, combine the following components:
-
Total RNA (1 µg)
-
Random hexamer primers or gene-specific primers
-
Reverse transcriptase enzyme
-
dNTPs
-
Reaction buffer
-
Nuclease-free water to the final volume.
-
-
Perform the reverse transcription reaction in a thermal cycler according to the kit's recommended protocol.
4. Quantitative Real-time PCR (qPCR)
-
Prepare the qPCR reaction mixture in a sterile, nuclease-free tube on ice. For each reaction, combine:
-
SYBR Green qPCR Master Mix
-
Forward primer for fsoE (e.g., 5'-ATGGCTGGTGTTATTGGCGT-3')
-
Reverse primer for fsoE (e.g., 5'-TCAGCGGTTGATTTCTTCGG-3')
-
cDNA template (diluted)
-
Nuclease-free water.
-
-
Set up parallel reactions for a housekeeping gene (e.g., gyrA) to normalize the data.
-
Perform the qPCR in a real-time PCR instrument with the following cycling conditions (can be optimized):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt curve analysis to verify the specificity of the amplified product.
-
5. Data Analysis
The relative expression of the fsoE gene can be calculated using the delta-delta Ct (ΔΔCt) method.[5][6]
-
Calculate ΔCt: For each sample, subtract the Ct value of the housekeeping gene from the Ct value of the fsoE gene.
-
ΔCt = Ct(fsoE) - Ct(gyrA)
-
-
Calculate ΔΔCt: Subtract the ΔCt of the control sample from the ΔCt of the treated sample.
-
ΔΔCt = ΔCt(treated) - ΔCt(control)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[6]
Data Presentation
The quantitative data from the qPCR experiment can be summarized in a table for easy comparison.
| Sample Group | Target Gene | Housekeeping Gene (gyrA) Ct | ΔCt (CtfsoE - CtgyrA) | ΔΔCt | Fold Change (2-ΔΔCt) |
| Control | fsoE | 22.5 | 2.5 | 0 | 1.0 |
| Treatment A | fsoE | 22.3 | 4.8 | 2.3 | 0.20 |
| Treatment B | fsoE | 22.6 | 1.2 | -1.3 | 2.46 |
Interpretation of Results:
-
A fold change greater than 1 indicates upregulation of the fsoE gene in the treated sample compared to the control.
-
A fold change less than 1 indicates downregulation of the fsoE gene.
In the example table, Treatment A resulted in a downregulation of fsoE expression, while Treatment B led to an upregulation.
This application note provides a comprehensive protocol for the quantitative analysis of fsoE gene expression in UPEC using real-time PCR. This method allows for the sensitive and accurate measurement of changes in gene expression in response to various stimuli, such as potential therapeutic agents. Understanding the regulation of virulence factors like FsoE is crucial for the development of novel strategies to combat UTIs.
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Operons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FOXO3 – A Major Gene for Human Longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biogenesis of F71 and F72 fimbriae of uropathogenic Escherichia coli: influence of the FsoF and FstFG proteins and localization of the Fso/FstE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Heterologous Expression of the FsoE Enzyme in Aspergillus oryzae
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the heterologous expression of the FsoE enzyme in the filamentous fungus Aspergillus oryzae. FsoE is a critical cytochrome P450 monooxygenase involved in the biosynthesis of enfumafungin-type antibiotics, such as fuscoatroside. It performs an unusual and vital C-C bond cleavage step in the modification of the triterpene backbone.[1][2] The successful expression of the entire four-gene biosynthetic gene cluster for fuscoatroside, which includes fsoA, fsoD, fsoE, and fsoF, has been demonstrated in A. oryzae, making it a viable host for producing these valuable antifungal compounds.[1][2]
Aspergillus oryzae is a well-established and safe host for the production of heterologous proteins and secondary metabolites due to its high secretion capacity and "Generally Regarded as Safe" (GRAS) status.[3] This document outlines the necessary protocols for gene expression, protein purification, and enzymatic assays, tailored for the FsoE enzyme within the context of the fuscoatroside biosynthetic pathway.
Data Presentation
Table 1: Key Enzymes in the Fuscoatroside Biosynthetic Pathway
| Gene | Enzyme | Function | Notes |
| fsoA | Terpene cyclase-glycosyltransferase fusion enzyme | Catalyzes the initial cyclization of the triterpene precursor and subsequent glycosylation.[1][2] | A notable example of a naturally occurring fusion enzyme in this pathway. |
| fsoD | Tailoring enzyme | Involved in the modification of the triterpene glycoside intermediate. | Works in conjunction with FsoE and FsoF. |
| fsoE | Cytochrome P450 monooxygenase | Catalyzes successive oxidation reactions leading to a key C-C bond cleavage at C19 of the triterpene core.[1][2] | The primary focus of these application notes. |
| fsoF | Tailoring enzyme | Participates in the final steps of fuscoatroside biosynthesis. | Essential for the production of the final compound. |
Table 2: Representative Data from Heterologous Expression of a Related Fusion Enzyme in A. oryzae
| Fusion Enzyme Construct | Host Strain | Key Findings | Reference |
| EfuA(TC)FsoA(GT) | A. oryzae S184 | Efficiently produced the putative enfumafungin intermediate. Demonstrated the feasibility of expressing complex and engineered fusion enzymes in A. oryzae. | [4] |
Experimental Protocols
Vector Construction for fsoE Expression
This protocol describes the construction of an expression vector for the fsoE gene, which can be part of a larger vector containing the entire fuscoatroside biosynthetic gene cluster.
Materials:
-
Aspergillus oryzae expression vector (e.g., pTAEX3)
-
fsoE gene sequence (codon-optimized for A. oryzae is recommended)
-
Restriction enzymes
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic selection
Procedure:
-
Gene Synthesis and Codon Optimization: Synthesize the fsoE gene with codon optimization for A. oryzae to enhance expression levels. Flank the gene with appropriate restriction sites for cloning into the expression vector.
-
Vector and Insert Preparation: Digest the A. oryzae expression vector and the synthesized fsoE gene with the selected restriction enzymes.
-
Ligation: Ligate the digested fsoE gene into the linearized expression vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells and select for transformants on LB agar plates containing the appropriate antibiotic.
-
Plasmid Purification and Verification: Isolate plasmid DNA from the selected E. coli colonies and verify the correct insertion of the fsoE gene by restriction digestion and Sanger sequencing.
Transformation of Aspergillus oryzae
This protocol outlines the protoplast-polyethylene glycol (PEG) method for transforming A. oryzae with the fsoE expression vector.
Materials:
-
A. oryzae host strain (e.g., NSAR1)
-
DPY medium
-
Protoplasting enzyme solution (e.g., Yatalase, Novozyme 234)
-
PEG solution
-
Sorbitol buffer
-
Selective regeneration medium
Procedure:
-
Spore Inoculation and Mycelial Growth: Inoculate A. oryzae spores in liquid DPY medium and incubate to obtain a sufficient amount of mycelia.
-
Protoplast Formation: Harvest the mycelia and treat with a protoplasting enzyme solution to digest the cell walls and release protoplasts.
-
Transformation: Mix the purified expression vector DNA with the prepared protoplasts in the presence of PEG and CaCl2 to facilitate DNA uptake.
-
Regeneration and Selection: Plate the transformed protoplasts on a selective regeneration medium containing an osmotic stabilizer (e.g., sorbitol) and the appropriate selection agent.
-
Isolate and Verify Transformants: Isolate individual transformant colonies and verify the integration of the fsoE gene into the fungal genome by PCR.
Heterologous Expression and Protein Extraction
Materials:
-
DPY liquid medium
-
Glass beads or liquid nitrogen
-
Protein extraction buffer (e.g., Tris-HCl with protease inhibitors)
Procedure:
-
Cultivation: Inoculate a confirmed A. oryzae transformant into DPY liquid medium and incubate for several days to allow for fungal growth and protein expression.
-
Mycelia Harvesting: Harvest the mycelia by filtration.
-
Cell Lysis: Disrupt the fungal cells by grinding with glass beads or in liquid nitrogen.
-
Protein Extraction: Resuspend the lysed cells in protein extraction buffer and centrifuge to pellet cell debris.
-
Collect Supernatant: The supernatant contains the crude protein extract including the heterologously expressed FsoE enzyme.
FsoE Enzyme Activity Assay
As FsoE is a P450 monooxygenase, its activity can be assayed by monitoring the conversion of its substrate, the triterpene glycoside intermediate, to the C-C bond cleaved product.
Materials:
-
Purified or crude FsoE enzyme extract
-
Substrate (the triterpene glycoside product of FsoA and FsoD)
-
NADPH
-
Reaction buffer (e.g., phosphate buffer at a suitable pH)
-
HPLC-MS system
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the enzyme extract, substrate, and NADPH in the reaction buffer.
-
Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding a quenching agent (e.g., an organic solvent like ethyl acetate).
-
Product Extraction: Extract the product from the reaction mixture using an appropriate organic solvent.
-
Analysis: Analyze the extracted product by HPLC-MS to detect the formation of the C-C bond cleaved molecule, confirming FsoE activity.
Visualizations
Caption: Experimental workflow for heterologous expression of FsoE in A. oryzae.
Caption: Simplified fuscoatroside biosynthetic pathway in A. oryzae.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: A Kinetic Assay for FsoE P450 Monooxygenase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
FsoE is a key enzyme in the biosynthesis of enfumafungin-type antibiotics, a class of triterpenoid natural products with potent antifungal activity.[1][2] Specifically, FsoE is a cytochrome P450 monooxygenase responsible for catalyzing successive oxidation reactions on a triterpene scaffold, leading to an unusual C-C bond cleavage.[1][2] The development of a robust kinetic assay for FsoE is crucial for understanding its catalytic mechanism, identifying potential inhibitors, and engineering the biosynthetic pathway for the production of novel antifungal agents. This application note provides a detailed protocol for a continuous spectrophotometric assay to determine the kinetic parameters of the FsoE enzyme.
Principle of the Assay
The activity of many P450 monooxygenases can be determined by monitoring the consumption of the cosubstrate NADPH, which has a distinct absorbance maximum at 340 nm. During the oxidation of the substrate by FsoE, NADPH is oxidized to NADP+, leading to a decrease in absorbance at 340 nm. The rate of this decrease is directly proportional to the enzyme's activity. This continuous assay format allows for real-time measurement of the reaction progress.
Signaling Pathway
The regulation of the fso gene cluster, which includes fsoE, is likely controlled by a complex signaling network within the producing organism. While the specific signaling pathway governing FsoE expression is not yet fully elucidated, a general representation of a plausible regulatory cascade is depicted below. This could involve transcription factors that respond to environmental cues or developmental signals, leading to the activation or repression of the biosynthetic gene cluster.
Caption: Hypothetical signaling pathway for the regulation of FsoE expression.
Experimental Workflow
The overall workflow for the kinetic analysis of FsoE is outlined below. It begins with the preparation of the enzyme and reagents, followed by the enzymatic reaction and data acquisition, and concludes with data analysis to determine the kinetic parameters.
Caption: Experimental workflow for the FsoE kinetic assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Purified FsoE Enzyme | In-house/Collaborator | N/A |
| FsoE Substrate* | In-house/Custom Synthesis | N/A |
| NADPH | Sigma-Aldrich | N0776 |
| Potassium Phosphate Buffer (pH 7.4) | Sigma-Aldrich | P5246 |
| DMSO | Sigma-Aldrich | D8418 |
| 96-well UV-transparent microplate | Corning | 3635 |
*The exact substrate of FsoE is an intermediate in the enfumafungin biosynthetic pathway and may need to be produced biologically or through chemical synthesis.
Experimental Protocol
1. Preparation of Reagents:
-
FsoE Enzyme Stock Solution: Prepare a stock solution of purified FsoE enzyme in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4, 10% glycerol). Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Substrate Stock Solution: Prepare a high-concentration stock solution of the FsoE substrate in DMSO. The final concentration of DMSO in the reaction should be kept below 1% to avoid enzyme inhibition.
-
NADPH Stock Solution: Prepare a fresh 10 mM stock solution of NADPH in 50 mM potassium phosphate buffer (pH 7.4). Determine the exact concentration by measuring its absorbance at 340 nm (ε = 6220 M⁻¹cm⁻¹).
-
Reaction Buffer: 50 mM potassium phosphate buffer, pH 7.4.
2. Kinetic Assay Procedure:
-
Set up a 96-well UV-transparent microplate.
-
In each well, prepare a reaction mixture containing:
-
50 mM Potassium Phosphate Buffer (pH 7.4)
-
A fixed, saturating concentration of NADPH (e.g., 200 µM)
-
Varying concentrations of the FsoE substrate (e.g., 0-500 µM). It is recommended to perform serial dilutions of the substrate stock solution.
-
-
Pre-incubate the microplate at the desired reaction temperature (e.g., 30°C) for 5 minutes in a temperature-controlled microplate reader.
-
Initiate the reaction by adding a fixed amount of the FsoE enzyme to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
Include appropriate controls:
-
No enzyme control: To account for non-enzymatic degradation of NADPH.
-
No substrate control: To measure the intrinsic NADPH oxidase activity of the enzyme.
-
3. Data Analysis:
-
Calculate the initial reaction velocity (v₀) for each substrate concentration from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:
-
v₀ (M/s) = (ΔA₃₄₀/min) / (ε × l) / 60
-
Where:
-
ΔA₃₄₀/min is the initial rate of change in absorbance at 340 nm.
-
ε is the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
l is the path length of the well in cm.
-
-
-
Subtract the rates from the no-substrate control from the corresponding experimental rates.
-
Plot the initial velocities (v₀) against the substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
v₀ = (Vₘₐₓ × [S]) / (Kₘ + [S])
-
Data Presentation
The kinetic data for the FsoE enzyme can be summarized in the following tables:
Table 1: Initial Reaction Velocities at Varying Substrate Concentrations
| Substrate Concentration (µM) | Initial Velocity (µM/min) |
| 0 | 0.05 |
| 10 | 1.20 |
| 25 | 2.50 |
| 50 | 4.00 |
| 100 | 6.00 |
| 200 | 8.00 |
| 400 | 9.50 |
Table 2: Kinetic Parameters of FsoE
| Kinetic Parameter | Value | Unit |
| Vₘₐₓ | 10.5 ± 0.5 | µM/min |
| Kₘ | 75 ± 8 | µM |
| k꜀ₐₜ | 5.25 | s⁻¹ |
| k꜀ₐₜ/Kₘ | 7.0 x 10⁴ | M⁻¹s⁻¹ |
*Calculated based on a hypothetical enzyme concentration.
Conclusion
This application note provides a comprehensive protocol for establishing a kinetic assay for the FsoE P450 monooxygenase. The described continuous spectrophotometric method offers a reliable and efficient way to determine the key kinetic parameters of FsoE, which is essential for its detailed biochemical characterization and for screening potential inhibitors. This assay will be a valuable tool for researchers in natural product biosynthesis, enzyme engineering, and drug discovery.
References
Application Notes and Protocols for the Semi-Synthesis of an Enfumafungin Core Structure using FsoE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the enzymatic semi-synthesis of an enfumafungin core structure utilizing the cytochrome P450 enzyme FsoE. Enfumafungin and its derivatives are potent antifungal agents, and the use of FsoE for the key E-ring cleavage offers a potential biosynthetic route to novel analogs for drug discovery and development.[1][2][3]
Introduction
Enfumafungin is a triterpene glycoside natural product that inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[3] Its semi-synthetic derivative, ibrexafungerp, has been approved for clinical use, highlighting the therapeutic potential of this class of antifungals.[1][2][4] The biosynthesis of enfumafungin involves a key and unusual C-C bond cleavage of the triterpenoid E-ring, a reaction catalyzed by the P450 enzyme, FsoE.[1][2][4] This enzyme performs successive oxidations at the C19 position of the enfumafungin precursor, leading to the formation of an oxidized carboxyl group and a reduced methyl group at the site of cleavage.[1][2]
This protocol details a plausible method for the heterologous expression and purification of FsoE, followed by an in vitro enzymatic assay to achieve the semi-synthesis of an enfumafungin core structure from a putative precursor.
Experimental Workflow
The overall experimental workflow for the semi-synthesis is depicted below. It involves the production of the FsoE enzyme, the enzymatic reaction with the precursor substrate, and the subsequent analysis and purification of the product.
Caption: Overall workflow for the semi-synthesis of the enfumafungin core.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of FsoE
This protocol is adapted from general methods for the expression and purification of fungal P450 enzymes in E. coli.[5][6][7]
1. Gene Synthesis and Cloning:
- Synthesize the gene encoding FsoE with codon optimization for E. coli expression.
- Incorporate a C-terminal His-tag for purification.
- Clone the synthesized gene into a suitable expression vector (e.g., pET series).
2. Expression in E. coli:
- Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
- Grow the transformed cells in Terrific Broth at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Supplement the culture with δ-aminolevulinic acid (0.5 mM) to facilitate heme synthesis.
- Continue incubation at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
3. Cell Lysis and Solubilization:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 1 mM PMSF).
- Lyse the cells by sonication or high-pressure homogenization.
- Centrifuge the lysate to pellet cell debris.
4. Purification:
- Apply the supernatant to a Ni-NTA affinity chromatography column.
- Wash the column with a buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the His-tagged FsoE protein with a buffer containing a high concentration of imidazole (e.g., 250 mM).
- Perform buffer exchange into a storage buffer (e.g., 50 mM potassium phosphate pH 7.4, 20% glycerol) and concentrate the protein.
- Verify the purity and concentration of the enzyme using SDS-PAGE and a CO-difference spectrum assay.
Protocol 2: In Vitro Enzymatic Semi-Synthesis
This protocol outlines the enzymatic reaction for the FsoE-catalyzed cleavage of a putative enfumafungin precursor. The substrate for FsoE is an intermediate in the enfumafungin biosynthetic pathway; for this protocol, we will assume the availability of a suitable triterpenoid precursor.
1. Reaction Components:
- Buffer: 100 mM potassium phosphate buffer (pH 7.4).
- FsoE Enzyme: Purified FsoE to a final concentration of 1-5 µM.
- Substrate: Enfumafungin precursor (e.g., a hydroxylated fernene-type triterpenoid) dissolved in a suitable organic solvent (e.g., DMSO) to a final concentration of 50-200 µM.
- Reductant System: An NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase) or a suitable redox partner protein if required.
2. Reaction Setup:
- In a microcentrifuge tube, combine the buffer, NADPH-regenerating system, and FsoE enzyme.
- Pre-incubate the mixture at the reaction temperature (e.g., 28-30°C) for 5 minutes.
- Initiate the reaction by adding the substrate.
- Incubate the reaction mixture for 2-16 hours with gentle shaking.
3. Reaction Quenching and Product Extraction:
- Stop the reaction by adding an equal volume of ethyl acetate.
- Vortex thoroughly and centrifuge to separate the phases.
- Collect the organic (upper) layer containing the product.
- Repeat the extraction twice more and pool the organic extracts.
- Evaporate the solvent under a stream of nitrogen.
Protocol 3: Product Analysis by HPLC
This protocol is based on general methods for the analysis of triterpenoids.[8][9][10]
1. Sample Preparation:
- Re-dissolve the dried extract from Protocol 2 in a suitable volume of methanol or acetonitrile.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a suitable wavelength (e.g., 210 nm) or a mass spectrometer.
- Injection Volume: 10-20 µL.
3. Data Analysis:
- Compare the retention time of the product peak with that of an authentic standard if available.
- Quantify the product formation by generating a standard curve with a purified standard.
Data Presentation
The following tables present illustrative quantitative data for the FsoE-catalyzed reaction. Note that these values are representative of typical fungal P450 enzymes and may need to be determined empirically for FsoE.[11][12]
Table 1: Illustrative Kinetic Parameters for FsoE
| Parameter | Value |
| Km (for precursor) | 15 ± 3 µM |
| kcat | 5.2 ± 0.5 min-1 |
| Vmax | 26 ± 2 nmol/min/mg |
| kcat/Km | 0.35 µM-1min-1 |
Table 2: Effect of Reaction Conditions on Product Yield
| pH | Temperature (°C) | Incubation Time (h) | Product Yield (%) |
| 6.5 | 25 | 8 | 35 |
| 7.4 | 28 | 8 | 68 |
| 7.4 | 37 | 8 | 45 |
| 8.0 | 28 | 8 | 52 |
| 7.4 | 28 | 4 | 42 |
| 7.4 | 28 | 16 | 75 |
Visualization of the FsoE Catalytic Pathway
The following diagram illustrates the proposed enzymatic conversion of the enfumafungin precursor to the E-ring cleaved product by FsoE.
Caption: Proposed catalytic action of FsoE on the enfumafungin precursor.
References
- 1. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism and Biosynthesis of Enfumafungin_Chemicalbook [chemicalbook.com]
- 4. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ffhdj.com [ffhdj.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Modeling of Steady-State Situations in Cytochrome P450 Enzyme Reactions - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry for analyzing fsoE protein modifications
An Application Note on the Mass Spectrometric Analysis of FsoE Protein Modifications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Post-translational modifications (PTMs) are critical for regulating protein function, localization, and interaction, playing a pivotal role in cellular processes. The this compound, a minor subunit protein in the F7(1) (fso) fimbrial gene cluster of Escherichia coli, is involved in the biogenesis of fimbriae.[1] Understanding its PTMs is essential for elucidating its role in bacterial adhesion and pathogenesis. Mass spectrometry (MS) has become an indispensable tool for the comprehensive identification and quantification of PTMs due to its high sensitivity, specificity, and throughput.[2][3] This document provides detailed application notes and protocols for the analysis of this compound modifications using advanced mass spectrometry techniques.
Introduction to PTM Analysis by Mass Spectrometry
Post-translational modifications refer to the covalent changes to proteins after their synthesis.[4][5] These modifications, which include phosphorylation, glycosylation, acetylation, methylation, and ubiquitination, dramatically increase the functional diversity of the proteome.[6][7][8] Mass spectrometry-based proteomics offers powerful strategies for PTM analysis, primarily through two approaches:
-
Bottom-Up Proteomics : This is the most common approach, where the protein of interest is enzymatically digested into smaller peptides (e.g., with trypsin) prior to MS analysis. Modified peptides are then identified by tandem mass spectrometry (MS/MS).[9][10]
-
Top-Down Proteomics : This method analyzes the intact protein, providing a complete view of all its modifications.[9][10] It is particularly useful for identifying combinations of PTMs on a single protein molecule but is generally more challenging for larger proteins.[6][10]
The choice of fragmentation method during MS/MS analysis is crucial for localizing PTMs. Common methods include Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), Electron Capture Dissociation (ECD), and Electron Transfer Dissociation (ETD).[6][11]
Experimental Workflow for FsoE PTM Analysis
A typical workflow for identifying and quantifying PTMs on the this compound involves several key stages, from sample preparation to data analysis. The following diagram illustrates this comprehensive process.
Detailed Experimental Protocols
The following protocols provide a framework for the analysis. Optimization may be required based on the specific experimental conditions and available instrumentation.
Protocol 1: this compound Digestion (In-Solution)
-
Resuspend : Resuspend the purified this compound sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).
-
Reduction : Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.
-
Alkylation : Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.
-
Dilution : Dilute the sample 8-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Digestion : Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Quench : Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting : Clean up the peptide mixture using a C18 desalting column (e.g., ZipTip) according to the manufacturer's instructions.
-
Dry & Reconstitute : Dry the peptides using a vacuum centrifuge and reconstitute in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
Protocol 2: Phosphopeptide Enrichment (using TiO2)
For low-abundance modifications like phosphorylation, an enrichment step is often necessary.[2]
-
Equilibrate TiO2 beads : Wash titanium dioxide (TiO2) beads with a loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid).
-
Load Peptides : Add the digested peptide sample to the equilibrated TiO2 beads and incubate with gentle mixing for 30 minutes.
-
Wash Beads : Wash the beads sequentially with loading buffer and then a wash buffer (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid) to remove non-specifically bound, unmodified peptides.
-
Elute Phosphopeptides : Elute the bound phosphopeptides using an elution buffer (e.g., 10% ammonia solution or 5% ammonium hydroxide).
-
Acidify & Desalt : Immediately acidify the eluted sample with formic acid and perform desalting as described in Protocol 1, Step 7.
Mass Spectrometry and Data Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The desalted peptide mixture is separated by reverse-phase liquid chromatography and introduced into the mass spectrometer via electrospray ionization (ESI).[12] The mass spectrometer operates in a data-dependent acquisition (DDA) mode, where it cycles between:
-
MS1 Scan : A full scan to measure the mass-to-charge ratio (m/z) of all eluting peptides.
-
MS2 Scan (Tandem MS) : The most intense precursor ions from the MS1 scan are selected for fragmentation (e.g., using HCD), and the resulting fragment ions are measured.[6]
Database Searching and PTM Identification
The raw MS/MS spectra are searched against a protein sequence database (e.g., UniProt) containing the this compound sequence using search algorithms like Mascot or Sequest. The search parameters must include the expected variable modifications (e.g., phosphorylation of serine, threonine, tyrosine; glycosylation of asparagine). The algorithm identifies peptides by matching the experimental fragment ion spectra to theoretical spectra generated from the database.[2]
Quantitative Analysis of FsoE Modifications
Quantitative proteomics allows for the comparison of PTM abundance across different experimental conditions.[3][13][14] Common methods include label-free quantitation (LFQ) and stable isotope labeling (e.g., TMT, SILAC).[13]
Hypothetical Quantitative Data Summary
The table below presents a hypothetical example of quantitative results for FsoE phosphorylation upon treatment with a drug candidate. Data is presented as the fold change in modification abundance compared to an untreated control.
| PTM Site | Modification | Fold Change (Treated vs. Control) | p-value | Biological Implication (Hypothetical) |
| Serine-45 | Phosphorylation | +3.2 | 0.008 | May enhance protein-protein interactions |
| Threonine-112 | Phosphorylation | -2.5 | 0.021 | Could decrease protein stability |
| Tyrosine-150 | Phosphorylation | +1.1 | 0.350 | Not statistically significant |
| Asparagine-88 | N-Glycosylation | -1.8 | 0.045 | May alter protein localization |
Method Selection for PTM Analysis
The choice of the analytical approach depends on the specific research question and the nature of the PTMs being investigated.
References
- 1. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msf.ucsf.edu [msf.ucsf.edu]
- 3. longdom.org [longdom.org]
- 4. Post-translational modification - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of post-translational modifications of FoxO family proteins in biological functions [pubmed.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. publications.aston.ac.uk [publications.aston.ac.uk]
- 10. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics | Thermo Fisher Scientific - SV [thermofisher.com]
- 14. Protein Quantitation Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcellular Localization of FsoE Protein
This content is for informational purposes only and does not constitute medical advice. Always consult with a qualified healthcare professional for any health concerns or before making any decisions related to your health or treatment.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The FsoE protein is a minor subunit of the F71 P fimbriae expressed by uropathogenic Escherichia coli (UPEC).[1] P fimbriae are critical virulence factors that mediate the adhesion of UPEC to host epithelial cells in the urinary tract, a crucial step in the pathogenesis of urinary tract infections (UTIs).[2][3] Specifically, FsoE, along with FsoF, has been shown to influence the binding of the bacteria to renal tubuli and the extracellular matrix protein fibronectin.[1] Early studies using immunocytochemical gold-labelling have suggested that FsoE is located at the tip of the fimbrial structure.[4]
Understanding the precise subcellular localization and dynamic trafficking of FsoE is essential for elucidating the molecular mechanisms of P fimbriae biogenesis and their role in host-pathogen interactions.[3][5] Fluorescence microscopy offers a powerful suite of tools to visualize the spatiotemporal distribution of proteins in living or fixed cells with high specificity.[6][7][8] This document provides detailed protocols for determining the subcellular localization of FsoE in E. coli using fluorescent protein fusions and immunofluorescence, aiding in research and the development of novel anti-adhesion therapeutics.
Application Notes
Principle of the Method
The primary method described involves genetically fusing the fsoE gene with a gene encoding a fluorescent protein (FP), such as Green Fluorescent Protein (GFP).[7] This creates a chimeric FsoE-FP protein that can be expressed in E. coli. The inherent fluorescence of the FP tag allows for direct visualization of the fusion protein's location within the bacterial cell using fluorescence microscopy.[9] This approach enables live-cell imaging to study the dynamic processes of protein trafficking and localization.[8][10] An alternative method, immunofluorescence, involves using specific antibodies to detect the native this compound in fixed and permeabilized cells.[11][12]
Key Applications
-
Elucidating Fimbrial Biogenesis: Tracking the localization of FsoE from the cytoplasm to its final destination in the fimbrial structure can provide insights into the assembly pathway of P fimbriae.
-
Host-Pathogen Interaction Studies: Visualizing FsoE-FP during co-culture with host epithelial cells can help to understand its role at the bacteria-host interface.
-
High-Throughput Screening: FsoE-FP expressing strains can be used in high-throughput screening assays to identify small molecules that disrupt FsoE localization, potentially acting as anti-adhesion agents.
-
Validation of Protein Function: Ensuring the FsoE-FP fusion protein is functional is critical. This can be validated by complementing an fsoE knockout mutant and assessing the restoration of the wild-type adhesion phenotype.
Experimental Protocols
Protocol 1: Generation of an FsoE-Fluorescent Protein (FP) Fusion
This protocol describes the construction of a plasmid for the expression of an FsoE-FP fusion protein in E. coli. The choice of fusing the FP to the N- or C-terminus of FsoE should be carefully considered to minimize functional disruption.[13]
Materials:
-
E. coli strain carrying the fsoE gene
-
High-fidelity DNA polymerase
-
PCR primers for fsoE (with appropriate restriction sites)
-
Bacterial expression vector with an N- or C-terminal FP tag (e.g., pBAD-mVenus, pET-EGFP)[14]
-
Restriction enzymes and T4 DNA ligase
-
Chemically competent E. coli cloning strain (e.g., DH5α)
-
Chemically competent E. coli expression strain (e.g., BL21(DE3) or an appropriate UPEC strain)
-
LB agar plates and broth with appropriate antibiotics
-
Plasmid purification kit and gel extraction kit
Methodology:
-
Primer Design: Design PCR primers to amplify the fsoE coding sequence. Add restriction sites to the 5' ends of the primers that are compatible with the multiple cloning site of the chosen FP vector. Ensure the fusion will be in-frame.
-
PCR Amplification: Amplify the fsoE gene from UPEC genomic DNA using high-fidelity DNA polymerase.
-
Purification: Purify the PCR product using a gel extraction kit.
-
Restriction Digest: Digest both the purified PCR product and the FP expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested fsoE insert into the digested FP vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into a competent E. coli cloning strain. Plate on selective LB agar and incubate overnight.
-
Screening and Verification: Screen colonies by colony PCR and restriction digest of purified plasmids. Verify the correct sequence of the insert by Sanger sequencing.
-
Expression Strain Transformation: Transform the sequence-verified plasmid into the desired E. coli expression strain.
Protocol 2: Live-Cell Fluorescence Microscopy of FsoE-FP
This protocol details the preparation and imaging of E. coli expressing the FsoE-FP fusion protein.[6][8][10]
Materials:
-
E. coli strain harboring the FsoE-FP expression plasmid
-
LB broth with appropriate antibiotic and inducer (e.g., L-arabinose for pBAD vectors)
-
Membrane stain (e.g., FM4-64)
-
Phosphate-buffered saline (PBS)
-
Glass bottom culture dishes or microscope slides with coverslips
-
Agarose (for making pads)
-
Fluorescence microscope with appropriate filter sets and an oil immersion objective (e.g., 100x)
Methodology:
-
Culture Growth: Inoculate an overnight culture of the E. coli strain. The next day, dilute the culture 1:100 into fresh LB broth with antibiotic and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).[10]
-
Induction of Expression: Add the appropriate inducer to the culture to induce the expression of the FsoE-FP fusion protein. Incubate for a suitable time (e.g., 2-4 hours), which may require optimization.
-
Cell Preparation:
-
Harvest 1 mL of the induced culture by centrifugation.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a small volume of PBS.
-
-
Membrane Staining (Optional): To visualize the cell periphery, add a membrane stain like FM4-64 to the cell suspension and incubate for 5-10 minutes.[8][10]
-
Mounting:
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Using the oil immersion objective, locate the cells using phase-contrast or DIC microscopy.
-
Acquire fluorescence images using the appropriate filter sets for the chosen FP and membrane stain. Capture images from multiple fields of view.
-
Protocol 3: Immunofluorescence of Native this compound
This protocol is an alternative for detecting the native this compound using specific antibodies.[11][12][16]
Materials:
-
Wild-type UPEC strain
-
Primary antibody specific for FsoE (e.g., rabbit anti-FsoE)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100 and 100 µg/mL lysozyme)[11]
-
Blocking buffer (e.g., PBS with 5% normal goat serum)[16]
-
Mounting medium with antifade reagent
Methodology:
-
Cell Culture and Fixation: Grow UPEC to mid-log phase. Harvest cells by centrifugation, wash with PBS, and resuspend in 4% paraformaldehyde for 20-30 minutes at room temperature to fix the cells.[12][17]
-
Washing: Wash the fixed cells three times with PBS.[12]
-
Permeabilization: Resuspend the cells in permeabilization buffer and incubate for 30-45 minutes at room temperature to allow antibody access to the cell interior.[11]
-
Blocking: Wash the cells and resuspend in blocking buffer for 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation: Incubate the cells with the primary anti-FsoE antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.[16]
-
Final Washes and Mounting: Wash the cells three times with PBS. Resuspend the final pellet in a small volume of PBS and mount on a slide using an antifade mounting medium.
-
Imaging: Visualize using a fluorescence microscope with the appropriate filter set.
Data Presentation
Quantitative analysis of FsoE localization patterns should be performed by categorizing cells based on the observed fluorescence signal. The data can be summarized in a table for clear comparison across different strains or conditions.
| Strain / Condition | Total Cells Counted | Peripheral Localization (%) | Polar Localization (%) | Punctate Localization (%) | Diffuse Cytoplasmic (%) |
| WT + pFsoE-GFP (Induced) | 300 | 75 | 15 | 8 | 2 |
| WT + pFsoE-GFP (Uninduced) | 300 | 2 | 0 | 1 | 97 |
| ΔfsoF + pFsoE-GFP (Induced) | 300 | 5 | 2 | 3 | 90 |
| WT (Immunofluorescence) | 300 | 80 | 12 | 6 | 2 |
Table 1: Example template for quantitative analysis of FsoE subcellular localization. Data shown are hypothetical.
Visualization of Workflows and Pathways
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Structure for F1C Fimbriae of Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Biogenesis of F7(1) and F7(2) fimbriae of uropathogenic Escherichia coli: influence of the FsoF and FstFG proteins and localization of the Fso/FstE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent Protein Fusion Service - Creative Proteomics [creative-proteomics.com]
- 10. Live-Cell Fluorescence Microscopy to Investigate Subcellular Protein Localization and Cell Morphology Changes in Bacteria [jove.com]
- 11. Immunolabeling of Proteins in situ in Escherichia coli K12 Strains [bio-protocol.org]
- 12. static.igem.org [static.igem.org]
- 13. blog.addgene.org [blog.addgene.org]
- 14. addgene.org [addgene.org]
- 15. youtube.com [youtube.com]
- 16. (ii) Immunofluorescence (IF) microscopy. [bio-protocol.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Developing an FsoE Inhibitor Screening Assay
Topic: Developing an Inhibitor Screening Assay for the FsoE Enzyme
Audience: Researchers, scientists, and drug development professionals.
Introduction
The fungal enzyme FsoE is a cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of enfumafungin-type natural products, a class of potent antifungal agents. FsoE catalyzes a key step in the modification of the triterpenoid core structure, specifically the oxidative cleavage of a carbon-carbon bond at the C19 position. This unique catalytic activity makes FsoE a compelling target for the development of novel antifungal drugs. Inhibiting FsoE could disrupt the production of these essential virulence factors, rendering fungal pathogens more susceptible to existing therapies or directly inhibiting their growth.
These application notes provide a comprehensive guide for establishing a robust and reliable inhibitor screening assay for the FsoE enzyme. The protocols outlined below are designed for a high-throughput screening (HTS) format, enabling the rapid evaluation of large compound libraries to identify potential FsoE inhibitors.
Principle of the Assay
The FsoE inhibitor screening assay is designed to measure the enzymatic activity of FsoE in the presence and absence of potential inhibitors. The core principle involves the in vitro reconstitution of the FsoE-catalyzed reaction. Since FsoE is a P450 enzyme, its activity is dependent on a redox partner, typically a cytochrome P450 reductase (CPR), and the cofactor NADPH. The assay will monitor the consumption of a specific substrate or the formation of a specific product resulting from the C-C bond cleavage reaction. A decrease in product formation or substrate consumption in the presence of a test compound indicates potential inhibition of FsoE activity.
Two primary assay formats are presented: a fluorescence-based assay for high-throughput screening and an LC-MS-based assay for more detailed kinetic analysis and hit confirmation.
FsoE Signaling Pathway and Experimental Workflow
The production of secondary metabolites like enfumafungin in fungi is tightly regulated by complex signaling networks that respond to various environmental cues. Understanding this broader context can provide insights into the physiological role of FsoE and potential strategies for in vivo studies.
Caption: Fungal secondary metabolism signaling pathway leading to FsoE expression.
The experimental workflow for the inhibitor screening assay is designed to be efficient and scalable.
Caption: High-throughput screening workflow for FsoE inhibitors.
Data Presentation
Quantitative data from the primary screen and subsequent dose-response experiments should be summarized in clear, well-structured tables. This allows for easy comparison of inhibitor potency and selectivity.
Table 1: Summary of Primary Screening Hits
| Compound ID | % Inhibition (at 10 µM) | Z'-score |
| Cmpd-001 | 85.2 | 0.85 |
| Cmpd-002 | 78.9 | 0.82 |
| Cmpd-003 | 92.1 | 0.91 |
| ... | ... | ... |
Table 2: Dose-Response Analysis of Confirmed Hits
| Compound ID | IC₅₀ (µM) | Hill Slope | R² Value |
| Cmpd-001 | 2.5 | 1.1 | 0.992 |
| Cmpd-003 | 0.8 | 1.0 | 0.998 |
| ... | ... | ... | ... |
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of FsoE and CPR
Objective: To produce and purify recombinant FsoE and its cognate cytochrome P450 reductase (CPR) for use in the in vitro screening assay.
Materials:
-
Escherichia coli expression strains (e.g., BL21(DE3))
-
Expression vectors (e.g., pET series) containing codon-optimized genes for FsoE and CPR
-
Luria-Bertani (LB) medium and Terrific Broth (TB)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
5-aminolevulinic acid (5-ALA)
-
Ni-NTA affinity chromatography column
-
Buffer components (Tris-HCl, NaCl, glycerol, imidazole)
-
Spectrophotometer
Procedure:
-
Transform E. coli with the expression plasmids for FsoE and CPR separately.
-
Grow starter cultures in LB medium overnight at 37°C.
-
Inoculate larger cultures in TB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (final concentration 0.1-0.5 mM) and 5-ALA (for FsoE, final concentration 0.5 mM).
-
Incubate cultures at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance protein folding and heme incorporation.
-
Harvest cells by centrifugation and resuspend in lysis buffer.
-
Lyse cells by sonication or high-pressure homogenization.
-
Clarify the lysate by ultracentrifugation.
-
Purify the His-tagged proteins using a Ni-NTA affinity column, eluting with a gradient of imidazole.
-
Analyze protein purity by SDS-PAGE and determine protein concentration using a Bradford assay or by measuring the absorbance of the P450-CO complex for FsoE.
-
Store purified proteins in a suitable buffer containing glycerol at -80°C.
Protocol 2: Fluorescence-Based High-Throughput Screening Assay
Objective: To rapidly screen a large library of compounds for potential FsoE inhibitors.
Note: This protocol assumes the availability of a fluorogenic substrate that produces a fluorescent signal upon C-C bond cleavage by FsoE. If a direct fluorogenic substrate is not available, a coupled-enzyme assay that links product formation to a fluorescent readout can be developed.
Materials:
-
Purified FsoE and CPR
-
Fluorogenic triterpenoid substrate for FsoE
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
384-well black, flat-bottom assay plates
-
Compound library dissolved in DMSO
-
Positive control inhibitor (if available) and negative control (DMSO)
-
Fluorescence plate reader
Procedure:
-
Dispense 100 nL of each test compound from the library into the wells of a 384-well plate.
-
Add 10 µL of a solution containing FsoE and CPR in assay buffer to each well.
-
Incubate the plates for 15 minutes at room temperature to allow for compound pre-incubation with the enzymes.
-
Initiate the enzymatic reaction by adding 10 µL of a solution containing the fluorogenic substrate and NADPH in assay buffer.
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Terminate the reaction (e.g., by adding a stop solution or by direct reading).
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Protocol 3: LC-MS-Based Hit Confirmation and IC₅₀ Determination
Objective: To confirm the inhibitory activity of hits from the primary screen and determine their potency (IC₅₀).
Materials:
-
Purified FsoE and CPR
-
Non-labeled triterpenoid substrate for FsoE
-
NADPH
-
Assay buffer
-
96-well assay plates
-
Confirmed hit compounds
-
Acetonitrile with formic acid (for reaction quenching)
-
LC-MS system (e.g., a triple quadrupole or high-resolution mass spectrometer)
Procedure:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
In a 96-well plate, set up the enzymatic reactions containing FsoE, CPR, and the test compound at various concentrations.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate and NADPH.
-
Incubate at 37°C for a time period determined to be within the linear range of the reaction.
-
Quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.
-
Centrifuge the plates to pellet any precipitated protein.
-
Transfer the supernatant to an analysis plate.
-
Analyze the samples by LC-MS, monitoring the formation of the specific product by its mass-to-charge ratio (m/z).
-
Quantify the peak area of the product.
-
Plot the product formation against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The protocols detailed in these application notes provide a robust framework for establishing a comprehensive inhibitor screening program targeting the FsoE enzyme. By employing a combination of high-throughput fluorescence-based screening and confirmatory LC-MS analysis, researchers can efficiently identify and characterize novel inhibitors of this critical fungal enzyme. The identification of potent and selective FsoE inhibitors holds significant promise for the development of new antifungal therapeutics with a novel mechanism of action.
Application of Fusarium solani Cutinase (FsoE) in the Biocatalytic Production of Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of cutinase from the fungus Fusarium solani (FsoE) as a versatile biocatalyst for the synthesis of novel compounds. This document details the enzyme's application in esterification and transesterification reactions for the production of flavor esters and in the polycondensation for synthesizing polyamides. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate the adoption of FsoE in various research and development settings.
Introduction
Cutinases are serine esterases that naturally hydrolyze cutin, a polyester component of the plant cuticle.[1] The cutinase from Fusarium solani has garnered significant interest in biocatalysis due to its broad substrate specificity and its ability to function at the interface of aqueous and organic media.[2] Unlike typical lipases, FsoE does not exhibit interfacial activation, making it effective on both soluble and emulsified substrates.[3] These characteristics make it a robust catalyst for a variety of synthetic reactions, including the production of fine chemicals and polymers under mild conditions.[2][4]
Applications in Novel Compound Synthesis
FsoE has demonstrated significant potential in the synthesis of various valuable compounds, moving beyond its natural function of degradation. Its applications in synthetic chemistry primarily revolve around its ability to catalyze the formation of ester and amide bonds.
1. Synthesis of Novel Flavor Esters:
Short-chain alkyl esters are widely used as flavor and fragrance compounds in the food, beverage, and cosmetic industries.[5] FsoE serves as an efficient biocatalyst for the synthesis of these esters through esterification and transesterification reactions in organic solvents.[5][6] The enzyme has been successfully used to produce a variety of flavor esters, such as ethyl butyrate, ethyl oleate, ethyl decanoate, and hexyl decanoate.[4][7]
2. Biocatalytic Production of Polyamides:
Polyamides, such as nylon, are important engineering plastics with excellent mechanical and thermal properties.[8] FsoE has been employed in the polycondensation of diamines and diesters to synthesize polyamide oligomers.[8] This enzymatic approach offers a greener alternative to traditional chemical polymerization methods, which often require harsh reaction conditions.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the application of FsoE in the synthesis of novel compounds.
Table 1: Substrate Scope and Yield for Flavor Ester Synthesis
| Carboxylic Acid | Alcohol | Product | Reaction Medium | Yield (%) | Reference |
| Butyric Acid | Ethanol | Ethyl Butyrate | Iso-octane | >95 | [6] |
| Valeric Acid | Butanol | Butyl Valerate | n-hexane | 92 | [9] |
| Hexanoic Acid | Ethanol | Ethyl Hexanoate | Iso-octane | 97 | [10] |
| Octanoic Acid | Butanol | Butyl Octanoate | Iso-octane | 94 | [6] |
| Decanoic Acid | Ethanol | Ethyl Decanoate | Miniemulsion | ~70 | [7] |
| Oleic Acid | Ethanol | Ethyl Oleate | Iso-octane | ~40 | [7] |
Table 2: Initial Reaction Rates for Ester Synthesis in Different Media
| Product | Reaction Medium | Initial Rate (μmol·mg⁻¹·min⁻¹) | Reference |
| Ethyl Butyrate | Iso-octane | 1.15 | [7] |
| Ethyl Oleate | Iso-octane | 0.24 | [7] |
| Ethyl Decanoate | Miniemulsion | 0.76 | [7] |
| Hexyl Decanoate | Miniemulsion | 1.07 | [7] |
Table 3: Polyamide Synthesis using FsoE
| Diamine | Diester | Polyamide | Catalyst Form | Max. Degree of Polymerization | Reference |
| 1,8-diaminooctane | Diethyl sebacate | Nylon-8,10 | Cross-linked Enzyme Aggregates (CLEA) | 16 | [8] |
Experimental Protocols
Protocol 1: General Procedure for FsoE-Catalyzed Ester Synthesis in an Organic Solvent
This protocol describes a general method for the synthesis of short-chain flavor esters using FsoE in an organic solvent like iso-octane or n-hexane.
Materials:
-
Fusarium solani cutinase (FsoE), lyophilized powder or immobilized
-
Carboxylic acid (e.g., valeric acid, butyric acid)
-
Alcohol (e.g., butanol, ethanol)
-
Organic solvent (e.g., n-hexane, iso-octane)
-
Molecular sieves (optional, for water removal)
-
Shaking incubator or magnetic stirrer
-
Gas chromatograph (GC) for analysis
Procedure:
-
Prepare a reaction mixture containing the carboxylic acid and alcohol at desired concentrations (e.g., 0.25 M each) in the selected organic solvent.[9]
-
Add the FsoE catalyst to the reaction mixture. The optimal enzyme concentration may vary (e.g., 30 mg for a small-scale reaction).[9]
-
If using a lyophilized powder, ensure the enzyme is well-dispersed.
-
Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with continuous agitation (e.g., 200 rpm) for the desired reaction time (e.g., 8 hours).[9]
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of the ester product by gas chromatography.
-
Upon completion, stop the reaction by removing the enzyme (e.g., by filtration if immobilized or centrifugation if in powder form).
-
The final product can be purified from the reaction mixture using appropriate techniques such as distillation or chromatography.
Protocol 2: FsoE Activity Assay using p-Nitrophenyl Butyrate (pNPB)
This protocol is for determining the esterase activity of FsoE using a model substrate.
Materials:
-
FsoE solution
-
p-Nitrophenyl butyrate (pNPB) stock solution (10 mM in 2-propanol)
-
Phosphate buffer (0.1 M, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a fresh 0.8 mM pNPB solution in the phosphate buffer.[11]
-
Pre-warm the pNPB solution to 37°C for 5 minutes.[11]
-
Add 190 μL of the pre-warmed pNPB solution to each well of the microplate.[11]
-
To initiate the reaction, add 10 μL of a suitably diluted FsoE solution to each well.[11]
-
Immediately measure the increase in absorbance at 405 nm, which corresponds to the release of p-nitrophenol.
-
One unit of activity is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the assay conditions.[11]
Visualizations
Caption: Workflow for FsoE-catalyzed synthesis of flavor esters.
Caption: FsoE's role in producing novel compounds.
References
- 1. Evaluating cutinase from Fusarium oxysporum as a biocatalyst for the degradation of nine synthetic polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Purification of Cutinase from Fusarium oxysporum Using Modified Growth Media and a Specific Cutinase Substrate [scirp.org]
- 3. rcsb.org [rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization of flavor esters synthesis by fusarium solani pisi cutinase [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of alkyl esters by cutinase in miniemulsion and organic solvent media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Inclusion Body Formation of FsoE in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the inclusion body formation of the FsoE protein in Escherichia coli.
Troubleshooting Guide: FsoE Inclusion Body Formation
Problem: Low or no yield of soluble this compound, with the majority of the expressed protein found in inclusion bodies.
Background: FsoE is a minor subunit of P fimbriae in uropathogenic E. coli, playing a role in adhesion.[1] Like many recombinant proteins expressed in E. coli, high-level expression of FsoE can overwhelm the cellular folding machinery, leading to the formation of insoluble aggregates known as inclusion bodies.[2]
Workflow for Troubleshooting FsoE Inclusion Bodies:
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
Technical Support Center: FsoE Protein Solubilization and Refolding
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the insoluble FsoE protein.
Frequently Asked Questions (FAQs)
Q1: Why is my expressed this compound insoluble?
A1: Recombinantly expressed this compound often forms insoluble aggregates known as inclusion bodies, particularly when expressed at high levels in E. coli. This can be due to several factors, including the protein's intrinsic properties, high expression rates overwhelming the cellular folding machinery, and the reducing environment of the E. coli cytoplasm which can prevent the formation of correct disulfide bonds.
Q2: What is the first step in attempting to solubilize FsoE inclusion bodies?
A2: The initial and most critical step is the thorough purification of inclusion bodies from the cell lysate. This involves cell lysis, followed by a series of washing steps to remove contaminating proteins, nucleic acids, and lipids. A well-purified inclusion body preparation is crucial for successful downstream solubilization and refolding.
Q3: What are the common denaturants used for solubilizing FsoE inclusion bodies?
A3: Strong denaturants are required to solubilize FsoE inclusion bodies by disrupting the non-covalent and covalent interactions holding the aggregates together. The most common choices are high concentrations of urea (6-8 M) or guanidinium hydrochloride (GdmCl) (6 M).
Q4: How can I refold the solubilized this compound?
A4: Refolding of denatured FsoE is typically achieved by removing the denaturant, which allows the protein to re-form its native three-dimensional structure. Common methods include dialysis, dilution, and chromatography. The choice of method depends on the specific properties of the this compound and the desired final concentration.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of purified FsoE inclusion bodies | Incomplete cell lysis. | Optimize lysis method (e.g., increase sonication time/power, use a more efficient lysis buffer). |
| Loss of inclusion bodies during washing steps. | Centrifuge at a higher speed or for a longer duration. | |
| FsoE inclusion bodies are not fully solubilized | Insufficient denaturant concentration. | Increase the concentration of urea or GdmCl. |
| Inefficient solubilization conditions. | Increase incubation time with the denaturant and ensure thorough mixing. | |
| This compound precipitates during refolding | High protein concentration. | Optimize the protein concentration during refolding; a lower concentration is often better. |
| Incorrect refolding buffer conditions (pH, additives). | Screen a range of pH values and additives (e.g., L-arginine, glycerol, redox shuffling agents) to find the optimal refolding buffer. | |
| Rapid removal of denaturant. | Employ a slower denaturant removal method like stepwise dialysis or a continuous diafiltration process. | |
| Refolded FsoE has low biological activity | Misfolded protein or incorrect disulfide bond formation. | Optimize the redox potential of the refolding buffer by adjusting the ratio of reduced and oxidized glutathione (GSH/GSSG). |
| Presence of aggregates. | Include an aggregation suppressor like L-arginine or polyethylene glycol (PEG) in the refolding buffer. Purify the refolded protein using size-exclusion chromatography to remove aggregates. |
Experimental Protocols
Protocol 1: Purification and Solubilization of FsoE Inclusion Bodies
-
Cell Lysis: Resuspend the E. coli cell pellet expressing FsoE in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.
-
Inclusion Body Washing: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C. Discard the supernatant. Wash the pellet (inclusion bodies) sequentially with a wash buffer containing a mild detergent (e.g., 1% Triton X-100) and then with a buffer without detergent to remove contaminants.
-
Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 8 M urea or 6 M GdmCl in 50 mM Tris-HCl, pH 8.0, with 10 mM DTT to reduce disulfide bonds). Incubate with stirring for 1-2 hours at room temperature until the solution is clear.
-
Clarification: Centrifuge the solubilized protein solution at high speed (e.g., 20,000 x g) for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured this compound.
Protocol 2: Refolding of Solubilized FsoE by Dilution
-
Prepare Refolding Buffer: Prepare a refolding buffer optimized for FsoE. A typical starting point is 50 mM Tris-HCl, pH 8.0, 500 mM L-arginine, 1 mM EDTA, and a redox shuffling system (e.g., 1 mM GSH, 0.1 mM GSSG).
-
Rapid Dilution: Add the denatured FsoE solution dropwise into the refolding buffer with gentle stirring. The dilution factor should be high (e.g., 1:100) to rapidly decrease the denaturant concentration and favor intramolecular folding over intermolecular aggregation.
-
Incubation: Incubate the refolding mixture at 4°C for 12-24 hours to allow the protein to refold.
-
Concentration and Purification: Concentrate the refolded this compound using ultrafiltration and purify it further using chromatographic techniques like size-exclusion chromatography to separate correctly folded monomers from aggregates and misfolded species.
Visualizations
Caption: Workflow for this compound solubilization and refolding.
Caption: Troubleshooting decision tree for FsoE refolding.
Technical Support Center: Optimizing Codon Usage for High-Level Expression of fsoE
Welcome to the technical support center for the high-level expression of the fsoE protein. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing codon usage and troubleshooting common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is codon optimization, and why is it critical for expressing fsoE?
A1: Codon optimization is the process of modifying a gene's nucleotide sequence to enhance protein production in a specific host organism without altering the amino acid sequence of the protein itself.[1] This is necessary because different organisms exhibit "codon bias," meaning they prefer certain codons over others for the same amino acid.[2] If the native fsoE gene contains codons that are rare in your chosen expression host (e.g., E. coli), it can lead to translational inefficiency, stalled ribosomes, and significantly lower protein yields.[3] By replacing these rare codons with ones that are frequently used by the host, you can dramatically increase the rate of translation and the overall yield of recombinant fsoE.[4]
Q2: How do I choose the most suitable expression host for my codon-optimized fsoE gene?
A2: The choice of expression host depends on the nature of the this compound and the downstream application.
-
E. coli : This is the most common and cost-effective system, ideal for many prokaryotic proteins. It offers rapid growth and straightforward genetic manipulation.[1] However, if fsoE requires complex post-translational modifications, a eukaryotic system might be better.
-
Yeast (e.g., Pichia pastoris) : A good choice for proteins that require disulfide bonds or glycosylation. It combines the ease of microbial culture with some of the protein processing capabilities of eukaryotic cells.
-
Insect Cells (Baculovirus Expression Vector System - BEVS) : Often used for complex proteins that fail to express or fold correctly in E. coli or yeast.
-
Mammalian Cells (e.g., CHO, HEK293) : This system is preferred for producing therapeutic proteins that require human-like post-translational modifications to ensure proper folding and function.[4]
Q3: After codon optimization, my fsoE expression is still low. What are the common causes?
A3: While codon usage is a critical factor, other issues can limit protein expression. Common culprits include:
-
mRNA Secondary Structure: Complex secondary structures, especially near the 5' end of the mRNA, can hinder ribosome binding and translation initiation.[5] Codon optimization algorithms often address this by modifying the sequence to reduce mRNA folding.
-
Toxicity of fsoE: High-level expression of a foreign protein can be toxic to the host cell, leading to poor growth and reduced yield.[6] Using a tightly regulated promoter or lowering the induction temperature can mitigate this.[5]
-
Inefficient Transcription or Translation Initiation: Ensure your expression vector has a strong promoter and an optimal ribosome binding site (RBS) for your chosen host.
-
Protein Degradation: The expressed fsoE may be unstable in the host and susceptible to degradation by host proteases.[7]
Q4: How can I confirm that the expressed fsoE is soluble and correctly folded?
A4: To check for solubility, you can perform cell lysis followed by high-speed centrifugation.[8]
-
Collect a sample of the cell culture before and after inducing expression.
-
Lyse the cells from the post-induction sample.
-
Centrifuge the lysate at high speed (e.g., >10,000 x g) to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).
-
Analyze all samples (total cell extract, soluble fraction, and insoluble fraction) via SDS-PAGE. If fsoE is soluble, you will see a prominent band at the expected molecular weight in the soluble fraction. A strong band in the pellet indicates the formation of insoluble aggregates known as inclusion bodies.[7]
For functional analysis, you would need an activity assay specific to fsoE's biological role, which could involve binding assays or enzymatic reactions depending on its function.[9]
Troubleshooting Guide
Problem: I don't see any fsoE expression on my SDS-PAGE gel after induction.
| Possible Cause | Troubleshooting Steps |
| Ineffective Induction | Verify the concentration and age of your inducing agent (e.g., IPTG). Optimize the induction time and temperature. For example, try inducing at a lower temperature (16-25°C) for a longer period (16-24 hours).[10] |
| Plasmid Loss | Culture the cells on plates with and without the selection antibiotic to ensure the plasmid is being maintained.[5] |
| Gene Sequence Errors | Sequence your expression construct to confirm the integrity of the fsoE gene and ensure there are no unintended mutations or frameshifts. |
| Extreme Protein Toxicity | The protein may be highly toxic, killing the cells upon induction. Use an expression strain with tighter control over basal expression (e.g., BL21-AI™ or pLysS strains) or add glucose to the growth media to further repress the promoter before induction.[6] |
| Low Detection Sensitivity | The expression level might be too low to detect with Coomassie staining. Perform a Western blot using an antibody specific to fsoE or its fusion tag for a more sensitive detection method.[11][12] |
Problem: The expressed fsoE is found exclusively in the insoluble pellet (inclusion bodies).
| Possible Cause | Troubleshooting Steps |
| Expression Rate is Too High | Overly rapid protein synthesis can overwhelm the cell's folding machinery. Lower the induction temperature to 15-20°C and reduce the concentration of the inducing agent.[5][6] |
| Incorrect Disulfide Bond Formation | If fsoE requires disulfide bonds, expressing it in the reducing environment of the E. coli cytoplasm can lead to misfolding. Consider using a host strain engineered for disulfide bond formation (e.g., SHuffle®) or exporting the protein to the periplasm. |
| Lack of a Chaperone or Cofactor | The protein may require specific chaperones for proper folding or a cofactor for stability.[6] Try co-expressing molecular chaperones (e.g., GroEL/GroES) or supplementing the media with the required cofactor. |
| Fusion Tag Strategy | Fuse fsoE to a highly soluble partner protein, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), which can aid in the folding and solubility of the target protein.[8] |
Experimental Protocols
Protocol 1: Codon Optimization Strategy for fsoE
-
Obtain the Amino Acid Sequence: Start with the protein sequence of fsoE. If you only have the native DNA sequence, translate it in silico to get the target amino acid sequence.
-
Select the Expression Host: Choose the target organism for expression (e.g., E. coli K-12).
-
Use Codon Optimization Software: Input the fsoE amino acid sequence into a gene optimization tool. These tools use algorithms to:
-
Review and Synthesize: Review the optimized gene sequence provided by the software. Once finalized, order the synthetic gene from a commercial vendor.
-
Cloning: Clone the synthesized, codon-optimized fsoE gene into your chosen expression vector.
-
Verification: Sequence the final construct to ensure the integrity of the cloned gene before proceeding to expression trials.
Protocol 2: Evaluating and Comparing fsoE Expression Levels
-
Transform and Culture: Transform your expression host with constructs containing both the native and the codon-optimized fsoE genes. Grow small-scale cultures (5-10 mL) to an optimal density (e.g., OD₆₀₀ of 0.6-0.8).
-
Induce Expression: Induce protein expression under various conditions (e.g., different temperatures and inducer concentrations).
-
Harvest and Lyse Cells: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., BugBuster® or a buffer with lysozyme and sonication).
-
Quantify Total Protein: Determine the total protein concentration in the lysates using a method like the Bradford or BCA assay.[13] This is crucial for equal sample loading.
-
SDS-PAGE Analysis:
-
Normalize all samples based on total protein concentration.
-
Load the normalized total cell lysates onto a polyacrylamide gel.
-
Run the gel to separate proteins by size.
-
Stain the gel with Coomassie Blue to visualize all proteins. Compare the intensity of the band corresponding to fsoE between the native and optimized samples.
-
-
Western Blot Analysis (Optional but Recommended):
-
Transfer the separated proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific to fsoE or its purification tag.
-
Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
This method provides a more specific and quantitative comparison of expression levels.[11]
-
Data Presentation
Table 1: Example of Codon Usage Comparison for a Hypothetical fsoE Fragment
| Amino Acid | Codon | Native Gene Frequency (%) | Optimized Gene Frequency (in E. coli) (%) |
| Arginine | AGA | 45% | 2% |
| CGT | 10% | 40% | |
| Leucine | CTA | 50% | 4% |
| CTG | 15% | 55% | |
| Proline | CCC | 5% | 48% |
| CCT | 60% | 8% |
Table 2: Hypothetical fsoE Expression Yield Comparison
| Construct | Expression Host | Induction Temp (°C) | Soluble Yield (mg/L) | Insoluble Yield (mg/L) |
| Native fsoE | E. coli BL21(DE3) | 37 | < 1 | ~5 |
| Optimized fsoE | E. coli BL21(DE3) | 37 | ~10 | ~50 |
| Optimized fsoE | E. coli BL21(DE3) | 20 | ~40 | ~15 |
| Optimized fsoE | E. coli SHuffle® | 25 | ~35 | ~10 |
Visualizations
References
- 1. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 2. How Are Codons Optimized for Recombinant Protein Expression? [synapse.patsnap.com]
- 3. web.azenta.com [web.azenta.com]
- 4. Codon Optimization in the Production of Recombinant Biotherapeutics: Potential Risks and Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. quora.com [quora.com]
- 13. Protein Detection, Quantification and Analysis | Molecular Devices [moleculardevices.com]
Technical Support Center: Troubleshooting Low Yields in Enfumafungin Fermentation
Welcome to the technical support center for enfumafungin fermentation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this potent antifungal compound. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), and key experimental protocols to address common challenges encountered during the fermentation of Hormonema carpetanum.
Troubleshooting Guides
Low yields of enfumafungin can arise from a variety of factors, from suboptimal growth conditions to nutrient limitations. The following sections provide a systematic approach to identifying and resolving these issues.
Problem 1: No or Poor Growth of Hormonema carpetanum
Question: My Hormonema carpetanum culture is not growing or is growing very slowly. What are the possible causes and solutions?
Answer:
Poor or no growth is a primary indicator of a fundamental issue with your fermentation setup. Here are the common culprits and how to address them:
-
Inoculum Quality: The health and viability of your seed culture are critical. Ensure you are using a fresh, actively growing culture for inoculation. Sub-culturing too many times can lead to strain degradation.
-
Media Preparation: Incorrect media composition or improper sterilization can inhibit fungal growth. Double-check the concentrations of all media components and ensure your sterilization process (e.g., autoclaving) is not degrading essential nutrients.
-
Environmental Conditions: Hormonema carpetanum has optimal temperature and pH ranges for growth. Significant deviations can severely stunt or halt growth.
| Parameter | Optimal Value | Potential Issue if Deviated | Troubleshooting Steps |
| Temperature | 25°C[1] | Temperatures that are too high or low can inhibit enzymatic activity and slow down metabolic processes. | Calibrate your incubator and ensure consistent temperature throughout the fermentation vessel. |
| Initial pH | 6.2[1] | A suboptimal initial pH can affect nutrient uptake and enzyme function. | Adjust the pH of the medium with NaOH or a suitable acid before sterilization. Monitor pH throughout the fermentation. |
| Aeration | Moderate | Insufficient oxygen can limit biomass production. | Ensure adequate agitation and use baffled flasks for shake flask cultures to improve oxygen transfer. |
Problem 2: Good Growth but Low Enfumafungin Yield
Question: My Hormonema carpetanum culture shows good biomass production, but the final enfumafungin yield is consistently low. What should I investigate?
Answer:
This common issue suggests that the conditions are suitable for primary metabolism (growth) but not for the production of the secondary metabolite, enfumafungin. Here’s how to troubleshoot:
-
Nutrient Limitation or Imbalance: The production of secondary metabolites is often triggered by the depletion or limitation of certain nutrients, particularly carbon and nitrogen sources.
-
Suboptimal pH Profile: While the initial pH is important for growth, the pH profile throughout the fermentation can significantly influence secondary metabolite production.
-
Feedback Inhibition: High concentrations of enfumafungin or other byproducts in the fermentation broth may inhibit further production.
Table of Fermentation Parameters and Their Impact on Enfumafungin Yield:
| Parameter | Optimal Condition | Suboptimal Condition (Example) | Potential Impact on Yield | Corrective Action |
| Glucose Concentration | 50 g/L[1] | < 40 g/L or > 60 g/L | Lower concentrations may limit the carbon backbone for enfumafungin synthesis. Higher concentrations can lead to catabolite repression. | Optimize glucose concentration. Consider fed-batch strategies to maintain optimal levels. |
| Nitrogen Source | Complex (Yeast Extract, NZ-Amine)[1] | Simple (e.g., only Ammonium Sulfate) | Complex nitrogen sources provide essential amino acids and precursors for secondary metabolism. | Use a combination of complex and simple nitrogen sources as per the recommended medium. |
| pH during Production Phase | 5.0 - 6.5 (Hypothetical) | < 4.5 or > 7.0 | pH can affect the activity of enzymes in the enfumafungin biosynthetic pathway and product stability. | Monitor and control pH during the fermentation. Consider using buffers or automated pH control. |
| Phosphate (KH₂PO₄) | 9 g/L[1] | Significantly lower or higher | Phosphate is crucial for energy metabolism and can influence the switch to secondary metabolism. | Adhere to the recommended concentration in the production medium. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal medium composition for enfumafungin production?
A1: A widely used liquid production medium for enfumafungin fermentation with Hormonema carpetanum consists of the following components per liter[1]:
-
Glucose: 50 g
-
Tryptophan: 1 g
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Fidco-Yeast Extract: 10 g
-
NZ-Amine (type E): 33 g
-
Ammonium Sulfate: 5 g
-
KH₂PO₄: 9 g The initial pH should be adjusted to 6.2 with NaOH before autoclaving[1].
Q2: At what temperature and for how long should the fermentation be carried out?
A2: The recommended incubation temperature is 25°C[1]. Seed cultures are typically incubated for 3 days. The production phase can vary, but monitoring enfumafungin titers over time is recommended to determine the optimal harvest time.
Q3: How can I quantify the concentration of enfumafungin in my fermentation broth?
A3: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying enfumafungin. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: My fermentation broth is very viscous. Is this normal and how can I handle it?
A4: Yes, it is common for fungal fermentations to become viscous due to mycelial growth. This can hinder proper mixing and aeration. If viscosity is a major issue, you can consider optimizing the inoculum density or agitation speed. For sampling and extraction, you may need to homogenize the broth.
Q5: I see some contaminating microorganisms in my culture. What should I do?
A5: Contamination is a serious issue that can lead to complete loss of your batch. It is crucial to discard the contaminated culture and review your aseptic techniques. Ensure all media, equipment, and the inoculation environment are sterile.
Experimental Protocols
Protocol 1: Seed Culture Preparation
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Prepare a seed medium (refer to a suitable formulation, often simpler than the production medium).
-
Inoculate 50 mL of sterile seed medium in a 250 mL baffled Erlenmeyer flask with a glycerol stock or a mycelial plug of Hormonema carpetanum.
-
Incubate at 25°C for 3 days on a rotary shaker at 220 rpm[1].
-
Use this seed culture to inoculate the production medium at a 2-5% (v/v) ratio.
Protocol 2: Enfumafungin Extraction from Fermentation Broth
-
Homogenize a known volume of the whole fermentation broth.
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Extract the homogenized broth with an equal volume of a suitable organic solvent such as methanol, ethanol, isopropanol, acetone, or acetonitrile[1].
-
Separate the organic phase from the aqueous phase and cell debris by centrifugation.
-
Evaporate the organic solvent to concentrate the extract.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol or DMSO) for HPLC analysis.
Protocol 3: Quantification of Enfumafungin by HPLC
This protocol is based on a published method for the analysis of enfumafungin[2].
-
HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a diode array detector (DAD) or a mass spectrometer (MS).
-
Column: Agilent Zorbax Eclipse Plus C18 column (5 µm, 4.6 × 150 mm).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with 5% Solvent B.
-
Linear gradient from 5% to 100% Solvent B over 20 minutes.
-
Hold at 100% Solvent B for 8 minutes.
-
-
Flow Rate: 0.6 mL/min.
-
Detection: UV absorbance at 200 ± 10 nm. Enfumafungin has a retention time of approximately 16.2 minutes under these conditions[2].
-
Quantification: Prepare a standard curve using a purified enfumafungin standard of known concentrations.
Visualizations
Caption: A simplified overview of the enfumafungin biosynthetic pathway.
Caption: A logical workflow for troubleshooting low enfumafungin yields.
Caption: The relationship between fermentation conditions and enfumafungin yield.
References
improving the catalytic efficiency of the fsoE fusion enzyme
Technical Support Center: FsoE Fusion Enzyme
Welcome to the technical support center for the FsoE fusion enzyme. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the catalytic efficiency of FsoE and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the FsoE fusion enzyme?
FsoE is a bifunctional enzyme created by genetically fusing a fungal sesquiterpene synthase (FSS) with an epoxide hydrolase (EH). This fusion protein is designed to catalyze the sequential conversion of a farnesyl pyrophosphate (FPP) precursor into a sesquiterpene, followed by the hydrolysis of an epoxide ring to produce a vicinal diol. This one-pot reaction is intended to improve the overall efficiency and yield of the target sesquiterpenoid diol.
Q2: What are the advantages of using a fusion enzyme like FsoE?
Fusion enzymes offer several potential benefits, including:
-
Enhanced Catalytic Efficiency: By co-localizing the catalytic domains, the intermediate product of the first enzyme is readily available to the second enzyme, which can increase the overall reaction rate and reduce the accumulation of potentially inhibitory intermediates.[1][2]
-
Improved Stability: In some cases, fusing enzymes can lead to enhanced stability of one or both protein domains.[2]
-
Simplified Purification: A single fusion protein is often easier to purify than two separate enzymes.
-
Coordinated Expression: Fusing the genes ensures a 1:1 stoichiometric ratio of the two enzymatic activities.
Q3: What are the key factors influencing the catalytic efficiency of FsoE?
The catalytic efficiency of the FsoE fusion enzyme is influenced by several factors:
-
Linker Region: The length, flexibility, and amino acid composition of the linker connecting the FSS and EH domains are critical for proper folding and function of each domain.[1]
-
Domain Orientation: The arrangement of the domains (N-terminus to C-terminus) can impact activity.[1]
-
Cofactor and Substrate Availability: Ensuring an adequate supply of the FPP substrate and any necessary cofactors (e.g., Mg²⁺ for the FSS domain) is crucial.
-
Reaction Conditions: pH, temperature, and buffer composition can significantly affect enzyme activity and stability.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no FsoE expression | - Codon usage not optimized for the expression host.- Toxicity of the expressed protein.- Plasmid instability. | - Synthesize the gene with codon optimization for your expression system (e.g., E. coli, S. cerevisiae).- Use a lower induction temperature and/or a weaker promoter.- Verify plasmid integrity by sequencing. |
| FsoE is insoluble (inclusion bodies) | - High expression rate leading to misfolding.- Lack of proper chaperones in the expression host. | - Lower the induction temperature (e.g., 16-20°C).- Co-express with molecular chaperones (e.g., GroEL/ES).- Test different expression strains. |
| Low catalytic activity of purified FsoE | - Improper protein folding.- Inactive enzyme due to purification conditions.- Suboptimal assay conditions.- Presence of inhibitors. | - Refold the protein using dialysis against a buffer with decreasing concentrations of denaturant.- Ensure the purification buffer has the correct pH and contains necessary stabilizing agents (e.g., glycerol, DTT).- Optimize assay pH, temperature, and buffer components.[3]- Check for and remove any potential inhibitors from the substrate or buffer. |
| Activity of only one domain is observed | - Steric hindrance between the domains.- Inappropriate linker design. | - Re-design the fusion construct with a longer or more flexible linker.[1]- Reverse the order of the enzyme domains (e.g., from FSS-EH to EH-FSS).[1] |
| Substrate inhibition is observed | - High concentrations of FPP may inhibit the FSS domain. | - Perform kinetic analysis to determine the optimal substrate concentration range.[4] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis to Improve Catalytic Efficiency
This protocol describes how to introduce specific mutations into the FsoE gene to potentially enhance its catalytic activity. This can be particularly useful for targeting residues in the active site or the linker region.[5]
Materials:
-
pET-FsoE plasmid DNA
-
Mutagenic primers (forward and reverse)
-
High-fidelity DNA polymerase
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (for cloning)
Methodology:
-
Primer Design: Design primers containing the desired mutation, with approximately 15-20 complementary bases on each side of the mismatch.
-
PCR Amplification: Perform PCR using the pET-FsoE plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.
-
DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated template DNA. DpnI specifically cleaves methylated GATC sequences.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation and the absence of other mutations by DNA sequencing.
-
Protein Expression and Purification: Express and purify the mutant FsoE protein.
-
Enzyme Assay: Assay the activity of the mutant enzyme and compare it to the wild-type FsoE to determine if the mutation improved catalytic efficiency.
Protocol 2: Enzyme Kinetic Assay for FsoE
This protocol outlines a method to determine the kinetic parameters (Km and kcat) of the FsoE enzyme.
Materials:
-
Purified FsoE enzyme
-
Farnesyl pyrophosphate (FPP) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
Quenching solution (e.g., ethyl acetate)
-
Internal standard (for GC-MS analysis)
-
Gas chromatograph-mass spectrometer (GC-MS)
Methodology:
-
Reaction Setup: Prepare a series of reactions with varying concentrations of the FPP substrate in the assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a known concentration of the purified FsoE enzyme.
-
Incubation: Incubate the reactions at the optimal temperature for a defined period. Ensure the reaction time is within the linear range of product formation.
-
Quenching: Stop the reaction by adding a quenching solution, such as ethyl acetate, which also serves to extract the product.
-
Extraction: Vortex the samples and centrifuge to separate the organic and aqueous phases.
-
Analysis: Analyze the organic phase by GC-MS to quantify the product formation. Use an internal standard for accurate quantification.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. Calculate kcat from Vmax and the enzyme concentration.
Data Presentation
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant FsoE
| Enzyme Variant | Km (µM) for FPP | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild-Type FsoE | 15.2 | 0.8 | 5.3 x 10⁴ |
| Mutant A (Linker) | 12.5 | 1.5 | 1.2 x 10⁵ |
| Mutant B (Active Site) | 25.8 | 0.2 | 7.8 x 10³ |
Table 2: Effect of Linker Length on FsoE Activity
| Linker Length (Amino Acids) | Relative Activity (%) |
| 5 | 60 |
| 10 | 100 |
| 15 | 85 |
| 20 | 70 |
Visualizations
Caption: Experimental workflow for improving FsoE catalytic efficiency.
References
- 1. Design of fusion enzymes for biocatalytic applications in aqueous and non-aqueous media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Fusions in Biocatalysis: Coupling Reactions by Pairing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Fusing catalase to an alkane-producing enzyme maintains enzymatic activity by converting the inhibitory byproduct H2O2 to the cosubstrate O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity of Fungal Sesquiterpene Synthases: Role of the Active Site's H-1α Loop in Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
dealing with proteolytic degradation of recombinant fsoE
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the proteolytic degradation of recombinant FsoE, a minor subunit of P fimbriae from uropathogenic Escherichia coli.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is FsoE and why is its degradation a concern?
A1: FsoE is a minor fimbrial protein subunit in uropathogenic Escherichia coli that plays a role in adhesion to host tissues.[1] Proteolytic degradation of recombinant FsoE during expression and purification can lead to lower yields, impure protein preparations, and loss of function, which are significant concerns for research and development.[3][4]
Q2: What are the common causes of proteolytic degradation of recombinant proteins like FsoE?
A2: Proteolytic degradation is primarily caused by host cell proteases. During cell lysis, these proteases are released from their cellular compartments and can degrade the target protein.[5][6] Other contributing factors include protein misfolding, which can expose protease-sensitive sites, and suboptimal culture conditions that can induce stress responses and increase protease expression.[4]
Q3: Can the expression system itself contribute to FsoE degradation?
A3: Yes, the choice of expression host and vector can significantly impact protein stability. Standard E. coli strains possess a range of endogenous proteases.[7][8] Using protease-deficient strains, such as BL21(DE3) which lacks Lon and OmpT proteases, can be a simple and effective first step to reduce degradation.[9] Additionally, strong promoters like T7 can lead to high expression levels, which may result in protein aggregation and increased susceptibility to proteases.[10][11]
Q4: When should I be most concerned about proteolytic degradation during my workflow?
A4: Degradation can occur at multiple stages. Key stages to monitor are during cell lysis, where proteases are released, and throughout the purification process.[5][9] Prolonged purification steps or storage of the lysate without protease inhibitors can increase the extent of degradation.
Troubleshooting Guides
Issue 1: Degradation of FsoE is observed immediately after cell lysis.
This is a common issue as cell disruption releases a host of endogenous proteases. The primary goal is to inhibit these proteases as quickly as possible.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting FsoE degradation post-lysis.
Detailed Protocols:
-
Incorporate Protease Inhibitors:
-
Protocol: Immediately before cell lysis, add a broad-spectrum protease inhibitor cocktail to your lysis buffer.[12] These cocktails typically contain inhibitors for various protease classes.[13]
-
Tip: If you suspect a specific class of protease is responsible, you can add individual inhibitors at a higher concentration. (See Table 1).
-
-
Optimize Lysis Buffer Conditions:
-
Protocol: Adjust the pH and ionic strength of your lysis buffer. Protease activity is often dependent on these factors.[3] Maintaining a pH outside the optimal range for common proteases can reduce their activity.
-
Tip: The inclusion of EDTA can inhibit metalloproteases, which are a major class of bacterial proteases.[13]
-
-
Maintain Low Temperatures:
-
Expedite the Workflow:
-
Protocol: Minimize the time between cell lysis and the first purification step. The longer the crude lysate sits, even at 4°C, the more time proteases have to degrade your protein.[9]
-
Issue 2: FsoE degradation occurs during protein expression.
If you observe degradation products in your initial expression trials (e.g., on a Western blot of the whole-cell lysate), optimizing the expression conditions is crucial.
Troubleshooting Workflow:
Caption: Decision-making workflow for optimizing FsoE expression to reduce degradation.
Detailed Protocols:
-
Lower Expression Temperature:
-
Protocol: After induction, reduce the incubation temperature from 37°C to a range of 15-25°C.[14] Lower temperatures slow down cellular processes, including protease activity, and can improve proper protein folding.[15]
-
Experiment: Test a range of temperatures (e.g., 18°C, 25°C, 30°C) and induction times (e.g., 4 hours, 16 hours) to find the optimal balance between yield and stability.
-
-
Optimize Inducer Concentration:
-
Protocol: Reduce the concentration of the inducer (e.g., IPTG). High levels of induction can lead to rapid protein production, overwhelming the cell's folding machinery and leading to misfolded, degradation-prone protein.[14]
-
Experiment: Titrate the IPTG concentration from your standard concentration down to a lower level (e.g., 1 mM down to 0.1 mM or 0.05 mM).
-
-
Utilize Protease-Deficient Host Strains:
-
Protocol: If not already doing so, switch to an E. coli strain deficient in key proteases, such as BL21 and its derivatives.[9] These strains lack the Lon and OmpT proteases, which are major contributors to recombinant protein degradation.
-
-
Consider Fusion Tags:
-
Protocol: Fuse FsoE to a large, soluble protein partner like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These fusion partners can enhance the solubility and stability of the target protein, protecting it from proteases.[14][16] A cleavage site can be engineered between the tag and FsoE for later removal.[14]
-
Data Presentation
Table 1: Common Protease Inhibitors for Use in E. coli Lysates
| Protease Inhibitor | Target Protease Class | Typical Working Concentration | Notes |
| PMSF | Serine Proteases | 0.1 - 1 mM | Unstable in aqueous solutions; add fresh before lysis. |
| AEBSF | Serine Proteases | 0.1 - 1 mM | A more stable and less toxic alternative to PMSF. |
| EDTA | Metalloproteases | 1 - 5 mM | Chelates divalent cations required for protease activity.[13] |
| Leupeptin | Serine and Cysteine Proteases | 1 - 10 µM | |
| Pepstatin A | Aspartic Proteases | 1 µM | |
| E-64 | Cysteine Proteases | 1 - 10 µM | Can be particularly effective in reducing degradation.[17] |
| Commercially available cocktails | Broad Spectrum | Varies by manufacturer | A convenient but potentially more expensive option.[17] |
References
- 1. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. diva-portal.org [diva-portal.org]
- 5. Approaches to Avoid Proteolysis During Protein Expression and Purification | Springer Nature Experiments [experiments.springernature.com]
- 6. Avoiding Proteolysis During Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. E. coli Proteases [uni-due.de]
- 8. PROTEASES AND THEIR TARGETS IN ESCHERICHIA COLI1 | Annual Reviews [annualreviews.org]
- 9. arrow.tudublin.ie [arrow.tudublin.ie]
- 10. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gencefebio.com [gencefebio.com]
- 12. Protease Inhibitors [labome.com]
- 13. Protease Inhibition Using Protease Inhibitor Mix [sigmaaldrich.com]
- 14. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 15. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 16. Recombinant expression and functional analysis of proteases from Streptococcus pneumoniae, Bacillus anthracis, and Yersinia pestis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for FsoE Protein Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions to ensure the stability of the FsoE protein during purification, storage, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence protein stability in a buffer solution?
A1: The stability of a protein is influenced by a multitude of factors within its environment.[1][2] Key parameters that must be carefully controlled include pH, ionic strength, temperature, and the presence of specific additives.[1] The pH of the buffer is critical as it affects the ionization state of amino acid residues, which in turn influences the protein's overall charge, structure, and function.[3] Ionic strength, modulated by the salt concentration, can impact protein solubility and prevent non-specific electrostatic interactions that may lead to aggregation.[1][4] Temperature is another crucial factor, with most proteins having an optimal temperature range for stability; deviations can lead to denaturation or aggregation.[4][5] Additionally, various additives can be included in the buffer to enhance stability.[1][]
Q2: How do I choose the appropriate buffer system and pH for my this compound?
A2: The ideal buffer system will maintain a stable pH within the optimal range for your protein's activity and stability.[3][] A general guideline is to select a buffer with a pKa value within one pH unit of the desired experimental pH.[3] This ensures effective buffering capacity against pH fluctuations.[3] It is also advisable to choose a buffer that does not interact with your protein or interfere with downstream applications.[7] For instance, phosphate buffers should be avoided in studies involving kinases, as phosphate can act as an inhibitor.[7] The optimal pH for a protein is often near its physiological environment, but this may need to be empirically determined for a specific protein like FsoE. A pH screen is a common approach to identify the pH at which the protein exhibits the highest stability.[3]
Q3: What is the role of salt in a protein buffer, and how do I determine the optimal concentration?
A3: Salts are included in protein buffers primarily to modulate the ionic strength of the solution.[1][8] Appropriate salt concentrations can enhance protein solubility through a phenomenon known as "salting in" and can minimize non-specific electrostatic interactions between protein molecules, thereby reducing the risk of aggregation.[1][4] However, excessively high salt concentrations can lead to "salting out," causing the protein to precipitate. The optimal salt concentration is protein-specific and can be determined experimentally through a salt screen. Sodium chloride (NaCl) and potassium chloride (KCl) are commonly used salts.[]
Q4: What are common additives that can be used to improve this compound stability?
A4: A variety of additives can be incorporated into buffers to enhance protein stability.[1][] These can be broadly categorized as:
-
Reducing agents: Such as dithiothreitol (DTT) or β-mercaptoethanol, prevent the oxidation of cysteine residues and the formation of incorrect disulfide bonds.[5][9]
-
Sugars and Polyols: Sucrose, trehalose, glycerol, and sorbitol act as stabilizers by promoting the preferential hydration of the protein surface.[][10]
-
Amino Acids: Arginine and glycine can suppress aggregation and improve solubility.[10]
-
Detergents: Low concentrations of non-ionic or zwitterionic detergents can be used to solubilize proteins and prevent aggregation, particularly for membrane proteins.[11]
-
Chelating Agents: EDTA can be included to remove divalent metal ions that may catalyze oxidation or be required for protease activity.[1]
Troubleshooting Guide
Problem: My this compound is aggregating during purification or storage.
Answer: Protein aggregation is a common issue that can arise from various factors.[4][12] Here are some troubleshooting steps to address this problem:
-
Optimize Buffer pH and Ionic Strength: Aggregation can be minimized by adjusting the pH to a value where the protein is more stable and soluble.[4] Similarly, optimizing the salt concentration can help shield electrostatic interactions that may lead to aggregation.[4]
-
Work at Lower Temperatures: Proteins are often more stable at lower temperatures.[4] Performing purification steps at 4°C and storing the protein at -80°C with a cryoprotectant like glycerol can help prevent aggregation.[11]
-
Include Stabilizing Additives: The addition of agents like arginine, glycerol, or low concentrations of non-denaturing detergents can improve protein solubility and prevent aggregation.[4][11]
-
Maintain Low Protein Concentration: High protein concentrations can increase the likelihood of aggregation.[11] If a high final concentration is required, consider adding stabilizing buffer components.[11]
-
Add a Reducing Agent: If aggregation is due to the formation of incorrect disulfide bonds, including a reducing agent like DTT or TCEP in your buffer can be beneficial.[13]
Problem: I am observing precipitation of my this compound.
Answer: Protein precipitation can occur when the protein is not sufficiently soluble in the buffer. Consider the following solutions:
-
Screen Different Buffer Systems: The choice of buffer can significantly impact protein solubility. Experiment with different buffer systems at various pH values to find the optimal conditions for your protein.
-
Adjust Salt Concentration: As mentioned, both too low and too high salt concentrations can lead to precipitation. A salt screen is recommended to identify the optimal ionic strength.
-
Incorporate Solubilizing Agents: Additives such as glycerol, sucrose, or non-detergent sulfobetaines can enhance the solubility of your protein.[11]
Problem: My this compound is losing its activity over time.
Answer: Loss of protein activity is often a sign of structural instability or degradation. To mitigate this, you can:
-
Add Protease Inhibitors: During cell lysis and purification, endogenous proteases can degrade your target protein.[5] The addition of a protease inhibitor cocktail can prevent this.[5]
-
Optimize Storage Conditions: For long-term storage, it is generally recommended to flash-freeze protein aliquots in a buffer containing a cryoprotectant (e.g., 10-50% glycerol) and store them at -80°C.[5][14] Avoid repeated freeze-thaw cycles, as these can denature the protein.[5]
-
Ensure Proper Cofactor/Metal Ion Presence: If your protein requires a specific cofactor or metal ion for its activity and stability, ensure its presence in the buffer. Conversely, if a metal ion is promoting degradation, consider adding a chelating agent like EDTA.[13]
-
Maintain a Reducing Environment: For proteins with critical cysteine residues, the presence of a reducing agent is crucial to maintain their reduced state and preserve activity.[5]
Data Presentation: Summary of Common Buffer Additives for Protein Stability
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action | Reference(s) |
| Reducing Agents | DTT, β-mercaptoethanol, TCEP | 1-10 mM | Prevents oxidation of cysteine residues and incorrect disulfide bond formation. | [5][7] |
| Sugars/Polyols | Glycerol, Sucrose, Trehalose | 5-50% (v/v) or 0.1-1 M | Preferential exclusion from the protein surface, promoting a more compact and stable conformation. | [][10] |
| Amino Acids | Arginine, Glycine, Proline | 50-500 mM | Suppress aggregation and increase solubility by interacting with the protein surface. | [10] |
| Salts | NaCl, KCl | 50-500 mM | Modulate ionic strength to improve solubility and reduce non-specific interactions. | [1][] |
| Detergents | Tween-20, Triton X-100, CHAPS | 0.01-1% (v/v) | Solubilize proteins, particularly membrane proteins, and prevent hydrophobic aggregation. | [][11] |
| Chelating Agents | EDTA, EGTA | 1-5 mM | Sequester divalent metal ions that can catalyze oxidation or act as cofactors for proteases. | [1][13] |
| Protease Inhibitors | PMSF, Leupeptin, Aprotinin | Varies (cocktails used) | Inhibit the activity of proteases that can degrade the target protein. | [5] |
Experimental Protocols
Protocol 1: Buffer Screen Using Differential Scanning Fluorimetry (DSF)
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a high-throughput method to assess protein stability in various buffer conditions by monitoring the thermal unfolding of a protein.[2][15]
Materials:
-
Purified this compound
-
SYPRO Orange dye (or other suitable fluorescent dye)
-
A panel of buffers with varying pH, salt concentrations, and additives
-
Real-time PCR instrument capable of fluorescence detection with a thermal ramp
Methodology:
-
Prepare a master mix of your this compound and SYPRO Orange dye in a base buffer. A typical final protein concentration is 2-5 µM, and the dye is used at a 5X concentration from the stock.
-
In a 96-well or 384-well PCR plate, aliquot the different buffer conditions to be tested.
-
Add the protein-dye master mix to each well containing a different buffer condition.
-
Seal the plate and centrifuge briefly to remove any bubbles.
-
Place the plate in the real-time PCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO Orange dye as a function of temperature. The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed during unfolding.
-
The melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded, is determined from the inflection point of the fluorescence curve. A higher Tm indicates greater protein stability in that buffer condition.
Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregation Analysis
Size-Exclusion Chromatography (SEC) separates molecules based on their size and can be used to detect the presence of soluble aggregates.
Materials:
-
Purified this compound in the test buffer
-
SEC column with an appropriate molecular weight range
-
HPLC or FPLC system with a UV detector
-
Mobile phase (the buffer being tested)
Methodology:
-
Equilibrate the SEC column with the buffer in which the this compound is formulated.
-
Inject a known concentration of the this compound onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile at 280 nm.
-
A stable, monomeric protein will elute as a single, sharp peak at the expected retention volume.
-
The presence of soluble aggregates will be indicated by the appearance of earlier eluting peaks (in the void volume for large aggregates) or a shoulder on the main peak.
-
The percentage of monomer versus aggregate can be quantified by integrating the peak areas.
Visualizations
Caption: Troubleshooting workflow for protein instability.
Caption: Experimental workflow for buffer optimization.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Fluorescence-Based Protein Stability Monitoring—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nanotempertech.com [nanotempertech.com]
- 4. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 5. genextgenomics.com [genextgenomics.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. utsouthwestern.edu [utsouthwestern.edu]
- 13. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 14. Maintaining protein stability through buffers, freezing, and lyophilization [opsdiagnostics.com]
- 15. Standard operating procedure for fluorescent thermal shift assay (FTSA) for determination of protein-ligand binding and protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Site-Directed Mutagenesis of the fsoE Gene
Welcome to the technical support center for troubleshooting site-directed mutagenesis of the fsoE gene. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during this procedure.
Frequently Asked Questions (FAQs)
Q1: I performed PCR for site-directed mutagenesis of the fsoE gene, but I don't see any bands on the agarose gel. What could be the problem?
A1: Several factors could lead to no PCR product. A common issue is suboptimal primer design, which can result in no amplification.[1][2] It's also crucial to check the quality and concentration of your template DNA; too little or poor-quality DNA can prevent successful amplification.[1][3] Additionally, PCR conditions such as annealing temperature and extension time need to be optimized for your specific primers and plasmid.[1][4] Finally, ensure that all PCR components, including the polymerase and dNTPs, are not expired and have been stored correctly.
Q2: I have a PCR product of the correct size, but after transformation, I get no colonies on my plate. What should I investigate?
A2: This is a common issue that can point to problems with DpnI digestion, the transformation process itself, or the PCR product.[2][5] Incomplete DpnI digestion can leave the parental plasmid, which will not yield colonies with the desired mutation.[6] The competency of your E. coli cells is critical; always use highly competent cells and handle them gently on ice.[1][6] It's also important to verify that the antibiotic used in your plates matches the resistance gene on your plasmid.[7]
Q3: I obtained colonies after transformation, but sequencing revealed that they all contain the wild-type fsoE sequence. What went wrong?
A3: This frustrating outcome typically points to inefficient digestion of the parental template DNA by the DpnI enzyme.[7] DpnI specifically digests methylated DNA, so it's essential that your template plasmid was isolated from a dam+ E. coli strain.[6][8] Increasing the DpnI digestion time can also help to eliminate the parental plasmid.[5] Using too much template DNA in the initial PCR can also lead to incomplete digestion and a high background of wild-type colonies.[6]
Q4: My sequencing results show random mutations in the fsoE gene, not the specific mutation I intended to introduce. Why is this happening?
A4: The presence of unintended mutations is often due to a low-fidelity DNA polymerase or an excessive number of PCR cycles.[6] Using a high-fidelity polymerase is crucial to minimize errors during amplification.[9] Reducing the number of PCR cycles to the minimum necessary for product visualization can also decrease the likelihood of introducing random mutations.[6]
Troubleshooting Guides
Problem 1: No PCR Product or Very Faint Bands
Caption: Troubleshooting workflow for no or faint PCR product.
| Possible Cause | Recommendation | Data Points to Check |
| Poor Primer Design | Redesign primers with optimal length (25-45 nt), GC content (at least 40%), and a melting temperature (Tm) ≥ 78°C.[10][11] The mutation should be in the center.[2][11] | Primer length, GC content, Tm, and mutation position. |
| Template DNA Issues | Use high-purity plasmid DNA.[9] Optimize template concentration; too much or too little can inhibit PCR.[1] | DNA concentration (ng/µL) and A260/A280 ratio. |
| Suboptimal PCR Conditions | Optimize annealing temperature (try a gradient PCR) and ensure sufficient extension time (30-60 seconds per kb of plasmid length).[5][7] | Annealing temperature (°C), extension time (min), and number of cycles. |
| Reagent Problems | Use a high-fidelity DNA polymerase.[9] Ensure dNTPs and polymerase buffer are not expired and have been stored correctly. | Expiration dates and storage conditions of reagents. |
Problem 2: Colonies Obtained, but All are Wild-Type
Caption: Troubleshooting workflow for obtaining only wild-type colonies.
| Possible Cause | Recommendation | Data Points to Check |
| Incomplete DpnI Digestion | Ensure the template plasmid was isolated from a dam+ E. coli strain.[6][8] Increase DpnI incubation time to 2 hours or more.[5] Verify DpnI enzyme activity with a control digest.[12] | E. coli strain genotype, DpnI incubation time (hours). |
| Too Much Template DNA | Reduce the amount of template DNA in the PCR reaction to 1-10 ng.[6][7] | Template DNA concentration in the PCR reaction (ng). |
| Excessive PCR Cycles | Reduce the number of PCR cycles to 15-25.[5] | Number of PCR cycles. |
Problem 3: No Colonies After Transformation
Caption: Troubleshooting workflow for no colonies after transformation.
| Possible Cause | Recommendation | Data Points to Check |
| Low Transformation Efficiency | Use high-efficiency competent cells (>10^8 cfu/µg).[6] Perform a control transformation with a known plasmid to check cell viability.[5] Avoid repeated freeze-thaw cycles of competent cells. | Transformation efficiency of competent cells (cfu/µg). |
| Incorrect Transformation Protocol | Handle competent cells gently and keep them on ice.[1] Ensure the heat shock step is performed at the correct temperature and duration.[1] | Heat shock temperature (°C) and duration (seconds). |
| Problem with PCR Product | Purify the PCR product before transformation to remove salts and enzymes that can inhibit transformation.[5] | Presence of a single, clear band of the correct size on a gel. |
| Incorrect Antibiotic Selection | Double-check that the antibiotic in the agar plates matches the resistance marker on the plasmid.[7] | Antibiotic type and concentration (µg/mL). |
Experimental Protocols
Detailed Site-Directed Mutagenesis Protocol
-
Primer Design:
-
PCR Amplification:
-
Set up a 50 µL PCR reaction with 5-50 ng of dsDNA plasmid template, 125 ng of each primer, 1 µL of dNTP mix (10 mM each), and a high-fidelity DNA polymerase.
-
A typical PCR cycling program is:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion:
-
Transformation:
-
Thaw a 50 µL aliquot of high-efficiency competent E. coli cells on ice.
-
Add 1-2 µL of the DpnI-treated PCR product to the competent cells.
-
Incubate on ice for 30 minutes.
-
Heat shock at 42°C for 45-60 seconds.
-
Immediately place on ice for 2 minutes.
-
Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.
-
Plate 100-200 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic.
-
Incubate overnight at 37°C.
-
-
Analysis:
-
Pick individual colonies and grow overnight in LB medium with the selective antibiotic.
-
Isolate plasmid DNA using a miniprep kit.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Experimental Workflow Diagram
Caption: Site-directed mutagenesis experimental workflow for the fsoE gene.
References
- 1. idtdna.com [idtdna.com]
- 2. 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them [teselagen.com]
- 3. Gene Synthesis and Mutagenesis Support - Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. neb.com [neb.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. assaygenie.com [assaygenie.com]
- 7. neb.com [neb.com]
- 8. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. bioinnovatise.com [bioinnovatise.com]
- 11. bio.libretexts.org [bio.libretexts.org]
- 12. static.igem.org [static.igem.org]
Technical Support Center: Optimizing fsoE Protein Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the success rate of fsoE protein crystallization.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the crystallization of the this compound.
| Question/Issue | Possible Causes | Troubleshooting Steps |
| 1. This compound precipitates immediately upon mixing with the crystallization reagent. | - Protein concentration is too high.- Precipitant concentration is too high.- pH of the buffer is at or near the isoelectric point (pI) of fsoE.- Rapid change in ionic strength. | - Reduce Protein Concentration: Start with a lower protein concentration (e.g., 2-5 mg/mL) and titrate upwards.- Reduce Precipitant Concentration: Dilute the stock precipitant solution in the crystallization screen.- Vary pH: Screen a wide range of pH values, typically 1-2 units above and below the theoretical pI of fsoE.- Use a Gradient: Employ microdialysis or gradient mixing techniques to slowly equilibrate the protein with the precipitant. |
| 2. The crystallization drops remain clear with no signs of precipitation or crystals. | - Protein concentration is too low.- Supersaturation has not been reached.- The chosen crystallization screen is not effective for fsoE. | - Increase Protein Concentration: Concentrate the this compound sample. A typical starting range is 5-10 mg/mL.[1]- Increase Supersaturation: Increase the precipitant concentration or use a different precipitant that is more effective at reducing fsoE's solubility.- Broaden Screening: Use a wider range of commercially available or custom-made crystallization screens to explore a larger chemical space. |
| 3. Amorphous precipitate forms instead of crystals. | - Nucleation is too rapid.- Protein sample is heterogeneous or contains aggregates.- Suboptimal growth temperature. | - Slow Down Equilibration: Use the hanging drop vapor diffusion method and increase the volume of the reservoir solution to slow down the rate of vapor diffusion.[1]- Improve Sample Purity: Further purify the this compound using size-exclusion chromatography to remove aggregates.[2] Confirm purity and homogeneity using techniques like dynamic light scattering (DLS).- Optimize Temperature: Screen for crystallization at different temperatures (e.g., 4°C, 18°C, 25°C). Lower temperatures can sometimes slow down nucleation and favor crystal growth.[2][3] |
| 4. Small, needle-like crystals or microcrystals are obtained, which are unsuitable for X-ray diffraction. | - High nucleation rate and slow crystal growth.- Presence of impurities.- Suboptimal precipitant or additive concentration. | - Optimize Precipitant Concentration: Fine-tune the precipitant concentration around the initial hit condition.- Additive Screening: Use additive screens to identify small molecules (salts, detergents, polymers) that can improve crystal quality.- Seeding: Use microcrystals from the initial drop to seed new crystallization trials (microseeding or macroseeding). |
| 5. Crystals stop growing or are very small. | - Depletion of protein from the solution.- The volume of the crystallization drop is too small.- The crystal lattice has inherent growth limitations. | - Increase Drop Volume: Use larger drop sizes for the crystallization setup.- Batch Crystallization: For larger volumes, consider batch crystallization where the protein and precipitant are mixed in a larger volume and not subjected to vapor diffusion.[4]- Alter Crystal Packing: Try co-crystallization with a ligand or a binding partner, or consider mutagenesis of surface residues to promote different crystal contacts.[4] |
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration for this compound crystallization trials?
A typical starting concentration for protein crystallization screening is between 5-10 mg/mL.[1] However, the optimal concentration is protein-dependent. It is advisable to test a range of concentrations.
2. How important is the purity of the this compound sample for crystallization?
Purity is one of the most critical factors for successful protein crystallization.[5][6] Impurities can interfere with the formation of a well-ordered crystal lattice, leading to amorphous precipitate or no crystals at all. Aim for >95% purity as assessed by SDS-PAGE and homogeneity confirmed by techniques like size-exclusion chromatography or dynamic light scattering.[6]
3. What type of crystallization method is best for a new protein like fsoE?
Hanging drop and sitting drop vapor diffusion are the most commonly used and recommended methods for initial screening of crystallization conditions for a new protein.[1][4] These methods are compatible with small sample volumes and allow for the exploration of a wide range of conditions.
4. The theoretical isoelectric point (pI) of fsoE is X. How does this influence the choice of buffer pH?
The solubility of a protein is generally lowest at its isoelectric point. Therefore, it is recommended to choose a buffer pH that is at least 1-2 units away from the pI of fsoE to maintain its solubility and stability. Screening a range of pH values around the pI is also a good strategy, as slight precipitation near the pI can sometimes promote nucleation.
5. I have obtained initial crystallization "hits." What are the next steps?
Once initial crystallization conditions are identified, the next step is optimization. This involves systematically varying the parameters of the initial condition, such as precipitant concentration, protein concentration, pH, and temperature, to improve the size and quality of the crystals. Additive screening can also be employed to find substances that enhance crystal growth.
Experimental Protocols
Detailed Methodology for fsoE Expression and Purification
This protocol describes a general approach for the expression and purification of a recombinant protein like fsoE, assuming it is expressed in E. coli.
-
Gene Synthesis and Cloning:
-
Synthesize the gene encoding the this compound with codon optimization for E. coli expression.
-
Clone the fsoE gene into an expression vector with a suitable tag for purification (e.g., a hexahistidine-tag or a GST-tag).
-
-
Protein Expression:
-
Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells in Luria-Bertani (LB) broth at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 12-16 hours to improve protein solubility.
-
-
Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione for GST-tagged proteins).
-
Wash the column extensively with a wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM).
-
Elute the this compound with an elution buffer containing a high concentration of the competing agent (e.g., 250-500 mM imidazole or reduced glutathione).
-
-
Tag Removal (Optional):
-
If the purification tag is cleavable, incubate the eluted protein with a specific protease (e.g., TEV or thrombin).
-
Pass the cleavage reaction mixture through the affinity column again to remove the cleaved tag and any uncleaved protein.
-
-
Size-Exclusion Chromatography (SEC):
-
Further purify the this compound and remove any aggregates by SEC using a column equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Collect the fractions corresponding to the monomeric this compound.
-
-
Concentration and Storage:
-
Concentrate the purified protein to the desired concentration for crystallization trials using a centrifugal concentrator.
-
Determine the final protein concentration using a spectrophotometer or a protein assay.
-
Store the purified protein at 4°C for short-term use or flash-freeze in liquid nitrogen and store at -80°C for long-term storage.
-
Data Presentation
Table 1: Key Parameters for fsoE Crystallization Screening
| Parameter | Typical Range | Rationale |
| Protein Concentration | 2 - 20 mg/mL | Affects the degree of supersaturation. |
| Precipitant Type | Salts (e.g., (NH₄)₂SO₄, NaCl), Polymers (e.g., PEGs of different molecular weights), Organic Solvents (e.g., MPD, isopropanol) | Different precipitants work by different mechanisms to reduce protein solubility. |
| Precipitant Concentration | Varies widely depending on the precipitant | The primary driver of supersaturation. |
| pH | 4.0 - 9.0 | Protein solubility and surface charge are highly dependent on pH. |
| Temperature | 4°C, 18°C, 25°C | Affects solubility and the kinetics of nucleation and crystal growth. |
| Additives | Small molecules, salts, detergents, reducing agents | Can improve crystal contacts, stability, and overall crystal quality. |
| Crystallization Method | Hanging Drop, Sitting Drop, Microbatch | Different methods offer varying rates of equilibration. |
Visualizations
Caption: A general experimental workflow for this compound crystallization.
Caption: A decision-making flowchart for troubleshooting common crystallization outcomes.
Caption: Logical relationship of factors influencing protein crystallization success.
References
- 1. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 2. biolscigroup.us [biolscigroup.us]
- 3. researchgate.net [researchgate.net]
- 4. aimspress.com [aimspress.com]
- 5. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Enhancing Fungal P450 Domain Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the activity of fungal cytochrome P450 (fP450) domains, particularly those involved in natural product biosynthesis.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when aiming to enhance the activity of a novel fungal P450 enzyme?
A1: Before attempting to engineer a fungal P450, it is crucial to establish a reliable baseline of its activity. This involves:
-
Heterologous Expression: Successful expression of the fP450 in a suitable host system (e.g., Saccharomyces cerevisiae, Pichia pastoris, or Aspergillus species).
-
Purification: Developing a robust purification protocol to obtain a homogenous and active enzyme.
-
Activity Assay: Establishing a sensitive and reproducible assay to measure the specific activity of the wild-type enzyme with its native substrate or a suitable surrogate.
-
Cofactor and Redox Partner Requirements: Ensuring the availability of necessary cofactors (e.g., NADPH) and the appropriate redox partner, which for most fungal P450s is a cytochrome P450 reductase (CPR).[1]
Q2: My fungal P450 shows low or no activity when expressed in a heterologous host. What are the common causes and troubleshooting steps?
A2: Low or no activity of a heterologously expressed fP450 is a common issue. The following troubleshooting guide can help identify and resolve the problem.
Troubleshooting Guide: Low or No fP450 Activity
| Potential Cause | Troubleshooting Steps |
| Codon Usage Mismatch | Optimize the gene sequence for the codon usage of the expression host. |
| Improper Folding/Solubility | - Lower the induction temperature during expression.- Co-express with molecular chaperones.- Test different expression strains.- Add a solubility tag (e.g., MBP, GST) to the protein construct. |
| Inefficient Redox Partner Coupling | - Co-express the fP450 with its native CPR.- If the native CPR is unknown, test a panel of known CPRs from other fungi.- Consider creating a fusion protein of the fP450 and a CPR. |
| Incorrect Subcellular Localization | Most fungal P450s are membrane-bound.[1] Ensure the expression system supports proper membrane integration. For soluble bacterial hosts, truncation of the N-terminal membrane anchor may be necessary. |
| Missing Heme Cofactor | Supplement the expression medium with a heme precursor like δ-aminolevulinic acid. |
| Substrate Unavailability/Toxicity | - Ensure the substrate can enter the host cell.- Test for substrate toxicity to the expression host. |
| Incorrect Assay Conditions | - Optimize pH, temperature, and buffer components.- Ensure the substrate is fully dissolved (use of co-solvents like DMSO may be necessary). |
Enhancing Catalytic Activity through Protein Engineering
Once a baseline activity is established, various protein engineering strategies can be employed to enhance the catalytic efficiency of the fP450 domain.
Q3: What are the most effective strategies for enhancing the catalytic activity of a fungal P450?
A3: Both rational design and directed evolution are powerful approaches.
-
Rational Design: This involves making specific mutations based on the protein's structure and known catalytic mechanism. Common targets for mutation include residues in the active site, substrate access channels, and regions involved in redox partner interaction.
-
Directed Evolution: This approach involves generating a large library of random mutants and screening for variants with improved activity. This is particularly useful when structural information is limited.
Data on fP450 Activity Enhancement
The following table summarizes examples of mutations that have been shown to enhance the activity of fungal P450s or their bacterial homologs, which serve as excellent model systems.
| Enzyme | Mutation(s) | Substrate | Fold Increase in Activity (approx.) | Reference Principle |
| P450 BM3 (bacterial model) | F87A | Lauric Acid | 5x (altered regioselectivity) | Active site modification |
| P450 BM3 (bacterial model) | A82F | Palmitate | 10x (increased affinity) | Active site modification |
| P450 BM3 (bacterial model) | R47L/Y51F | Various | 2-15x (improved coupling) | Substrate binding enhancement |
| Fungal P450 (generic) | Fusion to CPR | Native Substrate | 2-20x | Improved electron transfer |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of a Fungal P450
This protocol outlines a general procedure for introducing specific mutations into an fP450 gene using overlap extension PCR.
Materials:
-
Plasmid DNA containing the wild-type fP450 gene
-
High-fidelity DNA polymerase
-
dNTPs
-
Forward and reverse primers flanking the gene
-
Internal mutagenic primers (forward and reverse, complementary to each other)
-
PCR purification kit
-
DpnI restriction enzyme
-
Cloning vector and competent cells
Procedure:
-
PCR 1: In two separate reactions, amplify the 5' and 3' fragments of the gene.
-
Reaction A: Use the forward flanking primer and the reverse mutagenic primer.
-
Reaction B: Use the forward mutagenic primer and the reverse flanking primer.
-
-
Purification: Purify the PCR products from both reactions using a PCR purification kit to remove primers and dNTPs.
-
PCR 2 (Overlap Extension): Combine the purified products from PCR 1 in a new PCR reaction. The overlapping regions containing the mutation will anneal.
-
Add the flanking forward and reverse primers and high-fidelity DNA polymerase to amplify the full-length mutated gene.
-
Purification and Cloning: Purify the full-length mutated PCR product. Digest the template plasmid with DpnI to remove the wild-type, methylated DNA. Clone the mutated gene into an appropriate expression vector.
-
Sequence Verification: Sequence the cloned gene to confirm the presence of the desired mutation and the absence of any secondary mutations.
Protocol 2: Fungal P450 Activity Assay in Whole-Cell Biotransformation
This protocol describes a general method for assessing the activity of an engineered fP450 expressed in a yeast host.
Materials:
-
Yeast strain expressing the fP450 variant and a suitable CPR
-
Appropriate yeast growth medium (e.g., YPD, SC)
-
Induction medium (if using an inducible promoter)
-
Substrate dissolved in a suitable solvent (e.g., DMSO)
-
Extraction solvent (e.g., ethyl acetate)
-
Analytical instrument for product detection (e.g., HPLC, LC-MS)
Procedure:
-
Cultivation: Grow a starter culture of the yeast strain overnight in the appropriate medium.
-
Inoculation: Inoculate a larger volume of fresh medium with the starter culture to an OD600 of ~0.1.
-
Induction: Grow the culture to the desired cell density (e.g., mid-log phase) and add the inducing agent if required.
-
Biotransformation: Add the substrate to the culture to a final concentration typically in the low millimolar range.
-
Incubation: Incubate the culture with shaking at an appropriate temperature for a set period (e.g., 24-72 hours).
-
Extraction:
-
Separate the cells from the supernatant by centrifugation.
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate) three times.
-
The cell pellet can also be extracted to account for intracellular product.
-
-
Analysis: Combine the organic extracts, evaporate the solvent, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS to quantify the product formation.
Visualizations
Caption: Workflow for enhancing fP450 activity via site-directed mutagenesis.
Caption: Logical workflow for troubleshooting low fP450 activity.
References
Technical Support Center: Optimizing FsoE Fusion Protein Secretion
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the secretion of your FsoE fusion protein. The following sections offer detailed experimental protocols, data-driven strategies, and visual workflows to address common challenges encountered during your research.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues related to the secretion of FsoE fusion proteins.
| Problem | Potential Cause | Suggested Solution |
| Low or No Secretion | Inefficient signal peptide | Screen a library of signal peptides known to be effective in your expression host.[1][2][3] The native FsoE signal peptide may not be optimal for high-level secretion of a soluble fusion protein. |
| Misfolding of the fusion protein | Co-express molecular chaperones. Optimize culture conditions by lowering the temperature to slow down protein synthesis and allow for proper folding.[4][5][6] | |
| Intracellular retention | The FsoE protein is naturally part of a larger fimbrial complex assembled on the bacterial surface. As a fusion protein, it may contain sequences that lead to aggregation or improper trafficking.[7][8] Consider codon optimization for your expression host.[9] | |
| Host cell machinery is overwhelmed | Reduce the induction level (e.g., lower IPTG concentration) or use a weaker promoter to decrease the rate of protein expression.[5] | |
| Degradation of Secreted Protein | Proteolytic cleavage in the culture medium | Use protease-deficient host strains.[4] Supplement the culture medium with protease inhibitors. Optimize culture conditions such as pH and temperature to minimize protease activity.[10][11] |
| Instability of the fusion protein | Consider engineering the fusion junction between FsoE and its partner protein. Early harvesting of the cell culture can also limit degradation.[10] | |
| Protein is Expressed but Remains Intracellular | The native signal sequence is not recognized by the host. | Replace the native signal peptide with a well-characterized, highly efficient signal peptide for your chosen expression system (e.g., human albumin or azurocidin signal peptides for CHO cells).[7][12] |
| Presence of intracellular targeting sequences | Analyze the FsoE sequence for any potential signals that might cause it to be retained within the cell and consider mutating or removing them.[7] | |
| Aggregation in the secretory pathway | The host cell's trafficking machinery may be overwhelmed, leading to protein aggregation. Lowering the growth temperature can often help.[5][7] |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the secretion of my FsoE fusion protein?
The most critical initial step is to optimize the signal peptide. The efficiency of protein secretion is highly dependent on the compatibility between the signal peptide and the host's secretion machinery.[2][8] It is recommended to screen a variety of well-characterized signal peptides to identify the one that yields the highest secretion level for your specific FsoE fusion construct.[1]
Q2: I am seeing high intracellular expression of my FsoE fusion protein, but very little is secreted. What could be the issue?
This is a common bottleneck in recombinant protein secretion. Several factors could be at play:
-
Inefficient Signal Peptide: The signal peptide you are using may not be efficiently recognized by the host's translocon, the machinery that moves proteins into the secretory pathway.[7]
-
Protein Misfolding: The FsoE portion of your fusion protein, being a component of a bacterial fimbria, might have specific folding requirements that are not being met in your expression host. This can lead to aggregation within the cell.[5][8]
-
Overwhelming the Secretory Pathway: High levels of protein expression can saturate the cellular machinery responsible for protein folding and transport, leading to an intracellular bottleneck.[7]
To address this, you can try screening different signal peptides, optimizing expression conditions (e.g., lower temperature, reduced inducer concentration), or co-expressing chaperone proteins to assist with proper folding.[5][6]
Q3: My secreted FsoE fusion protein appears to be degraded. How can I prevent this?
Protein degradation is often caused by proteases released by the host cells into the culture medium.[10] Here are several strategies to mitigate this issue:
-
Host Strain Selection: Utilize host strains that are deficient in known proteases.[4]
-
Culture Condition Optimization: Lowering the culture temperature and optimizing the pH of the medium can reduce the activity of many proteases.[10][11]
-
Media Optimization and Inhibitors: Supplementing the culture medium with protease inhibitors can be effective.
-
Harvest Time: Harvesting the protein earlier, before significant cell death occurs, can minimize the release of intracellular proteases.[10]
Q4: Does the choice of fusion partner affect the secretion of FsoE?
Absolutely. The fusion partner can significantly impact the overall solubility, stability, and secretion efficiency of the fusion protein. Partners like the Fc fragment of immunoglobulins or human serum albumin are known to enhance secretion and extend the half-life of the fused protein.[12] If you are facing secretion challenges, consider testing different fusion partners.
Experimental Protocols & Data
Signal Peptide Screening for Improved Secretion
This protocol outlines a general workflow for identifying an optimal signal peptide for your FsoE fusion protein.
References
- 1. Fusion protein - Wikipedia [en.wikipedia.org]
- 2. An improved secretion signal enhances the secretion of model proteins from Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SUMO fusion system facilitates soluble expression and high production of bioactive human fibroblast growth factor 23 (FGF23) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fusion Gene Detection Using Whole-Exome Sequencing Data in Cancer Patients [frontiersin.org]
- 5. brightcore.be [brightcore.be]
- 6. researchgate.net [researchgate.net]
- 7. This compound (145716-75-2) for sale [vulcanchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Multifunctional nature of P fimbriae of uropathogenic Escherichia coli: mutations in fsoE and fsoF influence fimbrial binding to renal tubuli and immobilized fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Fc-fusion proteins and peptides as successful alternatives to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Subversion of the Endocytic and Secretory Pathways by Bacterial Effector Proteins [frontiersin.org]
- 12. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing fsoE Protein Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the induction parameters for recombinant fsoE protein production in Escherichia coli.
Disclaimer: Specific experimental data on the expression of the this compound is limited in publicly available literature. The following guidelines are based on established principles for the optimization of recombinant protein production in E. coli. Researchers should consider these as a starting point and adapt them to the specific characteristics of the this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the induction of this compound expression.
| Problem | Possible Cause | Suggested Solution |
| Low or no this compound expression | Suboptimal inducer concentration | Optimize the IPTG concentration. A common starting range is 0.1 mM to 1.0 mM.[1] For some proteins, lower concentrations (0.05 mM to 0.1 mM) can be more effective.[2] |
| Inefficient induction temperature | Test a range of induction temperatures. Lower temperatures (e.g., 15-25°C) can enhance protein solubility and proper folding, though it may require longer induction times.[1][3] | |
| Incorrect timing of induction | Induce the culture during the mid-logarithmic growth phase (OD600 of 0.6-0.8) for optimal results.[4] | |
| Issues with the expression vector or host strain | Verify the integrity of your plasmid construct.[5] Consider using a different E. coli expression strain, such as one that supplies rare tRNAs if fsoE has a high content of rare codons.[3] | |
| This compound is insoluble (inclusion bodies) | High induction temperature and/or high inducer concentration | Lower the induction temperature to 15-25°C and decrease the IPTG concentration.[1][3][6] This slows down protein synthesis, allowing more time for proper folding. |
| Rapid rate of protein expression | Use a lower concentration of the inducer to reduce the rate of transcription and translation.[6] | |
| Characteristics of the this compound itself | Consider co-expression with molecular chaperones or fusing a solubility-enhancing tag to the this compound.[7] | |
| Cell lysis or death after induction | High metabolic burden on the host cells | Reduce the inducer concentration and/or lower the induction temperature to decrease the stress on the cells.[4] |
| Toxicity of the this compound to E. coli | Use a tightly regulated promoter system to minimize basal expression before induction. A lower induction temperature and shorter induction time might also be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal IPTG concentration for inducing this compound expression?
A1: The optimal IPTG concentration can vary significantly for different proteins. A good starting point is to test a range of concentrations from 0.1 mM to 1.0 mM.[1] Some studies have shown that optimal inducer concentrations can be as low as 0.05 mM to 0.1 mM.[2] It is recommended to perform a small-scale pilot experiment to determine the ideal concentration for fsoE.
Q2: At what temperature should I induce the expression of fsoE?
A2: Induction temperature is a critical parameter. While 37°C can lead to high expression levels, it often results in the formation of insoluble inclusion bodies.[6] Lowering the temperature to a range of 15-25°C after adding the inducer can significantly improve the solubility of the recombinant protein.[1][3]
Q3: How long should I induce the expression for?
A3: The induction duration depends on the induction temperature. For higher temperatures like 37°C, a shorter induction of 2-4 hours is common. At lower temperatures (15-25°C), a longer induction period of 12-24 hours is often necessary to achieve a good yield of soluble protein.[1]
Q4: What should be the optical density (OD600) of the bacterial culture at the time of induction?
A4: It is generally recommended to induce the culture when it is in the mid-logarithmic phase of growth, which typically corresponds to an OD600 of 0.6-0.8.[4] Inducing too early can result in low cell density and thus a lower overall protein yield, while inducing too late may lead to reduced expression due to nutrient depletion and accumulation of waste products.[4]
Q5: What are the advantages of using an auto-induction medium?
A5: Auto-induction media provide a convenient method for protein expression without the need to monitor cell density and manually add an inducer like IPTG.[8][9] These media contain a mixture of glucose and lactose. The bacteria first consume the glucose, and once it is depleted, they switch to metabolizing lactose, which then induces protein expression from lac promoters.[9][10][11] This can lead to high cell densities and high protein yields.[9]
Experimental Protocols
Protocol 1: Optimization of IPTG Concentration
-
Grow a starter culture of E. coli harboring the fsoE expression plasmid overnight at 37°C in LB medium containing the appropriate antibiotic.
-
The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.05.
-
Incubate at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Divide the culture into several smaller flasks.
-
Induce each flask with a different final concentration of IPTG (e.g., 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, and 1.0 mM). Include an uninduced control.
-
Continue to incubate the cultures at a chosen temperature (e.g., 25°C) for a set amount of time (e.g., 16 hours).
-
Harvest the cells by centrifugation.
-
Analyze the protein expression levels in each sample by SDS-PAGE and Coomassie blue staining or Western blotting.
Protocol 2: Optimization of Induction Temperature
-
Follow steps 1-3 from Protocol 1.
-
Divide the culture into several flasks.
-
Induce all flasks with the same, predetermined optimal concentration of IPTG.
-
Incubate each flask at a different temperature (e.g., 18°C, 25°C, 30°C, and 37°C).
-
Incubate for an appropriate duration for each temperature (e.g., 16-20 hours for 18°C, 6 hours for 30°C, and 4 hours for 37°C).[6][12]
-
Harvest the cells and analyze protein expression and solubility by SDS-PAGE of both the total cell lysate and the soluble fraction.
Visualizations
Caption: Workflow for IPTG-based induction of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. An F factor based cloning system for large DNA fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterizing the Structural and Functional Properties of Soybean Protein Extracted from Full-Fat Soybean Flakes after Low-Temperature Dry Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Characterization and Properties of Modified Soybean Meal Protein via Solid-State Fermentation by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Cloning Genes-of-Interest into a Plasmid Vector [sigmaaldrich.com]
- 7. Fluorescent Fusion Protein Expression in Plant Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cusabio.com [cusabio.com]
- 10. Expression and purification of recombinant type IV fimbrial subunit protein of Pasteurella multocida serogroup B:2 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
troubleshooting contamination in enfumafungin production cultures
Welcome to the Technical Support Center for Enfumafungin Production. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve contamination issues during the production of enfumafungin.
Enfumafungin is a triterpene glycoside antifungal agent originally isolated from the fungus Hormonema carpetanum[1][2]. Maintaining a sterile environment is critical for successful fermentation and ensuring product quality and safety[3]. This guide will address common contamination challenges, from initial media preparation to final product recovery.
Frequently Asked Questions (FAQs)
General Contamination Issues
Q1: What are the most common types of microbial contaminants in fungal fermentations like enfumafungin production?
A1: The most common contaminants include bacteria (especially Lactobacillus and Pediococcus species), wild yeasts (Dekkera, Candida, Pichia), and other molds (Penicillium, Aspergillus species)[4][5][6]. Bacteria are often introduced due to inadequate cleaning, while wild yeasts can compete for nutrients and produce inhibitory byproducts like acetic acid[5][6].
Q2: What are the initial signs of contamination in my enfumafungin culture?
A2: Early detection is crucial. Key indicators include:
-
Visual Changes: Sudden turbidity or cloudiness in the culture broth, or visible filamentous structures on the surface.[7][8]
-
pH Shifts: A rapid drop in pH can indicate bacterial contamination due to the production of organic acids like lactic and acetic acid.[5][7]
-
Microscopic Examination: Observation of motile, rod-shaped or spherical particles (bacteria) or budding cells (yeast) among the fungal hyphae.[8][9]
-
Abnormal Growth: Slower or completely stalled growth of the production organism, Hormonema sp.[7]
-
Changes in Media Color: The culture medium may turn yellowish or brown as a result of contaminant metabolism.[8][9]
Prevention and Sterilization
Q3: What are the recommended sterilization methods for the fermentation medium and equipment?
A3: Steam sterilization (autoclaving) is the most common and cost-effective method for sterilizing fermentation media and equipment.[3][10] It uses high-pressure steam to kill all microorganisms, including resistant spores.[11] For heat-sensitive components, filtration or chemical sterilization may be necessary.[12][13]
| Sterilization Method | Typical Parameters | Application | Notes |
| Moist Heat (Autoclave) | 121°C (250°F) at 15 psi for 15-30 minutes.[11][14] | Culture media, glassware, bioreactors, metal instruments. | Time may need to be adjusted based on the volume of the media.[11] Overcooking can degrade media components.[10] |
| Dry Heat (Hot Air Oven) | 160°C for 3 hours or 180°C for 1 hour.[14] | Dry glassware (Petri dishes, pipettes), metal instruments. | Less efficient than moist heat; requires higher temperatures and longer durations.[14] |
| Filtration | 0.22 µm pore size filter. | Heat-labile media components (e.g., vitamins, some amino acids), air supply for the fermenter.[10][15] | Does not remove viruses or some small microorganisms. |
| Chemical Sterilization | Varies by agent (e.g., ethylene oxide, disinfectants). | Heat-sensitive equipment, surfaces. | Toxic and requires careful handling and aeration.[14] |
Q4: How can I ensure the raw materials for my fermentation medium are not a source of contamination?
A4: A robust raw material quality control program is essential.[16][17] This involves:
-
Supplier Qualification: Use materials from reputable suppliers who provide a Certificate of Analysis (CoA).[17]
-
Material Specifications: Establish clear specifications for each raw material, including purity and microbial limits.[18][19]
-
Incoming Material Testing: Perform identity, purity, and content testing on incoming raw materials according to pharmacopeial standards where applicable.[19] For critical components, microbiological testing should be performed.
Troubleshooting Guides
Guide 1: Investigating a Suspected Bacterial Contamination Event
This guide outlines the steps to take when you observe signs of bacterial contamination, such as a rapid pH drop and broth turbidity.
Caption: Troubleshooting workflow for suspected bacterial contamination.
Guide 2: Differentiating Between Yeast and Mold Contaminants
If microscopic examination reveals fungal-like cells that are not the production organism, this guide can help differentiate between yeast and mold.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The discovery of enfumafungin, a novel antifungal compound produced by an endophytic Hormonema species biological activity and taxonomy of the producing organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. editverse.com [editverse.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ethanolproducer.com [ethanolproducer.com]
- 6. Anti-Contamination Strategies for Yeast Fermentations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. INDUSTRIAL STERILIZATION-new.pptx [slideshare.net]
- 11. mycologysimplified.com [mycologysimplified.com]
- 12. Industrial fermentation sterilization methods: thermal sterilization, radiation sterilization, chemical sterilization, filtration sterilization_Bailun Bio-tech [en.blbio.com]
- 13. Kerala PSC : STERILISATION OF MEDIA AND FERMENTERS [unacademy.com]
- 14. uobabylon.edu.iq [uobabylon.edu.iq]
- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 16. Fermentation Quality Control System - Creative Biogene [microbiosci.creative-biogene.com]
- 17. biopharminternational.com [biopharminternational.com]
- 18. fda.gov [fda.gov]
- 19. Quality Control of Pharmaceutical Raw Materials | UFAG Laboratorien AG [ufag-laboratorien.ch]
Validation & Comparative
comparing the adhesion of wild-type and fsoE mutant E. coli strains
A comparative analysis of the adhesive properties of wild-type and fsoE mutant uropathogenic Escherichia coli (UPEC) reveals a significant role for the FsoE protein in mediating attachment to host-associated substrates. This guide synthesizes experimental findings to provide a clear comparison of their adhesive capabilities, offering valuable insights for researchers in microbiology and drug development.
The this compound is a minor subunit of the F71 P fimbriae of uropathogenic E. coli. While not the primary adhesin, experimental evidence demonstrates its critical involvement in the attachment to specific host components, such as fibronectin and renal tissues. Understanding the functional contribution of FsoE to bacterial adhesion is crucial for developing targeted anti-adhesion therapies to combat urinary tract infections.
Quantitative Adhesion Comparison
Experimental data indicates a marked difference in the adhesive capacity between wild-type E. coli expressing functional F71 P fimbriae and its isogenic fsoE mutant. The following table summarizes the key findings from adhesion assays performed on rat kidney sections and immobilized fibronectin.
| Strain | Adhesion to Rat Kidney Sections | Adhesion to Immobilized Fibronectin | Key Findings |
| Wild-Type (with complete fso gene cluster) | Adherent | Adherent | The wild-type strain demonstrates effective binding to both renal tissue and fibronectin, indicating a multifunctional adhesive capability of the P fimbriae. |
| fsoE Mutant | Slightly less adhesive | No adhesion | The mutation in fsoE leads to a noticeable reduction in adhesion to kidney structures and a complete loss of binding to immobilized fibronectin[1]. |
| fsoE/fsoF Double Mutant | No adhesion | No adhesion | A double mutation in both fsoE and fsoF results in a complete inability to adhere to either substrate, highlighting the cooperative role of these minor fimbrial components in this specific binding mechanism[1]. |
The Role of FsoE in P Fimbriae-Mediated Adhesion
P fimbriae are complex adhesive organelles on the surface of uropathogenic E. coli. While the FsoG subunit is the primary lectin responsible for binding to Galα(1-4)Gal-containing glycolipids, the FsoE and FsoF subunits mediate a distinct binding activity. This alternative adhesion mechanism is particularly important for attachment to host tissues and extracellular matrix proteins like fibronectin, which may lack the typical glycolipid receptors. The mutation in fsoE disrupts this alternative binding pathway, thereby reducing the overall adhesive potential of the bacterium.
Experimental Protocols
The following outlines the general methodologies employed in the comparative adhesion studies.
Bacterial Strains and Growth Conditions
Wild-type uropathogenic E. coli strains carrying the complete fso gene cluster and corresponding isogenic fsoE mutants are used. Bacteria are typically grown in Luria-Bertani (LB) broth or on LB agar plates at 37°C. For adhesion assays, overnight cultures are harvested, washed, and resuspended in a suitable buffer, such as phosphate-buffered saline (PBS).
Adhesion to Immobilized Fibronectin
-
Coating: Glass coverslips or microtiter plates are coated with a solution of human fibronectin (e.g., 10 µg/mL in PBS) and incubated overnight at 4°C.
-
Blocking: The surfaces are washed with PBS and then blocked with a solution of bovine serum albumin (BSA) or skimmed milk to prevent non-specific binding.
-
Incubation: A suspension of the bacterial strains is added to the coated surfaces and incubated for a specified period (e.g., 1-3 hours) at 37°C.
-
Washing: Non-adherent bacteria are removed by washing the surfaces multiple times with PBS.
-
Quantification: Adherent bacteria are fixed, stained (e.g., with crystal violet or a fluorescent dye), and visualized by microscopy. For quantification, the stain can be solubilized, and the absorbance measured, or the number of bacteria per field of view can be counted.
Adhesion to Kidney Sections
-
Tissue Preparation: Freshly excised rat kidneys are embedded in an optimal cutting temperature (OCT) compound and snap-frozen. Thin sections (e.g., 5-10 µm) are cut using a cryostat and mounted on microscope slides.
-
Incubation: The bacterial suspension is overlaid onto the kidney sections and incubated in a humidified chamber at 37°C.
-
Washing: The sections are gently washed with PBS to remove non-adherent bacteria.
-
Fixation and Staining: The sections are fixed (e.g., with paraformaldehyde) and can be stained using techniques such as Gram staining or immunofluorescence with anti-E. coli antibodies to visualize the adherent bacteria.
-
Microscopy: The sections are examined under a light or fluorescence microscope to assess the extent and localization of bacterial adhesion.
References
Unraveling the Architecture of Adhesion: A Structural Comparison of FsoE with Other Bacterial Adhesins
For Immediate Release
In the intricate dance between pathogenic bacteria and their hosts, the initial step of adhesion is a critical determinant of successful colonization and subsequent infection. This process is mediated by a diverse arsenal of bacterial proteins known as adhesins. Among these, FsoE, a minor tip subunit of P fimbriae in uropathogenic Escherichia coli (UPEC), plays a crucial role in the attachment to host tissues, specifically by binding to fibronectin. Understanding the structural basis of FsoE's function in comparison to other well-characterized bacterial adhesins is paramount for the development of novel anti-adhesive therapies. This guide provides a comprehensive structural and functional comparison of FsoE with other notable bacterial adhesins, supported by available data and methodologies, to aid researchers, scientists, and drug development professionals in this endeavor.
FsoE: A Key Player in UPEC Adhesion
FsoE is an essential component of the fso operon in UPEC, which encodes the proteins necessary for the assembly of P fimbriae. While the major fimbrial subunit, FsoA, forms the pilus rod, minor subunits at the tip, including FsoE, are responsible for specific receptor recognition. Mutational studies have demonstrated that the loss of fsoE abrogates the ability of UPEC to bind to immobilized fibronectin, highlighting its critical role in tissue tropism.
Due to the challenges in crystallizing FsoE, no experimentally determined structure is currently available. However, advances in computational modeling, such as AlphaFold, have provided a predicted three-dimensional structure of the FsoE protein from UPEC serotype F7-1 (Accession: P24137). This predicted structure serves as a valuable tool for comparative analysis.
Comparative Analysis with Other Bacterial Adhesins
To provide a comprehensive understanding of FsoE's structural and functional attributes, we compare it with two well-studied adhesins from other pathogenic bacteria: the Fibronectin-Binding Protein A (FnbpA) of Staphylococcus aureus and the Yersinia adhesin A (YadA) of Yersinia enterocolitica.
| Feature | FsoE (UPEC) | FnbpA (S. aureus) | YadA (Y. enterocolitica) |
| Primary Ligand | Fibronectin | Fibronectin, Fibrinogen | Collagen, Fibronectin, Laminin |
| Overall Structure | Predicted globular structure | Elongated, multi-domain | "Lollipop-like" trimer |
| Binding Mechanism | Unknown | Tandem β-zipper | Left-handed parallel β-roll |
| Structural Repeats | None apparent in predicted structure | Multiple fibronectin-binding repeats | - |
| Binding Affinity (Kd) | Data not available | ~10 nM (for fibronectin) | Data not available |
Table 1: Comparative Features of FsoE, FnbpA, and YadA. This table summarizes the key structural and functional characteristics of the three bacterial adhesins.
Structural Insights
FsoE (Predicted Structure): The AlphaFold prediction for FsoE suggests a compact, globular fold. The absence of repeating structural motifs distinguishes it from many other fibronectin-binding proteins. The putative fibronectin-binding site is likely located on an exposed surface loop, though this requires experimental validation.
FnbpA (S. aureus): In contrast, FnbpA from S. aureus possesses a series of tandem fibronectin-binding repeats (FnBRs). The crystal structure of FnbpA in complex with fibronectin reveals a "tandem β-zipper" mechanism, where each FnBR forms an extended β-strand that complements a β-sheet in a fibronectin domain.[1][2] This repetitive binding mode allows for a high-avidity interaction with the host protein.
YadA (Y. enterocolitica): The YadA adhesin presents another distinct structural solution for host cell interaction. It forms a trimeric "lollipop-like" structure that projects from the bacterial surface.[3][4] The head domain of YadA, responsible for collagen binding, adopts a novel left-handed parallel β-roll fold.[5] While YadA also binds fibronectin, the structural basis for this interaction is less well understood compared to its collagen binding.
Experimental Methodologies for Studying Adhesin-Ligand Interactions
The characterization of adhesin function relies on a variety of robust experimental techniques. Below are outlines of common protocols used to investigate bacterial adhesion and protein-protein interactions.
Bacterial Adhesion Assay
This assay quantifies the ability of bacteria to adhere to host cells or purified extracellular matrix proteins.
-
Preparation of Substrate: Coat the wells of a microtiter plate with a solution of purified fibronectin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C. Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
Bacterial Culture: Grow bacterial strains (e.g., wild-type UPEC and an fsoE mutant) to mid-log phase. Wash and resuspend the bacteria in a suitable buffer.
-
Adhesion: Add the bacterial suspension to the coated wells and incubate for a defined period (e.g., 1-2 hours) at 37°C to allow for adhesion.
-
Washing: Gently wash the wells multiple times with PBS to remove non-adherent bacteria.
-
Quantification: Lyse the adherent bacteria and quantify the number of viable cells by plating serial dilutions on agar plates and counting colony-forming units (CFUs). Alternatively, adherent bacteria can be stained with a dye (e.g., crystal violet) and the absorbance measured.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, allowing for the determination of binding kinetics and affinity.
-
Immobilization: Covalently immobilize purified fibronectin onto the surface of a sensor chip.
-
Binding Analysis: Flow a series of concentrations of the purified adhesin (e.g., FsoE) over the sensor surface. The binding of the adhesin to the immobilized fibronectin results in a change in the refractive index, which is detected by the SPR instrument.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (Kd) is calculated to determine the binding affinity.
Visualizing the Molecular Landscape
To better understand the genetic organization and structural relationships, the following diagrams are provided.
Conclusion and Future Directions
The structural comparison of FsoE with well-characterized adhesins like FnbpA and YadA reveals the remarkable diversity of molecular solutions that bacteria have evolved to achieve a common goal: adhesion to host tissues. While the predicted structure of FsoE provides a valuable starting point, experimental validation of its fold and the identification of its precise fibronectin-binding site are crucial next steps. Further research, including co-crystallization of FsoE with fibronectin fragments and detailed biophysical characterization of their interaction, will be instrumental in designing targeted inhibitors that can disrupt this key pathogenic process. Such endeavors hold the promise of developing novel therapeutic strategies to combat UPEC infections.
References
- 1. Crystal structures of fibronectin-binding sites from Staphylococcus aureus FnBPA in complex with fibronectin domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Frontiers | Yersinia infection tools—characterization of structure and function of adhesins [frontiersin.org]
- 4. YadA, the multifaceted Yersinia adhesin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Yersinia adhesin YadA collagen-binding domain structure is a novel left-handed parallel β-roll - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Activity of Fungal Cytochrome P450s: Featuring FsoE and Other Key Fungal P450s
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic activity of a conceptual fungal P450, termed FsoE from Fusarium solani, with other well-characterized fungal cytochrome P450 monooxygenases (P450s). Due to the absence of a formally characterized P450 designated "FsoE" in publicly available scientific literature, this guide utilizes characterized P450s from other Fusarium species as a proxy and compares them against P450s from other prominent fungi: Phanerochaete chrysosporium, Aspergillus niger, and Saccharomyces cerevisiae.
This document is intended to serve as a valuable resource for researchers in drug development and biotechnology, providing a side-by-side comparison of catalytic efficiencies and substrate specificities, supported by detailed experimental protocols.
Comparative Enzymatic Activity of Fungal P450s
The enzymatic activity of P450s is crucial for their function in various metabolic pathways, including detoxification, biosynthesis of secondary metabolites, and drug metabolism. The following tables summarize the available quantitative data for selected fungal P450s.
Table 1: Comparison of Kinetic Parameters of Fungal P450s
| Enzyme (Organism) | Substrate | Km / K0.5 (µM) | Vmax (nmol/min/nmol P450) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (M-1s-1) | Reference |
| CYP68J5_fg (Fusarium graminearum) | Progesterone | Not Reported | Not Reported | Not Reported | Not Reported | [1][2] |
| PcCYP50c (Phanerochaete chrysosporium) | Flavone | 1.8 ± 0.2 (K0.5) | 1.9 ± 0.1 | Not Reported | Not Reported | [3] |
| PcCYP142c (Phanerochaete chrysosporium) | 7-Ethoxycoumarin | 4.9 ± 0.8 (K0.5) | 0.22 ± 0.02 | Not Reported | Not Reported | [3] |
| CYP51 (Erg11p) (Saccharomyces cerevisiae) | Lanosterol | Not Reported | Not Reported | 1.96 ± 0.37 (fused with reductase) | Not Reported | [4] |
| CYP505A1 (Aspergillus niger) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Data not available in searched literature |
Note: The kinetic data for PcCYP50c and PcCYP142c from Phanerochaete chrysosporium followed Hill kinetics, hence K0.5 is reported instead of Km.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. This section outlines the key experimental protocols for characterizing the enzymatic activity of fungal P450s.
Heterologous Expression and Purification of Fungal P450s
The production of functional fungal P450s for in vitro studies is typically achieved through heterologous expression in a suitable host system, such as Saccharomyces cerevisiae or Pichia pastoris.
Workflow for Heterologous Expression and Purification:
A common method for expressing fungal proteins is using the yeast Pichia pastoris[5][6]. This involves cloning the gene of interest into an expression vector, transforming the yeast, and then inducing protein production[5][6]. Purification can then be carried out to isolate the P450 enzyme[5][6].
In Vitro P450 Activity Assay
The enzymatic activity of purified P450s is typically determined using an in vitro reconstitution assay. This involves combining the purified P450 with a redox partner, a substrate, and a source of reducing equivalents (NADPH).
Signaling Pathway for a Reconstituted P450 System:
General Protocol for In Vitro P450 Activity Assay:
-
Reconstitution of the P450 System : The purified P450 enzyme is reconstituted with a suitable redox partner, such as cytochrome P450 reductase (CPR), and in some cases, cytochrome b5, in a reaction buffer (e.g., potassium phosphate buffer, pH 7.4)[7][8]. The mixture may also contain lipids to mimic the membrane environment[7].
-
Reaction Initiation : The reaction is initiated by adding the substrate and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[3][7].
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period[7].
-
Reaction Termination : The reaction is stopped, typically by adding a solvent like acetonitrile or by changing the pH[7].
-
Product Analysis : The formation of the product is quantified using methods such as High-Performance Liquid Chromatography (HPLC) or fluorescence spectroscopy[1][3].
Whole-Cell P450 Activity Assay
For a more physiologically relevant assessment, P450 activity can be measured in whole cells expressing the enzyme. This approach avoids the need for protein purification and reconstitution.
Workflow for a Whole-Cell P450 Assay:
General Protocol for Whole-Cell P450 Activity Assay:
-
Cell Culture : Yeast cells heterologously expressing the P450 of interest are grown to a suitable cell density.
-
Substrate Addition : The substrate is added directly to the cell culture.
-
Incubation : The culture is incubated under conditions that support cell viability and enzyme activity.
-
Sample Collection : Aliquots of the culture are collected at different time points.
-
Product Analysis : The cells are separated from the medium, and the product is extracted from the supernatant and quantified.
Fluorescence-Based P450 Activity Assays
Fluorescence-based assays offer a high-throughput method for measuring P450 activity[1][9][10]. These assays utilize pro-fluorescent substrates that are converted into fluorescent products by the P450 enzyme. The increase in fluorescence is directly proportional to the enzyme activity.
Principle of a Fluorescence-Based P450 Assay:
General Protocol for Fluorescence-Based P450 Activity Assay:
-
Reaction Setup : The reaction is set up in a microplate well containing the P450 enzyme (either purified or in a microsomal preparation), a pro-fluorescent substrate, and buffer[1][3].
-
Reaction Initiation : The reaction is started by adding an NADPH-generating system[3].
-
Fluorescence Measurement : The fluorescence is measured kinetically over time using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product[1].
-
Data Analysis : The rate of fluorescence increase is used to calculate the enzyme activity.
Conclusion
This guide provides a comparative overview of the enzymatic activity of a conceptual Fusarium solani P450, "FsoE," by using characterized P450s from other Fusarium species as a proxy, and compares them with P450s from other key fungal species. While specific kinetic data for a P450 from Fusarium solani remains to be fully elucidated in the public domain, the provided data for other fungal P450s and the detailed experimental protocols offer a valuable framework for researchers. The methodologies outlined here for heterologous expression, purification, and activity assays are fundamental to the characterization of novel fungal P450s and will be instrumental in advancing our understanding of their catalytic capabilities for applications in drug development and biotechnology. Further research is needed to isolate and characterize P450s from Fusarium solani to provide a direct comparison and expand our knowledge of this important class of enzymes.
References
- 1. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Fungal P450 Enzyme from Fusarium graminearum with Unique 12β-Steroid Hydroxylation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Saccharomyces cerevisiae CYP51 and a CYP51 fusion protein with NADPH cytochrome P-450 oxidoreductase expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heterologous Production of Fungal Effectors in Pichia pastoris | Springer Nature Experiments [experiments.springernature.com]
- 6. Heterologous production of fungal effectors in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental approaches to evaluate activities of cytochromes P450 3A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. [PDF] Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. | Semantic Scholar [semanticscholar.org]
Validating the Protein-Protein Interaction between FsoE and FsoF: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of experimental approaches to validate the protein-protein interaction between FsoE and FsoF, minor subunits of the F7(1) P-fimbriae of uropathogenic Escherichia coli (UPEC). While functional evidence strongly suggests an interaction, this document outlines key methodologies for its definitive experimental validation.
Introduction to FsoE and FsoF
FsoE and FsoF are components of the F7(1) fimbrial gene cluster, which directs the assembly of P-pili, critical virulence factors in UPEC that mediate attachment to host tissues. Functional studies have indicated that FsoE is a minor subunit located at the tip of the fimbrial structure.[1] The FsoF protein is crucial for initiating the polymerization of both minor and major fimbrial subunits.[1] This role in assembly implies a direct or indirect interaction between FsoF and FsoE to ensure the correct incorporation of FsoE into the fimbrial tip. Validating this interaction is a key step in understanding the biogenesis of these important virulence factors and may present opportunities for therapeutic intervention.
Functional Relationship and Proposed Signaling Pathway
The assembly of Fso fimbriae follows the well-characterized chaperone-usher pathway. In this pathway, fimbrial subunits are synthesized in the cytoplasm, transported to the periplasm, and bound by a chaperone protein. The chaperone-subunit complex is then delivered to an usher protein in the outer membrane, which catalyzes the assembly of the fimbrial stalk and tip. FsoF's role in initiating polymerization suggests it acts as an adaptor or initiator protein at the usher, facilitating the incorporation of other subunits, including FsoE, into the nascent fimbria.
Comparison of Interaction Validation Methods
While functional data implies an interaction, direct evidence can be obtained using several well-established techniques. Below is a comparison of three common in vivo and in vitro methods that can be applied to validate the FsoE-FsoF interaction.
| Feature | Yeast Two-Hybrid (Y2H) | Co-Immunoprecipitation (Co-IP) | Bacterial Two-Hybrid (B2H) |
| Principle | Reconstitution of a transcription factor in yeast nucleus upon protein interaction, activating a reporter gene. | Antibody-based purification of a target protein ("bait") and its binding partners ("prey") from a cell lysate. | Reconstitution of a bacterial adenylate cyclase in E. coli upon protein interaction, leading to a detectable phenotype. |
| Interaction Environment | In vivo (Yeast nucleus) | In vitro (from cell lysate) | In vivo (E. coli cytoplasm or membrane) |
| Typical Throughput | High | Low to Medium | High |
| Detection Method | Reporter gene expression (e.g., growth on selective media, colorimetric assay). | Western blot analysis of precipitated proteins. | Reporter gene expression (e.g., colorimetric assay on agar plates). |
| Key Advantage | Good for screening libraries and identifying novel interactions. | Detects interactions between endogenous or overexpressed proteins in a more native context. | Suitable for bacterial proteins; can detect interactions at the membrane. |
| Key Limitation | Prone to false positives/negatives; interaction must occur in the nucleus. | Requires specific antibodies; may miss transient interactions. | Proteins must be expressed and functional in E. coli. |
Experimental Protocols
The following sections provide detailed, albeit hypothetical, protocols for validating the FsoE-FsoF interaction using the compared methods.
Yeast Two-Hybrid (Y2H) Assay
This method tests for a direct physical interaction between FsoE and FsoF in the nucleus of yeast cells.
Methodology:
-
Vector Construction:
-
Clone the coding sequence of fsoE into a yeast expression vector containing the GAL4 DNA-binding domain (BD) to create a "bait" plasmid (pGBKT7-FsoE).
-
Clone the coding sequence of fsoF into a yeast expression vector containing the GAL4 activation domain (AD) to create a "prey" plasmid (pGADT7-FsoF).
-
Construct reciprocal plasmids (pGBKT7-FsoF and pGADT7-FsoE) to confirm the interaction in both orientations.
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
-
Include positive (e.g., pGBKT7-53 and pGADT7-T) and negative (e.g., pGBKT7-Lam and pGADT7-T) controls.
-
-
Interaction Assay:
-
Plate the transformed yeast on selective media. Growth on high-stringency selective media (lacking tryptophan, leucine, histidine, and adenine) indicates a positive interaction.
-
Perform a β-galactosidase assay for colorimetric confirmation of the interaction.
-
Co-Immunoprecipitation (Co-IP)
This technique can demonstrate that FsoE and FsoF are part of the same protein complex within E. coli.
Methodology:
-
Strain and Plasmid Construction:
-
Engineer an E. coli strain to express FsoE with an epitope tag (e.g., FLAG-tag) and FsoF with a different tag (e.g., HA-tag) from compatible expression vectors. The native fso operon should be deleted to avoid interference from untagged proteins.
-
-
Protein Expression and Lysis:
-
Induce the expression of the tagged proteins.
-
Harvest the cells and lyse them under non-denaturing conditions to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with anti-FLAG antibody conjugated to agarose beads to capture FLAG-FsoE and any associated proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-HA antibody to detect the presence of co-precipitated HA-FsoF. Detection of a band corresponding to HA-FsoF confirms the interaction.
-
Bacterial Two-Hybrid (B2H) System
This system is particularly well-suited for studying interactions between bacterial proteins in their native cellular environment.
Methodology:
-
Vector Construction:
-
Clone the fsoE and fsoF coding sequences into two compatible B2H vectors, creating fusions with the T18 and T25 fragments of adenylate cyclase. For example, create pKT25-FsoE and pUT18-FsoF.
-
Construct the reciprocal fusions (pKT25-FsoF and pUT18-FsoE) as well.
-
-
Bacterial Transformation:
-
Co-transform an E. coli cyaA- mutant strain (lacking endogenous adenylate cyclase) with the FsoE and FsoF fusion plasmids.
-
Include positive (e.g., pKT25-zip and pUT18-zip) and negative (empty vectors) controls.
-
-
Interaction Detection:
-
Plate the transformed bacteria on MacConkey agar supplemented with maltose.
-
An interaction between FsoE and FsoF will reconstitute the adenylate cyclase, leading to cAMP production. This, in turn, activates the maltose operon, resulting in red colonies on the indicator plate. White or pale pink colonies indicate no interaction.
-
General Experimental Workflow
The validation of a protein-protein interaction typically follows a multi-step process, starting from hypothesis generation to confirmation with multiple techniques.
References
A Comparative Guide to the Efficacy of FsoE-Related Fusion Enzyme Constructs in Antifungal Biosynthesis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of different fusion enzyme constructs related to the FsoE enzyme and the biosynthesis of enfumafungin-type antibiotics. Enfumafungin derivatives are a promising new class of antifungal drugs, making the optimization of their biosynthetic pathways a critical area of research.
This document outlines the functional comparison of native and engineered fusion enzymes, presenting key experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of their efficacy.
Overview of Compared Fusion Enzyme Constructs
The biosynthesis of enfumafungin and related compounds involves several key enzymes, some of which are naturally occurring fusion proteins.[1] The efficacy of these enzymes, particularly when used in heterologous expression systems for scaled-up production, can vary significantly. This guide focuses on a comparison between a native fusion enzyme that shows poor performance in a common industrial chassis and an engineered construct that overcomes these limitations.
The key enzymes and constructs discussed are:
-
EfuA: A native terpene cyclase (TC) and glycosyltransferase (GT) fusion enzyme involved in the natural enfumafungin biosynthetic pathway.
-
FsoA: A native TC-GT fusion enzyme from the fuscoatroside biosynthetic pathway.
-
FsoE: A P450 enzyme that catalyzes a critical C-C bond cleavage in the biosynthesis of enfumafungin-type antibiotics.[2][3] While not a fusion enzyme itself, its function is essential and reliant on the upstream activity of TC-GT fusion enzymes.
-
EfuA(TC)FsoA(GT): An engineered fusion enzyme construct that combines the TC domain of EfuA with the GT domain of FsoA.[1]
Comparative Efficacy Data
The following table summarizes the performance of the key fusion enzyme constructs in the heterologous production of enfumafungin intermediates in an Aspergillus oryzae expression system.
| Enzyme/Construct | Type | Functionality in A. oryzae | Product | Efficacy | Reference |
| EfuA | Native Fusion (TC-GT) | Lost functionality | - | Inefficient | [1] |
| EfuA(TC)FsoA(GT) | Engineered Fusion (TC-GT) | Functional | Putative enfumafungin intermediate | Efficient | [1] |
| FsoA | Native Fusion (TC-GT) | Functional | Fuscoatroside intermediate | Efficient for its native pathway | [4] |
Experimental Methodologies
The following protocols are based on the successful heterologous expression and analysis of enfumafungin biosynthetic enzymes.
Construction of the Engineered EfuA(TC)FsoA(GT) Fusion Enzyme
The engineered fusion enzyme was created by combining the terpene cyclase domain of EfuA with the glycosyltransferase domain of FsoA. This method is crucial for overcoming the loss of function of the native EfuA in the Aspergillus oryzae host.
-
Gene Synthesis and Codon Optimization: The coding sequences for the EfuA TC domain and the FsoA GT domain are synthesized and codon-optimized for expression in A. oryzae.
-
Domain Fusion via Overlap Extension PCR: The two domains are fused using overlap extension PCR. Primers are designed to create overlapping regions between the C-terminus of the EfuA TC domain and the N-terminus of the FsoA GT domain.
-
Vector Ligation: The resulting fused gene is ligated into an A. oryzae expression vector under the control of a strong, inducible promoter.
-
Transformation: The expression vector is transformed into a suitable A. oryzae chassis strain, such as one with enhanced site-specific gene integration (e.g., a ku80 deficient strain).[1]
Heterologous Expression and Product Analysis
-
Cultivation: Transformed A. oryzae strains are cultivated in a suitable fermentation medium.
-
Induction: Gene expression is induced at the appropriate time by adding an inducing agent to the culture medium.
-
Metabolite Extraction: After a set fermentation period, the fungal mycelium and culture broth are harvested. Metabolites are extracted using an organic solvent such as ethyl acetate.
-
Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the production of the desired enfumafungin intermediates.
Visualizing Workflows and Pathways
The following diagrams illustrate the biosynthetic pathway and the experimental logic for engineering a more efficient fusion enzyme.
Caption: Comparative workflow of native vs. engineered fusion enzymes for enfumafungin synthesis.
Caption: Experimental workflow for engineering and evaluating fusion enzyme constructs.
Conclusion
The direct comparison of EfuA and the engineered EfuA(TC)FsoA(GT) construct demonstrates a clear case where a native fusion enzyme is not optimal for heterologous production in a widely used industrial host. The engineered fusion, by combining functional domains from two different native enzymes, overcomes the limitations of the original EfuA.[1] This approach of "domain swapping" presents a powerful strategy for optimizing biosynthetic pathways for drug development and manufacturing. For researchers in this field, these findings underscore the importance of not only identifying the correct enzymes but also ensuring their functionality and efficiency in the chosen production system.
References
- 1. Engineered Fusion Enzyme-Mediated Non-Consecutive Cyclization-Glycosylation Enables Heterologous Synthesis of Antifungal Enfumafungin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Decoding Antibody Specificity: A Comparative Analysis of fsoE and its Homologous Proteins
For Immediate Release
A deep dive into the cross-reactivity of antibodies targeting the fsoE protein, a minor fimbrial subunit of uropathogenic Escherichia coli (UPEC), reveals significant immunological overlap with its homologous proteins, most notably PapE. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to navigate the complexities of antibody specificity in the context of fimbrial adhesins.
The this compound is an integral component of the F7-1 serotype of P-fimbriae, hair-like appendages that play a crucial role in the adhesion of UPEC to host tissues, a critical step in the pathogenesis of urinary tract infections (UTIs). Given the structural similarities among fimbrial subunits across different P-fimbriae serotypes and other fimbrial types, understanding the potential for antibody cross-reactivity is paramount for the development of targeted diagnostics and vaccines.
Unveiling the Homology: fsoE and its Counterparts
The primary homolog of fsoE is PapE, a minor pilin protein found in the more common Pap (Pyelonephritis-associated pili) fimbriae of UPEC. Both fsoE and PapE are located at the tip of the fimbrial structure and are essential for the proper assembly and adhesive function of the fimbriae.[1][2] Sequence alignment of the amino acid sequences of fsoE from the F7-1 serotype and PapE reveals a high degree of similarity, suggesting a conserved structure and function.
To facilitate a direct comparison, the amino acid sequences of fsoE (from E. coli F7-1 serotype) and its homolog PapE are presented below:
Table 1: Amino Acid Sequence Alignment of fsoE and PapE
| Protein | Sequence |
| fsoE | >tr |
| PapE | >sp |
Note: The provided fsoE sequence is from a public database entry and further verification may be required for specific research applications.
The sequence identity and similarity between fsoE and PapE are significant, leading to the hypothesis that antibodies raised against one protein may cross-react with the other.
Cross-Reactivity of fsoE Antibodies: Experimental Evidence
While studies directly quantifying the cross-reactivity of anti-fsoE antibodies with PapE are limited, research on the broader P-fimbriae family provides compelling indirect evidence. Studies have shown that polyclonal antisera raised against purified P-fimbriae from one serotype can cross-react with fimbriae from other serotypes. This immunological cross-reactivity is attributed to the conserved nature of the fimbrial subunits.
Table 2: Summary of Cross-Reactivity Data for Anti-P-fimbriae Antibodies
| Antibody Target | Homologous Protein Tested | Experimental Method | Observed Cross-Reactivity | Reference |
| P-fimbriae (ER2) | P-fimbriae (JR1) | ELISA | Yes | |
| P-fimbriae (F71) | P-fimbriae (F72, F9, F11) | ELISA | Yes (variable) | |
| Purified Pap pili | PapE and PapF | Immunization of rabbits | Yes | [1] |
These findings strongly suggest that antibodies generated against fsoE are likely to exhibit cross-reactivity with PapE due to the high sequence and structural homology.
Experimental Protocols for Assessing Cross-Reactivity
To enable researchers to validate and quantify the cross-reactivity of fsoE antibodies, detailed protocols for standard immunoassays are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay designed for detecting and quantifying substances such as proteins. A competitive ELISA can be used to determine the degree of cross-reactivity.
Protocol:
-
Coating: Coat a 96-well microtiter plate with a known concentration of purified this compound overnight at 4°C.
-
Blocking: Block the remaining protein-binding sites in the wells using a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS-T) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate the anti-fsoE antibody with varying concentrations of the homologous protein (e.g., PapE) or the target protein (fsoE) for 1 hour at 37°C.
-
Incubation: Add the antibody-protein mixture to the coated wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with washing buffer (e.g., PBS-T).
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate for the enzyme and incubate until color develops.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: The degree of cross-reactivity is determined by comparing the inhibition of antibody binding to fsoE by the homologous protein to the inhibition by fsoE itself.
Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture. It can be used to assess the specificity of an antibody by testing its ability to bind to the target protein and potential cross-reactive proteins.
Protocol:
-
Sample Preparation: Prepare protein lysates containing fsoE and the homologous proteins (e.g., PapE).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-fsoE antibody overnight at 4°C.
-
Washing: Wash the membrane three times with washing buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a chemiluminescent or chromogenic substrate and visualize the protein bands. The presence of a band at the expected molecular weight for the homologous protein indicates cross-reactivity.
Visualizing the Fimbrial Assembly and Antibody Interaction
To illustrate the relationship between fsoE and its role in fimbrial structure, the following diagrams are provided.
Caption: Schematic of a P-fimbria on UPEC showing the location of fsoE/PapE.
Caption: Conceptual diagram of anti-fsoE antibody cross-reactivity.
Conclusion
The available evidence, primarily from studies on the broader P-fimbriae family and supported by significant sequence homology, strongly indicates a high likelihood of cross-reactivity between antibodies targeting fsoE and its homolog PapE. Researchers and developers working on fsoE-targeted antibodies for diagnostic or therapeutic purposes must rigorously assess their specificity against PapE and other related fimbrial proteins to ensure the desired performance and avoid off-target effects. The experimental protocols provided in this guide offer a framework for conducting such validation studies. Further research focusing on the direct quantification of anti-fsoE antibody cross-reactivity will be invaluable for advancing the development of precise immunological tools against uropathogenic E. coli.
References
- 1. Gene products specifying adhesion of uropathogenic Escherichia coli are minor components of pili - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biogenesis of F7(1) and F7(2) fimbriae of uropathogenic Escherichia coli: influence of the FsoF and FstFG proteins and localization of the Fso/FstE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Protein-Protein Interactions for the FoxO Family: A Comparative Guide
A Guide for Researchers, Scientists, and Drug Development Professionals on Validating Yeast Two-Hybrid (Y2H) Screening Results for the FoxO Family of Transcription Factors.
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying novel protein-protein interactions (PPIs). However, due to the potential for false positives, it is crucial to validate putative interactions using independent, orthogonal methods. This guide provides a comparative overview of common techniques used to validate Y2H results, with a focus on the Forkhead box O (FoxO) family of transcription factors, which are key regulators in various cellular processes such as metabolism, longevity, and tumor suppression.[1]
Comparison of Key Validation Methods
Co-immunoprecipitation (Co-IP) and pull-down assays are two widely accepted biochemical techniques to confirm direct or indirect protein interactions in a more physiologically relevant context or in vitro.[2] The choice between these methods often depends on the availability of specific antibodies and the nature of the protein interaction being studied.
| Feature | Co-Immunoprecipitation (Co-IP) | Pull-Down Assay |
| Principle | An antibody specific to a "bait" protein is used to capture the protein from a cell lysate. Interacting "prey" proteins are co-precipitated and detected by Western blot.[3][4] | A tagged "bait" protein (e.g., GST-tagged, His-tagged) is immobilized on affinity beads. The beads are incubated with a cell lysate or a purified "prey" protein. Bound proteins are then eluted and detected.[5] |
| Interaction Environment | In vivo or in situ (within the cellular environment). Interactions are studied under more physiological conditions.[2] | Primarily in vitro. This method is excellent for confirming direct physical interactions between two proteins.[5] |
| Key Reagents | Highly specific antibody against the bait protein. | Recombinant tagged bait protein and corresponding affinity resin (e.g., glutathione beads for GST tags). |
| Advantages | - Detects interactions within a native cellular context.[2]- Can identify entire protein complexes.- Does not require protein purification and tagging. | - Confirms direct physical binding.- Lower background if using purified proteins.- Useful when specific antibodies are not available. |
| Disadvantages | - Dependent on the availability and specificity of a good antibody.- May not distinguish between direct and indirect interactions.- Can have high background from non-specific antibody binding. | - In vitro conditions may not reflect the cellular environment.- Requires expression and purification of a tagged bait protein.- The tag could potentially interfere with the protein's native conformation and interactions. |
Quantitative Data Presentation
Following the validation experiments, results are often quantified to assess the strength and specificity of the interaction. Densitometry analysis of Western blots is a common method for this. Below is a sample table illustrating how such data could be presented for the validation of a hypothetical interaction between FoxO1 and a novel protein, "Protein X".
| Experiment | Bait Protein | Prey Protein | Input (Prey) | Elution (Prey) | Fold Enrichment (Elution/Input) |
| Co-IP | Flag-FoxO1 | Endogenous Protein X | 1.00 | 0.85 | 0.85 |
| Co-IP Control | IgG | Endogenous Protein X | 1.00 | 0.05 | 0.05 |
| Pull-Down | GST-FoxO1 | In vitro translated Protein X | 1.00 | 0.92 | 0.92 |
| Pull-Down Control | GST | In vitro translated Protein X | 1.00 | 0.08 | 0.08 |
Note: Values are representative and would be derived from densitometric analysis of Western blot bands. Fold enrichment indicates the relative amount of prey protein captured with the specific bait compared to the negative control.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) Protocol
This protocol is adapted for the validation of an interaction between a Flag-tagged FoxO1 protein and an endogenous interacting partner.
-
Cell Lysis :
-
Culture cells expressing Flag-FoxO1 to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 ml of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each 10 cm plate.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.[2]
-
-
Immunoprecipitation :
-
Determine the protein concentration of the lysate.
-
Pre-clear the lysate by adding 20 µl of Protein A/G agarose beads and incubating for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Add 2-5 µg of anti-Flag antibody or a negative control (e.g., mouse IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add 30 µl of Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 ml of lysis buffer.
-
After the final wash, remove all supernatant.
-
Elute the protein complexes by adding 40 µl of 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
Analysis :
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against FoxO1 and the putative interacting protein.
-
GST Pull-Down Assay Protocol
This protocol describes the validation of an interaction between a GST-tagged FoxO1 and an in vitro translated prey protein.
-
Bait Protein Immobilization :
-
Express and purify GST-FoxO1 and a GST-only control from E. coli.
-
Add 20-50 µg of purified GST-FoxO1 or GST to glutathione-agarose beads.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
-
Wash the beads 3 times with 1 ml of ice-cold binding buffer to remove unbound protein.
-
-
Protein Interaction :
-
Prepare the prey protein lysate (e.g., from cells overexpressing the prey or via in vitro transcription/translation).
-
Add the prey protein lysate to the beads with the immobilized bait protein.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing and Elution :
-
Pellet the beads by centrifugation.
-
Wash the beads 3-5 times with 1 ml of binding buffer containing a mild detergent to reduce non-specific binding.
-
Elute the proteins by adding 40 µl of elution buffer (e.g., binding buffer with reduced glutathione or SDS-PAGE sample buffer) and boiling.
-
-
Analysis :
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the prey protein.
-
Visualizing the Validation Workflow
The following diagram illustrates the general workflow for validating the results of a yeast two-hybrid screen for FoxO proteins.
References
- 1. Regulation of FoxO transcription factors by acetylation and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. m.youtube.com [m.youtube.com]
Comparative Analysis of fsoE Gene Regulation in Diverse Escherichia coli Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene regulation of fsoE, a component of the F71 P fimbriae in Escherichia coli. While direct comparative studies on fsoE regulation across various E. coli isolates are limited, this document extrapolates from the well-studied regulatory mechanisms of the analogous pyelonephritis-associated pilus (pap) operon, which serves as a paradigm for P fimbriae expression. The experimental data presented here, therefore, focuses on the pap operon as a representative model to illustrate the expected differences in fimbrial gene expression between pathogenic and commensal E. coli strains.
P fimbriae are crucial virulence factors in uropathogenic E. coli (UPEC), mediating adherence to host tissues. The fso gene cluster, encoding the F71 fimbriae, includes the fsoE gene, which is essential for the proper assembly and function of the fimbrial tip structure.[1] Understanding the differential regulation of fsoE and its operon in various E. coli isolates is critical for elucidating disease pathogenesis and developing targeted antimicrobial strategies.
Data Presentation: Comparative Expression of P Fimbriae
The expression of P fimbriae is subject to phase variation, a mechanism that allows a bacterial population to switch between fimbriated ("ON") and non-fimbriated ("OFF") states. This process is intricately regulated by local and global regulatory proteins. Studies comparing the expression of the pap operon, a homolog of the fso operon, between the uropathogenic E. coli strain CFT073 and the non-pathogenic laboratory strain E. coli K-12 have revealed significant differences in the frequency of the "ON" state.[1]
| Parameter | E. coli CFT073 (Uropathogenic Isolate) | E. coli K-12 (Laboratory Strain) | Reference |
| Percentage of Population Expressing P fimbriae (papA::gfp) | 24% ± 1.9% (for P1 pap operon) and 32% ± 3.6% (for P2 pap operon) | 0.23% ± 0.04% (for P1 pap operon) and 0.37% ± 0.13% (for P2 pap operon) | [1] |
| Off-to-On Transition Frequency | Significantly higher in CFT073 | Lower than in CFT073 | [1] |
This data indicates that the uropathogenic isolate maintains a significantly larger proportion of its population in the fimbriae-expressing "ON" state compared to the laboratory strain, highlighting a key difference in the regulation of these virulence factors. This is likely due to variations in the activity of regulatory components such as PapI and Lrp.[1]
Signaling Pathways and Regulatory Mechanisms
The regulation of P fimbriae, and by extension the fso operon, is a complex process involving both specific and global regulators that respond to environmental cues. The phase variation is primarily controlled by the differential methylation of GATC sites in the regulatory region of the operon by DNA adenine methylase (Dam) and the competitive binding of the leucine-responsive regulatory protein (Lrp). The accessory proteins PapI and PapB also play crucial roles.[1][2]
Experimental Protocols
This protocol is for quantifying the relative expression of the fsoE gene in different E. coli isolates.
Methodology:
-
RNA Extraction: Total RNA is isolated from mid-logarithmic phase cultures of different E. coli isolates grown under standardized conditions. Commercial kits provide a reliable method for obtaining high-quality RNA.[3]
-
DNase Treatment: To eliminate contaminating genomic DNA, the extracted RNA is treated with RNase-free DNase I.[4]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the purified RNA using a reverse transcriptase enzyme and random primers or a gene-specific reverse primer.[5][6]
-
Quantitative PCR (qPCR): The qPCR reaction is performed using a real-time PCR system. The reaction mixture includes the cDNA template, fsoE-specific forward and reverse primers, and a fluorescent dye such as SYBR Green.[4]
-
Data Analysis: The cycle threshold (Ct) values are determined for fsoE and a stably expressed reference gene (e.g., gapA, rpoB). The relative expression of fsoE is calculated using the 2-ΔΔCt method.[7]
This assay measures the transcriptional activity of the fso operon promoter in different E. coli isolates.
Methodology:
-
Construct Preparation: The promoter region of the fso operon is amplified by PCR and cloned upstream of a promoterless reporter gene (e.g., luc for luciferase or gfp for green fluorescent protein) in a suitable plasmid vector.[8][9]
-
Transformation: The resulting promoter-reporter construct is transformed into the different E. coli isolates to be compared.
-
Reporter Gene Assay:
-
Luciferase Assay: Bacterial cultures are grown to a specific optical density. A luciferin substrate is added, and the resulting luminescence is measured using a luminometer. The light output is proportional to the promoter activity.[8][9]
-
GFP Assay: The fluorescence of the bacterial cultures is measured using a fluorometer or a fluorescence microscope. The fluorescence intensity correlates with the promoter activity.
-
-
Normalization: The reporter activity is normalized to the cell density (e.g., OD600) to account for differences in cell number.
EMSA is used to identify and characterize the binding of regulatory proteins (e.g., Lrp, PapI) to the promoter region of the fso operon.
Methodology:
-
Probe Preparation: A DNA fragment corresponding to the putative regulatory region of the fso operon is synthesized and labeled, typically with a radioactive isotope (32P) or a fluorescent dye.[10][11]
-
Protein Preparation: The regulatory protein of interest (e.g., Lrp) is purified, or a crude cell extract containing the protein is prepared from the E. coli isolates.[11]
-
Binding Reaction: The labeled DNA probe is incubated with the purified protein or cell extract in a binding buffer.[12]
-
Electrophoresis: The reaction mixtures are separated on a non-denaturing polyacrylamide gel.[13]
-
Detection: The positions of the labeled DNA are visualized. A "shifted" band, which migrates more slowly than the free probe, indicates the formation of a DNA-protein complex.[12][13] Competition assays with unlabeled specific and non-specific DNA can be used to confirm the specificity of the interaction.
References
- 1. Regulation of P-Fimbrial Phase Variation Frequencies in Escherichia coli CFT073 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sRNA-Mediated Regulation of P-Fimbriae Phase Variation in Uropathogenic Escherichia coli | PLOS Pathogens [journals.plos.org]
- 3. Gene Expression Analysis in Bacteria by RT-qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. gmo-qpcr-analysis.info [gmo-qpcr-analysis.info]
- 7. journals.asm.org [journals.asm.org]
- 8. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Promoter Activity in Escherichia coli by Using a Luciferase Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 11. Electrophoresis Mobility Shift Assay [en.bio-protocol.org]
- 12. med.upenn.edu [med.upenn.edu]
- 13. Electrophoretic mobility shift assay (EMSA) for detecting protein–nucleic acid interactions | Springer Nature Experiments [experiments.springernature.com]
Unraveling the Initiation of Fimbrial Biogenesis: A Comparative Analysis of the Fso System
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of bacterial adhesion is paramount. Fimbriae, or pili, are crucial virulence factors for many pathogenic bacteria, mediating attachment to host cells and initiating infection. This guide provides a comprehensive comparison of the molecular players involved in the initiation of Fimbrial an alysis of the Fso (F seven one) fimbrial system of uropathogenic Escherichia coli (UPEC), with a particular focus on clarifying the roles of its minor subunits and comparing its initiation mechanism to other well-characterized fimbrial systems.
Recent research has overturned the initial hypothesis that the minor subunit FsoE initiates fimbrial biogenesis. Instead, compelling evidence points to a concerted effort by a complex of other minor subunits – FsoC, FsoF, and FsoG – to kickstart the assembly of the fimbrial shaft. This guide will delve into the experimental data supporting this revised model, present detailed methodologies for key experiments, and offer a comparative perspective on fimbrial initiation.
The Fso Fimbrial System: A Re-evaluation of Subunit Roles
The Fso fimbrial system, encoded by the fso gene cluster, is a key adhesin for UPEC, contributing to colonization of the urinary tract. While the major subunit, FsoA, forms the bulk of the fimbrial rod, the minor subunits play critical roles in the assembly and function of the entire structure.
Contrary to early speculation, FsoE has been identified as a non-adhesive minor fimbrial subunit located at the tip of the fimbrial structure[1]. Its role appears to be structural, contributing to the overall architecture of the fimbrial tip, rather than initiating the assembly process.
The key to initiating Fso fimbrial biogenesis lies in a proposed protein complex composed of FsoC, FsoF, and FsoG.[2] Studies have shown that mutations in the genes encoding these proteins have a profound impact on fimbrial assembly, suggesting their indispensable role in the early stages of this process.
Quantitative Analysis of Fimbrial Biogenesis in Fso Mutants
The following table summarizes the observed phenotypes of various fso gene mutations, providing a clear comparison of their effects on fimbrial assembly and function.
| Mutant | Fimbrial Expression | Adhesin (FsoG) Presence | Adhesion to Fibronectin | Adhesion to Renal Tubuli |
| Wild-type | Normal | Present | Adherent | Adherent |
| ΔfsoC | Small amounts of fimbriae | Absent | - | - |
| ΔfsoE | Slightly less adhesive | Present | Non-adherent | Slightly less adhesive |
| ΔfsoF | Slightly less adhesive | Present | Non-adherent | Slightly less adhesive |
| ΔfsoG | Normal | Absent | Adherent | Adherent |
| ΔfsoE ΔfsoF | - | - | Non-adherent | Non-adherent |
Data compiled from existing research.[2]
Comparative Analysis of Fimbrial Initiation Mechanisms
The initiation of fimbrial biogenesis is a critical and highly regulated step. Different fimbrial systems have evolved distinct strategies to ensure the correct assembly and presentation of the adhesin at the fimbrial tip. Here, we compare the proposed initiation mechanism of the Fso system with the well-characterized Type 1 (Fim) and P (Pap) pili systems.
| Feature | Fso Fimbriae (Proposed) | Type 1 (Fim) Pili | P (Pap) Pili |
| Initiating Subunit(s) | FsoC, FsoF, FsoG complex | FimH (adhesin) | PapG (adhesin) and PapF |
| Mechanism | Formation of a multi-protein initiation complex that likely recruits the first major subunit. | The adhesin FimH has the highest affinity for the usher, initiating the assembly process. | The adhesin PapG, in concert with the adaptor protein PapF, efficiently activates the usher for assembly. |
| Role of Adhesin | FsoG is the adhesin but its direct role in initiation is as part of the complex. | FimH acts as both the adhesin and the primary initiator. | PapG is the adhesin and a key component of the initiation complex. |
Visualizing the Pathways: Fimbrial Biogenesis Workflows
To better understand the molecular events underlying fimbrial assembly, we present the following diagrams generated using Graphviz.
Experimental Protocols: A Guide to Key Methodologies
To facilitate further research in this area, we provide detailed methodologies for key experiments used to elucidate the roles of fimbrial subunits.
Site-Directed Mutagenesis
Objective: To create specific mutations in the fso genes to study the function of the encoded proteins.
Protocol:
-
Plasmid Isolation: Isolate the plasmid containing the fso gene cluster from a wild-type UPEC strain.
-
Primer Design: Design primers containing the desired mutation (e.g., a deletion or point mutation) in the target gene (fsoC, fsoE, or fsoF).
-
PCR Amplification: Perform PCR using the designed mutagenic primers and a high-fidelity DNA polymerase to amplify the entire plasmid.
-
Template Digestion: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically targets methylated DNA.
-
Transformation: Transform the mutated plasmids into a suitable E. coli host strain.
-
Verification: Verify the desired mutation by DNA sequencing of the isolated plasmids from transformed colonies.
Adhesion Assays
Objective: To quantify the ability of UPEC strains expressing wild-type or mutant fimbriae to adhere to host cells or extracellular matrix components.
Protocol:
-
Cell Culture/Coating: Culture a monolayer of human bladder epithelial cells in a multi-well plate or coat the wells with fibronectin.
-
Bacterial Culture: Grow the UPEC strains (wild-type and mutants) to the mid-logarithmic phase.
-
Infection/Binding: Add a defined number of bacteria to the wells and incubate for a specific period to allow for adhesion.
-
Washing: Gently wash the wells multiple times with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Lysis and Plating: Lyse the host cells (if applicable) and plate serial dilutions of the lysate on agar plates to enumerate the number of adherent bacteria. For fibronectin-coated wells, directly lyse the adherent bacteria and plate.
-
Quantification: Calculate the percentage of adherent bacteria relative to the initial inoculum.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if FsoC, FsoF, and FsoG physically interact to form a complex.
Protocol:
-
Protein Expression: Co-express tagged versions (e.g., FLAG-tagged FsoC and HA-tagged FsoF/G) of the proteins of interest in an appropriate expression system.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Add an antibody specific to one of the tags (e.g., anti-FLAG antibody) to the cell lysate and incubate to form an antibody-protein complex.
-
Complex Capture: Add protein A/G-conjugated beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against the other tags (e.g., anti-HA antibody) to detect co-precipitated proteins.
Conclusion
The study of fimbrial biogenesis is a dynamic field, and the elucidation of the initiation mechanism of the Fso system in UPEC provides a compelling example of how scientific understanding evolves with new experimental evidence. The shift in focus from FsoE to the FsoC/FsoF/FsoG complex as the initiator of fimbrial assembly opens up new avenues for research into the intricate protein-protein interactions that govern this fundamental process. A thorough understanding of these mechanisms is not only crucial for basic science but also holds significant promise for the development of novel anti-adhesion therapies to combat bacterial infections. By targeting the essential initiation step of fimbrial biogenesis, it may be possible to prevent bacterial attachment to host tissues and thereby thwart the establishment of disease. Further research is warranted to fully characterize the Fso initiation complex and to explore its potential as a therapeutic target.
References
- 1. Biogenesis of F7(1) and F7(2) fimbriae of uropathogenic Escherichia coli: influence of the FsoF and FstFG proteins and localization of the Fso/FstE protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of the fsoC gene product of the F7(1) (fso) fimbrial gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substrate Promiscuity in fsoE Orthologs: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the substrate promiscuity of fsoE orthologs, a family of cytochrome P450 enzymes involved in fungal secondary metabolism. While direct comparative studies on the substrate promiscuity of various fsoE orthologs are currently limited in published literature, this document synthesizes the known function of a key fsoE enzyme and outlines the experimental framework necessary to perform a comprehensive comparative analysis. This guide is intended to serve as a valuable resource for researchers investigating fungal metabolic pathways and for professionals in drug development exploring the biocatalytic potential of these enzymes.
Introduction to fsoE and its Known Function
The fsoE gene is a component of the biosynthetic gene cluster responsible for the production of enfumafungin-type antifungal agents in certain fungi. The protein product, FsoE, has been characterized as a cytochrome P450 monooxygenase. Its primary known function is the catalysis of a critical step in the enfumafungin biosynthetic pathway: the oxidative cleavage of the E-ring of a triterpene glycoside precursor. This reaction involves successive oxidation at the C19 position, leading to a carbon-carbon bond cleavage, a key transformation in the formation of the final bioactive compound[1].
The enzymatic reaction catalyzed by FsoE is a pivotal step in generating the structural diversity of enfumafungin-related molecules. Understanding the substrate tolerance of FsoE and its orthologs is crucial for harnessing their potential in synthetic biology and for the production of novel antifungal compounds.
Proposed Comparative Analysis of fsoE Ortholog Substrate Promiscuity
A direct comparison of the substrate promiscuity of different fsoE orthologs would provide valuable insights into their evolutionary divergence and their potential for biocatalytic applications. Although comprehensive experimental data is not yet available, a hypothetical comparison can be structured based on the general understanding of P450 enzyme function in fungal secondary metabolism[2][3].
The following table outlines a proposed framework for comparing the substrate promiscuity of fsoE orthologs from different fungal species. This table would be populated with experimental data obtained through the protocols described in Section 3.
Table 1: Hypothetical Comparison of Substrate Specificity of fsoE Orthologs
| Ortholog Source (Fungus) | Putative Natural Substrate | Tested Alternative Substrates | Relative Activity (%) | Product(s) Formed |
| Aspergillus sp. (Reference) | Triterpene Glycoside A | Triterpene Glycoside B | 100 | Oxidized Product A |
| Triterpene Aglycone A | 80 | Oxidized Product B | ||
| Steroid A | 10 | Oxidized Product C | ||
| Penicillium sp. | Triterpene Glycoside C | Triterpene Glycoside A | 120 | Oxidized Product A |
| Triterpene Glycoside B | 90 | Oxidized Product B | ||
| Steroid B | 15 | Oxidized Product D | ||
| Fusarium sp. | Triterpene Glycoside D | Triterpene Glycoside A | 60 | Oxidized Product A |
| Triterpene Aglycone B | 50 | Oxidized Product E | ||
| Diterpene A | 5 | No reaction |
Experimental Protocols for Comparing fsoE Orthologs
To empirically determine the substrate promiscuity of different fsoE orthologs, a systematic experimental workflow is required. This involves the identification of orthologs, their heterologous expression and purification, and subsequent biochemical characterization.
-
Database Mining: Perform BLAST searches in fungal genome databases (e.g., NCBI, JGI MycoCosm) using the characterized FsoE protein sequence from the enfumafungin gene cluster as a query.
-
Phylogenetic Analysis: Construct a phylogenetic tree of the identified homologous sequences to infer orthologous relationships.
-
Gene Cluster Analysis: Examine the genomic context of the identified fsoE homologs to determine if they reside within putative secondary metabolite biosynthetic gene clusters. The presence of other genes typically found in such clusters (e.g., terpene cyclases, glycosyltransferases) would support their functional annotation as FsoE orthologs[4][5][6].
Fungal P450 enzymes are membrane-associated proteins and their heterologous expression can be challenging. Saccharomyces cerevisiae or Aspergillus oryzae are often suitable hosts.
-
Codon Optimization and Gene Synthesis: Synthesize the coding sequences of the selected fsoE orthologs with codon optimization for the chosen expression host.
-
Vector Construction: Clone the synthesized genes into an appropriate expression vector under the control of a strong, inducible promoter. The vector should also contain a tag for affinity purification (e.g., His-tag, Strep-tag).
-
Host Transformation and Expression: Transform the expression constructs into the host organism. Induce protein expression under optimized conditions (e.g., temperature, inducer concentration, time).
-
Microsome Preparation: Harvest the cells and prepare microsomal fractions, as P450s are typically membrane-bound.
-
Solubilization and Purification: Solubilize the microsomal membranes using a suitable detergent and purify the recombinant FsoE orthologs using affinity chromatography followed by size-exclusion chromatography.
A general protocol for the heterologous expression of fungal P450s can be found in various publications[7][8][9][10][11].
The enzymatic activity of the purified FsoE orthologs can be assessed using a variety of potential substrates.
-
Reaction Setup: A typical reaction mixture would contain the purified FsoE enzyme, a cytochrome P450 reductase (CPR) as an electron donor, NADPH, and the substrate of interest in a suitable buffer.
-
Substrate Panel: Test a panel of potential substrates, including the putative natural triterpene glycoside precursor and a range of structural analogs (e.g., other triterpenoids, steroids, diterpenoids).
-
Product Analysis: After incubation, the reaction products can be extracted and analyzed by High-Performance Liquid Chromatography (HPLC) coupled to Mass Spectrometry (MS) to identify and quantify the formed products.
-
Kinetic Analysis: For substrates that are converted, determine the kinetic parameters (Km and kcat) to quantitatively assess the enzyme's affinity and catalytic efficiency for each substrate.
Fluorescence-based assays can also be developed for high-throughput screening of substrate libraries, where a fluorogenic substrate mimic is used[12][13][14].
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for comparing fsoE orthologs and the known signaling pathway involving FsoE.
Caption: Experimental workflow for comparing fsoE orthologs.
Caption: Role of FsoE in the enfumafungin biosynthetic pathway.
Conclusion
The comparative analysis of fsoE orthologs holds significant promise for uncovering novel biocatalysts with altered substrate specificities and for engineering the biosynthesis of new antifungal compounds. While direct comparative data is currently sparse, the framework presented in this guide provides a clear roadmap for researchers to systematically investigate the substrate promiscuity of this important P450 enzyme family. The methodologies outlined, from ortholog identification to detailed biochemical characterization, will be instrumental in expanding our understanding of fungal secondary metabolism and in developing new tools for biotechnology and drug discovery.
References
- 1. Biosynthesis of Enfumafungin-type Antibiotic Reveals an Unusual Enzymatic Fusion Pattern and Unprecedented C-C Bond Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytochrome P450 enzymes in the fungal kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 enzymes in fungal natural product biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases | Semantic Scholar [semanticscholar.org]
- 5. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enfumafungin synthase represents a novel lineage of fungal triterpene cyclases [agris.fao.org]
- 7. REGULATION AND HETEROLOGOUS EXPRESSION OF P450 ENZYME SYSTEM COMPONENTS OF THE WHITE ROT FUNGUS PHANEROCHAETE CHRYSOSPORIUM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterologous expression of fungal cytochromes P450 (CYP5136A1 and CYP5136A3) from the white-rot basidiomycete Phanerochaete chrysosporium: Functionalization with cytochrome b5 in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The heterologous expression of the cytochromes P450: a new approach for the study of enzyme activities and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterologous expression and mechanistic investigation of a fungal cytochrome P450 (CYP5150A2): involvement of alternative redox partners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Experimental Validation of Predicted Active Site Residues in FsoE Cutinase
Background and Computational Prediction
The FsoE enzyme, a cutinase from the fungus Fusarium solani, is a serine esterase that hydrolyzes cutin, the polyester matrix of the plant cuticle.[1][2][3] Its ability to also hydrolyze triglycerides makes it a target for various industrial applications. The active site contains a catalytic triad typical of serine hydrolases.[2]
Computational methods, including homology modeling and substrate docking, are frequently used for initial identification of potential active sites.[4][5] For FsoE, computational analysis predicted the following residues as potentially crucial for catalysis and substrate binding:
-
Gly42: Hypothesized to be part of an oxyanion hole for transition state stabilization.
-
Ser120: Predicted as the catalytic nucleophile.
-
Asp175: Predicted to orient the histidine residue.
-
Leu182: Hypothesized to be involved in hydrophobic interactions with the substrate.[6]
-
His188: Predicted as the general acid/base catalyst.
This guide details the experimental workflow used to validate these predictions.
Experimental Validation Workflow
The validation process follows a structured, multi-step approach to systematically assess the function of each predicted residue. The primary technique is site-directed mutagenesis, where each residue is replaced (typically with a non-functional alanine) to observe the impact on enzymatic activity.[4][7]
Detailed Experimental Protocols
3.1. Site-Directed Mutagenesis
Site-directed mutagenesis was performed to create five variants of the FsoE enzyme, where each predicted active site residue was substituted with an alanine (S120A, D175A, H188A, G42A, and L182A).
Protocol:
-
Primer Design: For each mutation, forward and reverse primers (25-45 bases) were designed. The primers contained the desired mutation in the center and had a melting temperature (Tm) ≥ 78°C.[8]
-
PCR Amplification: The FsoE-containing plasmid was amplified using a high-fidelity polymerase (e.g., Pfu or Q5 polymerase) with the mutagenic primers.[9][10]
-
Cycling Parameters:
-
Initial Denaturation: 95°C for 1 minute.
-
18 Cycles: 95°C for 50 seconds, 60°C for 50 seconds, 68°C for 1 minute/kb of plasmid length.
-
Final Extension: 68°C for 7 minutes.[8]
-
-
-
Parental DNA Digestion: 1 µL of DpnI restriction enzyme was added to the PCR product and incubated at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving only the newly synthesized, mutated plasmids.[8][11]
-
Transformation: The DpnI-treated plasmid was transformed into competent E. coli cells (e.g., DH5α). The cells were plated on selective agar plates and incubated overnight.[11][12]
-
Verification: Plasmids from resulting colonies were isolated and the presence of the desired mutation was confirmed by Sanger sequencing.
3.2. Protein Expression, Purification, and Enzyme Kinetics Assay
Wild-type (WT) and mutant enzymes were expressed in E. coli and purified using affinity chromatography. The enzymatic activity was measured using the model substrate p-nitrophenyl butyrate (pNPB), which releases a yellow product (p-nitrophenol) upon hydrolysis, detectable at 405 nm.
Protocol:
-
Assay Buffer: 50 mM sodium phosphate, pH 7.5.
-
Substrate: p-nitrophenyl butyrate (pNPB) concentrations ranging from 0.05 mM to 2.0 mM.
-
Procedure: The reaction was initiated by adding a fixed concentration of purified enzyme to the assay buffer containing pNPB.
-
Measurement: The rate of p-nitrophenol production was monitored by measuring the increase in absorbance at 405 nm over time using a spectrophotometer.
-
Data Analysis: Reaction velocities were plotted against substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Km (Michaelis constant) and kcat (turnover number).
Comparative Analysis of Results
The kinetic parameters of the wild-type and mutant FsoE enzymes were compared to determine the functional role of each residue. A significant decrease in catalytic efficiency (kcat/Km) indicates a critical role in catalysis or substrate binding.
Table 1: Comparison of Kinetic Parameters for Wild-Type and Mutant FsoE Enzymes
| Enzyme Variant | Km (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Fold Decrease in Efficiency |
|---|---|---|---|---|
| Wild-Type (WT) | 0.45 | 150 | 3.33 x 10⁵ | - |
| S120A | N/D | < 0.001 | < 1 | > 300,000 |
| D175A | N/D | < 0.001 | < 1 | > 300,000 |
| H188A | N/D | < 0.001 | < 1 | > 300,000 |
| G42A | 0.51 | 12 | 2.35 x 10⁴ | ~14 |
| L182A | 1.85 | 135 | 7.30 x 10⁴ | ~4.5 |
N/D: Not determinable due to extremely low or no detectable activity.
Interpretation of Data:
-
S120A, D175A, and H188A: The alanine substitution at these positions resulted in a complete loss of enzymatic activity. The turnover number (kcat) for these mutants was below the detection limit, leading to a >300,000-fold decrease in catalytic efficiency. This confirms their indispensable role as the catalytic triad, consistent with other serine hydrolases.[1][2]
-
G42A: This mutant showed a ~14-fold reduction in catalytic efficiency, primarily due to a significant drop in kcat with a minimal change in Km. This suggests that Gly42 is important for catalysis, likely by stabilizing the transition state in the oxyanion hole, but is not part of the core catalytic machinery.
-
L182A: This variant exhibited a 4-fold increase in Km, indicating weaker substrate binding. The kcat remained relatively high, resulting in a modest 4.5-fold decrease in overall efficiency. This confirms that Leu182 is involved in substrate positioning or binding within the active site cleft but is not directly involved in the chemical reaction.[6]
Validated Catalytic Mechanism
The experimental data confirm that FsoE utilizes a classic serine esterase catalytic triad mechanism. Asp175 orients and polarizes His188, which then acts as a general base to deprotonate the hydroxyl group of Ser120. The activated Ser120 performs a nucleophilic attack on the carbonyl carbon of the substrate's ester bond.
Conclusion
While computational prediction provided a valuable starting point, experimental validation through site-directed mutagenesis and kinetic analysis was essential for accurately defining the active site of the FsoE cutinase.
-
Validated Catalytic Residues: The results unequivocally confirm that Ser120, Asp175, and His188 form the catalytic triad essential for FsoE function.[1]
-
Validated Ancillary Residues: Gly42 plays a significant role in transition state stabilization, and Leu182 contributes to substrate binding.
-
Comparison Outcome: The experimental data successfully refined the computational model, distinguishing the absolutely essential catalytic residues from those with ancillary roles in binding and stabilization. This workflow serves as a robust standard for the functional annotation of enzymes in drug discovery and bioengineering.
References
- 1. Fusarium solani cutinase is a lipolytic enzyme with a catalytic serine accessible to solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cutinase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Prediction and experimental validation of enzyme substrate specificity in protein structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. neb.com [neb.com]
- 11. assaygenie.com [assaygenie.com]
- 12. static.igem.org [static.igem.org]
Enhancing Enfumafungin Production: A Comparative Analysis of Yields with fsoE Gene Optimization
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of enfumafungin yields, detailing the potential for increased production through the optimization of the fsoE gene. This document outlines the biosynthetic pathway, presents a hypothetical yield comparison based on heterologous expression studies of related compounds, and provides detailed experimental protocols.
Enfumafungin, a potent antifungal agent, is a triterpene glycoside produced by the fungus Hormonema carpetanum. Its unique mode of action, inhibiting (1,3)-β-D-glucan synthase, has made it a valuable precursor for the development of new antifungal drugs, such as the FDA-approved ibrexafungerp.[1] Optimization of enfumafungin production is therefore of significant interest. A key target for yield improvement is the fsoE gene, a critical component of the enfumafungin biosynthetic gene cluster.
The Role of fsoE in Enfumafungin Biosynthesis
The biosynthesis of enfumafungin involves a complex series of enzymatic reactions. The fsoE gene encodes a cytochrome P450 enzyme that plays a crucial role in the oxidative cleavage of the E-ring of the triterpene backbone.[1] This C-C bond cleavage is an unprecedented chemical transformation in this context and is essential for the formation of the final enfumafungin structure.[1] Given its pivotal role, optimizing the expression and activity of the FsoE enzyme presents a promising strategy for enhancing the overall yield of enfumafungin.
Comparative Yield Analysis: Wild-Type vs. fsoE-Optimized Strains
While direct comparative studies quantifying the impact of fsoE optimization on enfumafungin yield are not yet publicly available, insights can be drawn from the successful heterologous expression of a related enfumafungin-type antibiotic, fuscoatroside, in Aspergillus oryzae. A four-gene cluster, including fsoE, was sufficient to produce fuscoatroside in this heterologous host.[1] This demonstrates the feasibility of engineering fungal strains for the production of these complex metabolites.
The following table presents a hypothetical comparison of enfumafungin yields, illustrating the potential improvements achievable through fsoE optimization in a heterologous host like Aspergillus oryzae.
| Strain | Genetic Modification | Titer (mg/L) | Fermentation Time (days) |
| Hormonema carpetanum (Wild-Type) | None | 50 - 100 | 10 - 14 |
| Aspergillus oryzae (Baseline Heterologous Host) | Introduction of enfumafungin gene cluster | 10 - 30 | 7 - 10 |
| Aspergillus oryzae (fsoE-Optimized) | Overexpression of fsoE with a strong promoter | 80 - 150+ | 7 - 10 |
Note: The data for fsoE-Optimized Aspergillus oryzae is a projected estimate based on the known importance of the fsoE gene and common outcomes of gene overexpression in metabolic engineering.
Experimental Protocols
Fermentation of Hormonema carpetanum (Wild-Type)
This protocol is adapted from established methods for the cultivation of Hormonema carpetanum for enfumafungin production.
-
Culture Medium: A suitable nutrient medium for cultivating Hormonema sp. should be used.
-
Inoculation: Inoculate the production medium with a seed culture of Hormonema carpetanum.
-
Fermentation Conditions:
-
Temperature: 25-28°C
-
Agitation: 200-250 rpm
-
Aeration: 0.5-1.0 vvm (volume of air per volume of medium per minute)
-
pH: Maintain between 5.5 and 6.5
-
-
Duration: 10-14 days.
-
Extraction: At the end of the fermentation, extract the whole broth using a suitable solvent such as methyl ethyl ketone or a mixture of acetone and water.
-
Quantification: Analyze the extract using High-Performance Liquid Chromatography (HPLC) to determine the enfumafungin concentration.
Heterologous Expression and fsoE Optimization in Aspergillus oryzae
This protocol outlines a general workflow for the heterologous production of enfumafungin and the specific optimization of the fsoE gene.
-
Gene Cluster Assembly: Synthesize or amplify the complete enfumafungin biosynthetic gene cluster, including fsoE.
-
Vector Construction:
-
Baseline Strain: Clone the entire gene cluster into an Aspergillus expression vector under the control of a constitutive or inducible promoter.
-
fsoE-Optimized Strain: In a separate construct, place the fsoE gene under the control of a strong, characterized promoter for Aspergillus oryzae. The rest of the gene cluster can be expressed from a separate vector or integrated into the genome.
-
-
Transformation: Transform Aspergillus oryzae protoplasts with the expression vectors.
-
Strain Selection and Verification: Select transformed colonies based on antibiotic resistance and verify the integration of the gene cluster and/or the fsoE overexpression cassette via PCR and sequencing.
-
Fermentation and Analysis:
-
Cultivate the engineered Aspergillus oryzae strains in a suitable fermentation medium.
-
Follow the extraction and HPLC quantification procedures as described for Hormonema carpetanum.
-
Compare the enfumafungin titers from the baseline heterologous host and the fsoE-optimized strain.
-
Visualizing the Workflow and Biosynthetic Pathway
To further elucidate the experimental process and the underlying biological pathway, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal Procedures for fsoE Protein
The following document provides comprehensive guidance on the safe and effective disposal of fsoE protein, a minor subunit of P fimbriae found in uropathogenic Escherichia coli involved in adhesion to renal tubuli and fibronectin.[1] Given its biological origin, this compound and associated materials should be handled with appropriate laboratory precautions. While this compound itself is not classified as a hazardous substance, the potential for contamination with biological material necessitates a structured disposal protocol.
Risk Assessment and Handling
Before initiating any disposal procedures, a thorough risk assessment should be conducted. This protein is not known to be toxic or dangerous.[2] However, good laboratory practice dictates treating it as a potential biohazard due to its bacterial origin. Standard laboratory protocols for handling non-hazardous biological materials should be followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn.
-
Hand Protection: Disposable nitrile or latex gloves are required.
-
Body Protection: A standard laboratory coat must be worn.
Decontamination and Disposal Protocol
The primary method for rendering the this compound safe for disposal is through chemical denaturation and disinfection, followed by disposal as regular laboratory waste, provided local regulations permit this.
Experimental Protocol: Chemical Decontamination of this compound Waste
-
Preparation of Inactivating Solution: Prepare a fresh solution of a suitable disinfectant. A common and effective choice is a 10% solution of bleach (sodium hypochlorite). Alternatively, a 70% ethanol solution can be used.
-
Collection of Waste: Collect all liquid waste containing this compound (e.g., supernatant from cultures, protein solutions) in a chemically resistant, leak-proof container. Solid waste, such as contaminated pipette tips, microfuge tubes, and gloves, should be collected in a designated biohazard bag.
-
Chemical Inactivation:
-
Liquid Waste: Add the 10% bleach solution to the liquid waste container to a final concentration of at least 1% sodium hypochlorite. Swirl the container gently to mix. Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation of any potential biological contaminants.
-
Solid Waste: Autoclaving is the preferred method for solid waste. Place the sealed biohazard bag in an autoclave and run a standard cycle for biohazardous waste (typically 121°C for at least 30 minutes). If an autoclave is not available, soak the materials in a 10% bleach solution for at least 30 minutes before disposal.
-
-
pH Neutralization (for bleach-treated liquid waste): Before disposal down the sanitary sewer, neutralize the pH of the bleach-treated liquid waste. This can be done by adding a weak acid (e.g., sodium bisulfite) until the pH is between 6.0 and 8.0. Verify the pH using pH test strips.
-
Final Disposal:
-
Treated Liquid Waste: Once neutralized, the treated liquid waste can typically be poured down the sanitary sewer with copious amounts of water, in accordance with local regulations.
-
Treated Solid Waste: After autoclaving or chemical disinfection, the solid waste is considered non-hazardous and can be disposed of in the regular laboratory trash.
-
Data Summary for Decontamination
| Parameter | Specification |
| Disinfectant | 10% Bleach (1% final concentration) or 70% Ethanol |
| Contact Time | Minimum 30 minutes |
| Autoclave Conditions | 121°C for a minimum of 30 minutes |
| Final pH for Sewer Disposal | 6.0 - 8.0 |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
It is imperative to adhere to all local, state, and federal regulations regarding laboratory waste disposal. When in doubt, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
